2,8-Diazaspiro[4.5]decane
Description
Structure
3D Structure
Properties
IUPAC Name |
2,8-diazaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-4-9-5-2-8(1)3-6-10-7-8/h9-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZZNMWIWHRXRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598510 | |
| Record name | 2,8-Diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176-67-0 | |
| Record name | 2,8-Diazaspiro[4.5]decane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,8-Diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,8-Diazaspiro[4.5]decane: Chemical Properties, Structure, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2,8-diazaspiro[4.5]decane. Furthermore, it delves into the significant role of this spirocyclic scaffold in the development of potent inhibitors for key therapeutic targets, including soluble epoxide hydrolase (sEH), receptor-interacting protein kinase 1 (RIPK1), and Janus kinase (JAK) family members TYK2 and JAK1. Detailed experimental protocols for its synthesis and relevant biological assays are provided to facilitate further research and drug discovery efforts.
Core Chemical and Physical Properties
This compound is a heterocyclic organic compound featuring a unique spirocyclic system where a piperidine ring and a pyrrolidine ring share a single carbon atom. This rigid, three-dimensional structure provides a valuable scaffold for the design of novel therapeutic agents.
Structural and Identification Data
The fundamental structural and identifying information for this compound is summarized in the table below.
| Parameter | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 176-67-0 | [1] |
| Canonical SMILES | C1CNCCC12CCNC2 | [1] |
| InChI | InChI=1S/C8H16N2/c1-4-9-5-2-8(1)3-6-10-7-8/h9-10H,1-7H2 | [1] |
| InChIKey | WYZZNMWIWHRXRM-UHFFFAOYSA-N | [1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, certain values are predicted and should be considered as such.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆N₂ | [1] |
| Molecular Weight | 140.23 g/mol | [1] |
| Appearance | Light yellow to yellow solid-liquid mixture | [2] |
| Boiling Point | 229 °C | [2] |
| Density | 1.00 g/cm³ | [2] |
| Flash Point | 113 °C | [2] |
| pKa (Predicted) | 11.12 ± 0.20 | [2] |
| Melting Point | Data not available for the parent compound. A derivative, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, has a melting point of 211–214 °C. | [3] |
| Solubility | Insoluble in water; soluble in organic solvents such as methanol, ethanol, and dimethylformamide. Quantitative data not available. |
Synthesis of this compound
The synthesis of the this compound core typically involves a two-step process: a Knoevenagel condensation to form a spirocyclic succinimide intermediate, followed by a reduction of the amide functionalities.[2]
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical transformations for the synthesis of similar spirocyclic systems.
Step 1: Synthesis of N-Boc-2,8-diazaspiro[4.5]decane-1,3-dione
-
Reaction Setup: To a stirred solution of N-Boc-4-piperidone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add a catalytic amount of a base such as piperidine or sodium ethoxide.
-
Knoevenagel Condensation: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: After the initial condensation, add a solution of sodium cyanide (1.2 equivalents) in water to the reaction mixture. Heat the mixture to reflux for 6-8 hours.
-
Hydrolysis and Work-up: Cool the reaction mixture and acidify with concentrated hydrochloric acid. Heat the mixture to reflux for an additional 4-6 hours to effect hydrolysis and decarboxylation. Cool the mixture and neutralize with a suitable base (e.g., sodium bicarbonate). Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Reduction of N-Boc-2,8-diazaspiro[4.5]decane-1,3-dione to this compound
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, 4-5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Substrate: Cool the suspension to 0 °C and slowly add a solution of N-Boc-2,8-diazaspiro[4.5]decane-1,3-dione (1 equivalent) in anhydrous THF.
-
Reduction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-16 hours.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup). Filter the resulting precipitate and wash thoroughly with THF.
-
Purification and Deprotection: Combine the filtrate and washings and concentrate under reduced pressure. The resulting Boc-protected this compound can be deprotected by treatment with a strong acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in dioxane. After deprotection, the product can be isolated as a salt or the free base after neutralization and purified by crystallization or chromatography.
Therapeutic Relevance and Signaling Pathways
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, serving as the core of inhibitors for several key enzymes and receptors involved in various diseases.
Soluble Epoxide Hydrolase (sEH) Inhibition
Derivatives of this compound have been identified as potent inhibitors of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory and vasodilatory properties. Inhibition of sEH increases the bioavailability of EETs, making it a promising therapeutic strategy for hypertension and inflammatory diseases.
Caption: sEH signaling pathway and the action of inhibitors.
Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition
The this compound core is also found in potent inhibitors of RIPK1, a key regulator of necroptosis, a form of programmed cell death. Dysregulation of necroptosis is implicated in various inflammatory and neurodegenerative diseases. RIPK1 inhibitors can block this pathway and offer therapeutic benefits.
Caption: RIPK1-mediated necroptosis pathway and inhibition.
TYK2/JAK1 Inhibition
Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been developed as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[4] These kinases are crucial components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines involved in inflammatory responses. Dual inhibition of TYK2 and JAK1 is a promising approach for treating autoimmune diseases like inflammatory bowel disease (IBD).[4]
Caption: TYK2/JAK1 signaling pathway and dual inhibition.
Experimental Protocols for Biological Assays
The following sections provide detailed methodologies for key experiments to evaluate the inhibitory activity of this compound derivatives.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against sEH.
Caption: Experimental workflow for sEH inhibition assay.
Materials:
-
Recombinant human sEH
-
sEH substrate (e.g., a fluorogenic substrate)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Test compounds (this compound derivatives)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
To the wells of a 96-well plate, add the assay buffer.
-
Add a small volume of the diluted test compounds or vehicle control (e.g., DMSO) to the respective wells.
-
Add the recombinant human sEH enzyme solution to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding the sEH substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set duration (e.g., 30 minutes).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control and plot against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.
RIPK1 Kinase Assay
This protocol outlines a typical in vitro kinase assay to measure the inhibitory activity of compounds against RIPK1.
Caption: Experimental workflow for RIPK1 kinase assay.
Materials:
-
Recombinant human RIPK1 kinase
-
RIPK1 substrate (e.g., Myelin Basic Protein, MBP)
-
Kinase assay buffer (e.g., containing HEPES, MgCl₂, DTT)
-
ATP (radiolabeled [γ-³²P]ATP or cold ATP for non-radioactive methods)
-
Test compounds (this compound derivatives)
-
Phosphocellulose paper or other means of separating phosphorylated substrate
-
Scintillation counter or appropriate detection system
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a reaction tube or well, combine the recombinant RIPK1 enzyme and its substrate (e.g., MBP).
-
Add the diluted test compounds or vehicle control and pre-incubate for a short period.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a defined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30 °C).
-
Stop the reaction (e.g., by adding a stop solution containing EDTA or by spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate. For radiolabeled assays, this involves washing the phosphocellulose paper to remove unreacted ATP and then measuring the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition and determine the IC₅₀ value.
TYK2/JAK1 Kinase Assay
This protocol describes a general method for assessing the inhibitory potency of compounds against TYK2 and JAK1 kinases.
Caption: Experimental workflow for TYK2/JAK1 kinase assay.
Materials:
-
Recombinant human TYK2 and JAK1 kinases
-
Peptide substrate specific for each kinase
-
Kinase assay buffer
-
ATP
-
Test compounds (2,8-diazaspiro[4.5]decan-1-one derivatives)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit which measures ADP production)
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In the wells of a microplate, add the respective kinase (TYK2 or JAK1) and its peptide substrate.
-
Add the diluted test compounds or vehicle control.
-
Pre-incubate the mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time to allow for substrate phosphorylation.
-
Stop the kinase reaction and measure the kinase activity. If using an ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to convert the ADP produced to ATP, followed by the addition of a luciferase/luciferin mixture to generate a luminescent signal.
-
Measure the luminescence, which is proportional to the kinase activity.
-
Calculate the percent inhibition and determine the IC₅₀ values for each kinase.
Conclusion
This compound represents a versatile and valuable scaffold in modern drug discovery. Its unique structural features have enabled the development of potent and selective inhibitors for a range of therapeutic targets. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and its application in targeting sEH, RIPK1, and TYK2/JAK1 for the potential treatment of hypertension, inflammatory diseases, and autoimmune disorders. The detailed experimental protocols serve as a foundation for researchers to further explore the therapeutic potential of this promising molecular framework.
References
- 1. 2,8-Diazaspiro(4.5)decane | C8H16N2 | CID 19375496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 176-67-0 [amp.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Characteristics of 2,8-Diazaspiro[4.5]decane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2,8-diazaspiro[4.5]decane. As a privileged scaffold in modern medicinal chemistry, understanding its fundamental properties is critical for the rational design and development of novel therapeutics. This document collates available quantitative data, outlines detailed experimental protocols for property determination, and visualizes key workflows and biological pathways where its derivatives are active. All data is presented to facilitate easy access and comparison for researchers in drug discovery and development.
Introduction
This compound is a saturated bicyclic heterocycle featuring a spirocyclic carbon atom shared between a piperidine and a pyrrolidine ring. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly attractive for scaffold-based drug design. This core is a key structural component in a variety of biologically active agents, including potent and selective kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Derivatives have shown significant activity as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), Janus Kinase 1 (JAK1), and Tyrosine Kinase 2 (TYK2), highlighting their therapeutic potential in inflammatory diseases and oncology.[1][2] A thorough understanding of the parent molecule's physicochemical profile is the foundation for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of its derivatives.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These parameters are crucial for predicting its behavior in biological systems and for guiding synthetic modifications.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 176-67-0 | [3] |
| Molecular Formula | C₈H₁₆N₂ | [3] |
| Molecular Weight | 140.23 g/mol | [3] |
| Exact Mass | 140.131348519 Da | [3] |
| Boiling Point | 229 °C | [4] |
| Density | 1.00 g/cm³ | [4] |
| Flash Point | 113 °C | [4] |
| logP (Computed) | 0.1 (XLogP3-AA) | [3] |
| Topological Polar Surface Area | 24.1 Ų | [3] |
| pKa (Estimated) | pKa₁: ~8-9, pKa₂: ~10-11 | Theoretical Estimation |
| Solubility | High solubility in water and polar organic solvents expected. | Structural Inference |
Discussion of Properties:
-
logP: The octanol-water partition coefficient (logP) is a key measure of lipophilicity. The computed value of 0.1 suggests that the parent compound is relatively hydrophilic.[3] This property is highly tunable through substitution on the nitrogen atoms, a common strategy in drug development to modulate cell permeability and other pharmacokinetic parameters.
-
Solubility: Due to the presence of two amine functional groups capable of hydrogen bonding and protonation at physiological pH, this compound is expected to be highly soluble in aqueous solutions and polar organic solvents like methanol and DMSO.
Spectroscopic Profile
While specific spectra for the parent compound are not widely published, the expected spectroscopic characteristics can be inferred from its structure and data from its derivatives.[5][6]
| Technique | Expected Characteristics |
| ¹H NMR | Multiple overlapping signals in the aliphatic region (~1.5-3.5 ppm). Protons on carbons adjacent to nitrogen atoms (C1, C3, C7, C9) would appear further downfield. Broad signals corresponding to the N-H protons would also be present, the chemical shift of which is dependent on solvent and concentration. |
| ¹³C NMR | Signals for the eight carbon atoms would appear in the aliphatic region. The spiro carbon (C5) would be a unique quaternary signal. Carbons adjacent to the nitrogen atoms (C1, C3, C7, C9) would be shifted downfield compared to the other methylene carbons (C6, C10, C4). |
| FT-IR | Characteristic N-H stretching vibrations (broad, ~3300-3500 cm⁻¹), C-H stretching of sp³ carbons (~2850-3000 cm⁻¹), N-H bending (~1590-1650 cm⁻¹), and C-N stretching (~1000-1200 cm⁻¹). |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) would be expected at m/z = 140. The fragmentation pattern would likely involve the loss of alkyl fragments adjacent to the nitrogen atoms and cleavage of the rings. |
Experimental Methodologies
Detailed protocols for the experimental determination of key physicochemical and structural properties are provided below.
pKa Determination by Potentiometric Titration
This method is highly accurate for determining the acid dissociation constants of ionizable compounds.[7][8][9][10][11]
Methodology:
-
System Calibration: Calibrate a pH meter with at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) to ensure accurate pH measurements.[7]
-
Sample Preparation: Prepare a solution of this compound (e.g., 1 mM) in deionized water or a suitable co-solvent if required. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[8]
-
Titration Setup: Place the sample solution in a thermostatted vessel with continuous stirring. Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[8] Immerse the calibrated pH electrode into the solution.
-
Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments using a burette.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the system to reach equilibrium.
-
Data Analysis: Generate a titration curve by plotting pH versus the volume of titrant added. The two pKa values correspond to the pH at the half-equivalence points of the two protonation steps. These can be determined from the inflection points of the curve.
logP Determination by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable method for estimating logP values, requiring only small amounts of the sample.[12][13][14][15][16]
Methodology:
-
System and Mobile Phase Preparation: Use a C18 RP-HPLC column. The mobile phase typically consists of a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration Curve: Prepare solutions of a series of reference compounds with known logP values. Inject each standard individually and record its retention time (t_R).
-
Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting a non-retained compound like uracil).
-
Generate Standard Equation: Plot log(k') versus the known logP values for the reference compounds. Perform a linear regression to obtain a standard equation (logP = a * log(k') + b).[12]
-
Sample Analysis: Prepare a solution of this compound in the mobile phase. Inject the sample under the same chromatographic conditions and determine its retention time.
-
logP Calculation: Calculate the capacity factor (k') for the sample and use the standard equation from the linear regression to determine its logP value.[12]
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds.
Methodology:
-
Sample Preparation: Dissolve 5-25 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, standard 5 mm NMR tube.[17][18][19] Ensure the sample is completely dissolved; filter if any solid particles are present to prevent poor magnetic field homogeneity.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[20]
-
Shimming: Perform magnetic field shimming (either automatically or manually) to optimize the field homogeneity across the sample, which maximizes spectral resolution and sharpens the peaks.[20]
-
Probe Tuning: Tune and match the NMR probe to the specific nucleus being observed (¹H or ¹³C) to ensure maximum signal sensitivity.[20]
-
Data Acquisition:
-
¹H Spectrum: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) are collected and averaged to achieve a good signal-to-noise ratio.
-
¹³C Spectrum: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans is required (hundreds to thousands) over a longer period.
-
-
Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and calibrate the chemical shift axis using a reference signal (e.g., residual solvent peak or an internal standard like TMS). Integrate the signals in the ¹H spectrum to determine the relative number of protons.
FT-IR Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Methodology (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal (typically diamond or germanium). This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.[21][22]
-
Sample Application: Place a small amount of this compound directly onto the ATR crystal. If it is a solid, apply pressure using the built-in press to ensure good contact between the sample and the crystal surface.[23][24]
-
Spectrum Acquisition: Acquire the FT-IR spectrum. The infrared beam passes through the ATR crystal and is reflected internally, creating an evanescent wave that penetrates a few microns into the sample, where absorption occurs.[21][25]
-
Data Analysis: The resulting spectrum (a plot of transmittance or absorbance vs. wavenumber) is analyzed to identify characteristic absorption bands corresponding to the molecule's functional groups (e.g., N-H, C-H, C-N bonds).
-
Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.[23]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and molecular formula of a compound and can reveal structural details through fragmentation analysis.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The source is under high vacuum.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).
-
Fragmentation: The high energy of the ionization process causes the molecular ion to be in an excited state, leading to its fragmentation into smaller, characteristic charged ions and neutral radicals.
-
Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio. The spectrum is analyzed to determine the molecular weight and deduce structural information from the fragmentation pattern.
Applications in Drug Discovery and Research
The this compound core is a cornerstone in the development of targeted therapies. Its rigid structure allows for precise orientation of substituents to interact with specific binding pockets in protein targets.
-
RIPK1 Inhibition: Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of RIPK1 kinase.[2][26] By blocking RIPK1, these compounds can inhibit necroptosis, a form of programmed cell death implicated in various inflammatory diseases.[27][28]
-
TYK2/JAK1 Inhibition: The scaffold has also been utilized to create selective dual inhibitors of TYK2 and JAK1.[1][29] These kinases are key components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines involved in the immune response. Inhibition of this pathway is a validated strategy for treating autoimmune and inflammatory conditions.[30][31][32]
Conclusion
This compound possesses a unique and desirable structural framework for medicinal chemistry. Its physicochemical properties, characterized by a rigid core, basic nitrogen centers, and moderate hydrophilicity, provide a versatile starting point for the synthesis of complex and biologically active molecules. This guide has summarized its core characteristics and provided detailed, actionable protocols for their experimental determination, serving as a valuable resource for scientists engaged in the design and development of next-generation therapeutics based on this privileged scaffold.
References
- 1. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,8-Diazaspiro(4.5)decane | C8H16N2 | CID 19375496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 176-67-0 [amp.chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. mdpi.com [mdpi.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 15. agilent.com [agilent.com]
- 16. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 17. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 18. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 20. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 21. mmrc.caltech.edu [mmrc.caltech.edu]
- 22. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 23. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 24. jascoinc.com [jascoinc.com]
- 25. mt.com [mt.com]
- 26. researchgate.net [researchgate.net]
- 27. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 31. selleckchem.com [selleckchem.com]
- 32. researchgate.net [researchgate.net]
Spectroscopic Profile of 2,8-diazaspiro[4.5]decane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the core chemical scaffold, 2,8-diazaspiro[4.5]decane. Due to the limited availability of published experimental spectra for the unsubstituted parent compound, this document presents a combination of mass spectrometry data from established chemical databases and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. These predictions are based on established computational models and analysis of structurally related compounds, offering valuable insights for the characterization and utilization of this important chemical entity in research and drug development.
Mass Spectrometry Data
Mass spectrometry of this compound provides crucial information regarding its molecular weight and elemental composition.
| Parameter | Value | Source |
| Molecular Formula | C₈H₁₆N₂ | PubChem[1] |
| Molecular Weight | 140.23 g/mol | PubChem[1] |
| Exact Mass | 140.131348519 Da | PubChem[1] |
Expected Fragmentation Pattern:
As a cyclic diamine, the mass spectrum of this compound, particularly under electron ionization (EI), is expected to exhibit characteristic fragmentation patterns. Alpha-cleavage is a dominant fragmentation pathway for amines, leading to the formation of stable iminium ions. For this compound, cleavage of the C-C bonds adjacent to the nitrogen atoms is anticipated. The loss of ethylene (CH₂=CH₂) from the piperidine ring is also a plausible fragmentation pathway for cyclic amines. The molecular ion peak (M⁺) at m/z 140 is expected to be observed, and its odd nominal mass is consistent with the nitrogen rule for a compound containing two nitrogen atoms.
Predicted Nuclear Magnetic Resonance (NMR) Data
Disclaimer: The following NMR data are predicted using computational models and have not been experimentally verified for the unsubstituted this compound. These values should be used as an estimation for spectral interpretation.
Predicted ¹H NMR Data (Solvent: CDCl₃, Field Strength: 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 2.8 - 3.0 | m | 4H | H-1, H-3 |
| ~ 2.6 - 2.8 | t | 4H | H-7, H-9 |
| ~ 1.6 - 1.8 | m | 4H | H-6, H-10 |
| ~ 1.5 - 1.7 | s (broad) | 2H | N-H |
| ~ 1.4 - 1.6 | t | 4H | H-4 |
Predicted ¹³C NMR Data (Solvent: CDCl₃, Field Strength: 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~ 55 - 60 | C-5 (Spiro) |
| ~ 50 - 55 | C-1, C-3 |
| ~ 45 - 50 | C-7, C-9 |
| ~ 30 - 35 | C-6, C-10 |
| ~ 25 - 30 | C-4 |
Predicted Infrared (IR) Spectroscopy Data
Disclaimer: The following IR data are predicted based on characteristic functional group absorptions and have not been experimentally verified for the unsubstituted this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Broad | N-H Stretch (Secondary Amine) |
| 2850 - 2960 | Strong | C-H Stretch (Aliphatic) |
| 1450 - 1470 | Medium | CH₂ Scissoring |
| 1100 - 1200 | Medium | C-N Stretch |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄, or dimethyl sulfoxide-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a spectrometer with a field strength of 400 MHz or higher for better resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-150 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the ATR accessory or the KBr pellet holder into the sample compartment of the FTIR spectrometer.
-
Acquire a background spectrum of the empty ATR crystal or the pure KBr pellet.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Label the significant peaks in the spectrum.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺) and fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
The 2,8-Diazaspiro[4.5]decane Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2,8-diazaspiro[4.5]decane scaffold is a key heterocyclic motif that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutics, offering advantages in target specificity and pharmacokinetic properties. This technical guide delves into the discovery, history, and synthetic methodologies of this important scaffold, while also exploring its application in the development of potent and selective modulators of various biological targets.
Discovery and Historical Context
The foundational synthesis of a closely related 1,8-diazaspiro[4.5]decane system was reported in 1972 by Wittekind and Weissman. While the full experimental details of this early work require direct consultation of the original publication, it laid the groundwork for the synthesis of this class of spirocyclic diamines. Since then, the this compound core has emerged as a "privileged scaffold" in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. This versatility has led to its incorporation into a wide array of therapeutic agents, targeting diverse disease areas from inflammation to thrombosis.
Synthetic Strategies for the this compound Core
The construction of the this compound skeleton can be achieved through various synthetic routes. A common strategy involves the use of a pre-existing piperidine ring and the subsequent construction of the pyrrolidine ring, or vice versa.
General Synthetic Approach
A prevalent method for the synthesis of the this compound core involves the reaction of an N-protected 4-piperidone with a suitable reagent to form a spirocyclic intermediate. For instance, a Knoevenagel condensation of N-Boc-4-piperidone with a malonic acid derivative can lead to a key intermediate which, after a series of transformations including reduction and cyclization, yields the desired spirodiamine.
Key Applications in Drug Discovery
The unique conformational constraints of the this compound scaffold have been exploited to design potent and selective inhibitors for several important biological targets.
RIPK1 Kinase Inhibitors for Inflammatory Diseases
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases. Several series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 inhibitors.
Quantitative Data for RIPK1 Inhibitors
| Compound ID | Modification on Scaffold | RIPK1 IC50 (nM) | Cellular Anti-necroptotic Effect |
| Compound 41 | 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione derivative | 92 | Significant in U937 cells |
Experimental Protocol: Synthesis of a 2,8-Diazaspiro[4.5]decan-1-one Derivative (General)
A general approach to synthesize 2,8-diazaspiro[4.5]decan-1-one derivatives involves a multi-step process. A virtual screening workflow can be employed to identify initial hit compounds, such as 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione. Subsequent structural optimization, often involving modifications at various positions of the spirocyclic core, leads to the identification of potent inhibitors like compound 41. The synthesis typically involves the construction of the spirocyclic core followed by the introduction of desired substituents through standard organic chemistry transformations.[1]
RIPK1 Signaling Pathway
Dual TYK2/JAK1 Inhibitors for Inflammatory Bowel Disease
The Janus kinase (JAK) family of enzymes, including TYK2 and JAK1, are crucial for cytokine signaling that drives inflammatory responses. The 2,8-diazaspiro[4.5]decan-1-one scaffold has been successfully utilized to develop potent and selective dual inhibitors of TYK2 and JAK1 for the potential treatment of inflammatory bowel disease.
Quantitative Data for TYK2/JAK1 Inhibitors
| Compound ID | TYK2 IC50 (nM) | JAK1 IC50 (nM) | Selectivity for JAK2 |
| Compound 48 | 6 | 37 | >23-fold |
Experimental Protocol: Synthesis of a Selective Dual TYK2/JAK1 Inhibitor (General)
The development of these inhibitors often begins with a known selective TYK2 inhibitor as a starting point. Systematic structure-activity relationship (SAR) studies are then conducted, which involve the introduction of the this compound scaffold to explore new chemical space and optimize potency and selectivity. This process led to the discovery of compound 48, which demonstrated excellent potency and selectivity. The synthesis would involve the preparation of the functionalized spirocyclic core and its subsequent coupling with other key fragments of the molecule.
TYK2/JAK1 Signaling Pathway
Glycoprotein IIb-IIIa Antagonists for Antiplatelet Therapy
Glycoprotein IIb-IIIa (GPIIb-IIIa) is a receptor on the surface of platelets that plays a critical role in platelet aggregation. Antagonists of this receptor are effective antiplatelet agents used to prevent thrombosis. The this compound scaffold has been employed as a template to develop orally active GPIIb-IIIa antagonists.
Quantitative Data for GPIIb-IIIa Antagonists
| Compound ID | Target | IC50 (nM) | Assay Condition |
| CT50728 | Platelet Aggregation | 53 | Platelet Rich Plasma (citrate buffer) |
| CT50728 | Platelet Aggregation | 110 | Platelet Rich Plasma (PPACK anticoagulated) |
| CT50728 | GPIIb-IIIa Binding | 4 | Solid-phase ELISA |
Experimental Protocol: Synthesis of GPIIb-IIIa Antagonists (General)
The development of these antagonists involves the design of molecules that mimic the binding motif of fibrinogen to the GPIIb-IIIa receptor. The this compound scaffold serves as a rigid core to correctly orient the necessary pharmacophoric elements, such as acidic and basic groups, for optimal receptor binding. The synthesis involves the construction of the spirocyclic template followed by the attachment of the pharmacophoric groups.
GPIIb-IIIa Signaling Pathway
Conclusion
The this compound scaffold has proven to be a highly valuable and versatile core in the field of medicinal chemistry. Its unique structural features have enabled the development of potent and selective modulators for a range of challenging biological targets. The successful application of this scaffold in developing inhibitors for RIPK1, TYK2/JAK1, and GPIIb-IIIa highlights its potential for future drug discovery efforts. As our understanding of disease biology continues to grow, it is anticipated that the this compound scaffold will continue to be a fruitful starting point for the design of novel and effective therapeutics.
References
The Therapeutic Potential of 2,8-Diazaspiro[4.5]decane Scaffolds: A Technical Guide to Key Molecular Targets
For Immediate Release
This technical guide provides an in-depth analysis of the burgeoning therapeutic applications of compounds based on the 2,8-diazaspiro[4.5]decane core structure. Aimed at researchers, scientists, and professionals in drug development, this document details the key molecular targets of these versatile compounds, presenting quantitative data, experimental methodologies, and visual representations of the associated signaling pathways. The unique conformational rigidity of the spirocyclic system offers a promising platform for the design of selective and potent modulators of a diverse range of biological targets, spanning from inflammatory kinases to regulators of programmed cell death and platelet aggregation.
Key Therapeutic Targets and Quantitative Efficacy
Derivatives of the this compound scaffold have demonstrated significant activity against several critical therapeutic targets. The following tables summarize the quantitative data for some of the most promising compounds identified to date.
| Target | Compound | Activity | Assay Type | Reference |
| RIPK1 Kinase | Compound 41 | IC50: 92 nM | In vitro kinase assay | [1] |
| TYK2 Kinase | Compound 48 | IC50: 6 nM | In vitro kinase assay | |
| JAK1 Kinase | Compound 48 | IC50: 37 nM | In vitro kinase assay | |
| Glycoprotein IIb-IIIa | Compound 23 (CT50728) | IC50: 53 nM | Platelet Aggregation (PRP, citrate buffer) | |
| Chitin Synthase | Compound 5h | IC50: 0.10 mM | Enzyme inhibition assay | |
| Chitin Synthase | Compound 5b | IC50: 0.13 mM | Enzyme inhibition assay | |
| Chitin Synthase | Compound 5d | IC50: 0.18 mM | Enzyme inhibition assay | |
| Chitin Synthase | Compound 5q | IC50: 0.15 mM | Enzyme inhibition assay |
In-Depth Analysis of Core Therapeutic Targets
This section provides a detailed examination of three primary therapeutic targets for which this compound-based compounds have shown significant promise: RIPK1, TYK2/JAK1, and Glycoprotein IIb-IIIa.
Receptor-Interacting Protein Kinase 1 (RIPK1): A Gateway to Controlling Necroptosis
RIPK1 is a serine/threonine kinase that plays a pivotal role in the regulation of cellular necroptosis, a form of programmed cell death implicated in a variety of inflammatory diseases.[1] Inhibition of RIPK1 is a promising therapeutic strategy for conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 inhibitors.[1] Notably, compound 41 exhibited a prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM and demonstrated a significant anti-necroptotic effect in a cellular model.[1]
Caption: RIPK1 signaling pathway leading to either cell survival or necroptosis, and the inhibitory action of a this compound-based compound.
The inhibitory activity of the this compound derivatives against RIPK1 was determined using a commercially available in vitro kinase assay kit. The general protocol is as follows:
-
Reagents and Materials: Recombinant human RIPK1 enzyme, ATP, appropriate kinase buffer, and a specific substrate peptide. The test compounds are dissolved in DMSO.
-
Assay Procedure:
-
The test compound (at varying concentrations) is pre-incubated with the RIPK1 enzyme in the kinase buffer for a specified period (e.g., 10 minutes) at room temperature.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by the addition of a stop solution.
-
The amount of phosphorylated substrate is quantified, typically using a fluorescence-based method or mass spectrometry.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1): Dual Inhibition for Inflammatory Bowel Disease
TYK2 and JAK1 are non-receptor tyrosine kinases that are essential components of the JAK-STAT signaling pathway. This pathway transduces signals from numerous cytokines and growth factors, playing a critical role in the immune system. Dysregulation of the TYK2/JAK1 pathway is implicated in the pathogenesis of inflammatory bowel diseases (IBD), such as Crohn's disease and ulcerative colitis.
A novel 2,8-diazaspiro[4.5]decan-1-one derivative, compound 48 , has been identified as a potent and selective dual inhibitor of TYK2 and JAK1. It exhibited IC50 values of 6 nM and 37 nM for TYK2 and JAK1, respectively, and demonstrated significant anti-inflammatory efficacy in a preclinical model of ulcerative colitis.
Caption: The TYK2/JAK1 signaling pathway in response to cytokine stimulation, leading to the transcription of inflammatory genes, and its inhibition by a this compound-based compound.
The inhibitory activity of compound 48 against TYK2 and JAK1 was assessed using a radiometric or fluorescence-based in vitro kinase assay. A representative protocol is as follows:
-
Reagents and Materials: Recombinant human TYK2 and JAK1 enzymes, [γ-33P]ATP or a fluorescent ATP analog, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), kinase reaction buffer, and the test compound dissolved in DMSO.
-
Assay Procedure:
-
The test compound is serially diluted and added to the wells of a microtiter plate.
-
The respective kinase (TYK2 or JAK1) is added to the wells containing the compound and incubated for a defined period.
-
The kinase reaction is initiated by the addition of a mixture of [γ-33P]ATP (or fluorescent ATP analog) and the substrate peptide.
-
The reaction mixture is incubated for a specific time (e.g., 90 minutes) at room temperature.
-
The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane or detected via fluorescence.
-
-
Data Analysis: The amount of radioactivity or fluorescence is measured, and the percentage of inhibition is calculated for each compound concentration. IC50 values are determined using non-linear regression analysis.
Glycoprotein IIb-IIIa (GPIIb-IIIa): A Target for Antiplatelet Therapy
Glycoprotein IIb-IIIa (integrin αIIbβ3) is a receptor found on the surface of platelets that plays a crucial role in platelet aggregation. Upon platelet activation, GPIIb-IIIa undergoes a conformational change that allows it to bind to fibrinogen and von Willebrand factor, leading to the formation of platelet plugs. Antagonists of GPIIb-IIIa are effective antiplatelet agents used in the treatment of acute coronary syndromes.
A series of this compound derivatives have been developed as orally active GPIIb-IIIa antagonists. The biologically active form, compound 23 (CT50728) , demonstrated potent inhibition of platelet aggregation in platelet-rich plasma with an IC50 of 53 nM.
Caption: The role of Glycoprotein IIb-IIIa in platelet aggregation and its inhibition by a this compound-based antagonist.
The inhibitory effect of the this compound derivatives on platelet aggregation is typically evaluated using light transmission aggregometry in platelet-rich plasma (PRP).
-
Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
The blood is centrifuged at a low speed (e.g., 200g) for 15 minutes to separate the PRP (supernatant) from the red and white blood cells.
-
Platelet-poor plasma (PPP) is prepared by further centrifugation of the remaining blood at a high speed (e.g., 2000g) for 10 minutes. PPP is used to set the 100% aggregation baseline.
-
-
Aggregation Assay:
-
PRP is placed in a cuvette in an aggregometer and stirred at a constant temperature (37°C).
-
The test compound or vehicle (DMSO) is added to the PRP and incubated for a specific period.
-
A platelet agonist, such as adenosine diphosphate (ADP) or thrombin, is added to induce aggregation.
-
The change in light transmission through the PRP is monitored over time. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.
-
-
Data Analysis: The maximum percentage of aggregation is determined for each concentration of the test compound. The IC50 value is calculated from the dose-response curve.
Other Potential Therapeutic Targets
Beyond the three core targets detailed above, the this compound scaffold has shown promise against a range of other biologically relevant molecules:
-
Chitin Synthase: An essential enzyme for fungal cell wall synthesis, making it an attractive target for the development of novel antifungal agents.
-
Enhancer of Zeste Homolog 2 (EZH2): A histone methyltransferase that is frequently overexpressed in various cancers. A proteolysis-targeting chimera (PROTAC) incorporating the this compound linker has been developed to induce the degradation of EZH2.
-
Soluble Epoxide Hydrolase (sEH): An enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). Inhibition of sEH is a potential therapeutic strategy for hypertension and inflammation.
-
Sigma-1 (σ1) Receptor: A chaperone protein located at the endoplasmic reticulum, which is implicated in a variety of neurological disorders and is a target for cancer imaging agents.
-
Alpha-Adrenergic Receptors: These receptors are involved in the regulation of blood pressure and other physiological processes.
-
CCR5 Receptor: A chemokine receptor that acts as a co-receptor for HIV entry into host cells.
-
Delta Opioid Receptor (DOR): A G protein-coupled receptor that is a target for the treatment of pain, depression, and other neurological disorders.
-
Mitochondrial Permeability Transition Pore (mPTP): A protein complex in the inner mitochondrial membrane whose opening can lead to cell death. Inhibition of the mPTP is a potential therapeutic strategy for ischemia-reperfusion injury.
Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry, providing a versatile platform for the design of potent and selective modulators of a wide array of therapeutic targets. The compounds highlighted in this guide demonstrate the potential of this chemical class to address unmet medical needs in inflammatory diseases, oncology, infectious diseases, and cardiovascular disorders. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds are warranted to advance them into clinical development. This technical guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this compound-based compounds.
References
The 2,8-Diazaspiro[4.5]decane Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2,8-diazaspiro[4.5]decane core is a unique three-dimensional scaffold that has garnered significant attention in medicinal chemistry. Its rigid, spirocyclic nature provides a well-defined orientation for appended pharmacophoric groups, enabling precise interactions with biological targets. This guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of this compound derivatives, highlighting their successful application in the development of potent and selective therapeutic agents.
Therapeutic Applications of the this compound Core
Derivatives of the this compound scaffold have been investigated for a wide range of therapeutic applications, demonstrating its versatility in drug design. Key areas of investigation include:
-
Antithrombotic Agents: As potent antagonists of the glycoprotein IIb-IIIa (GPIIb-IIIa) receptor, these compounds have been explored for the prevention of arterial thrombosis.
-
Anti-inflammatory Agents: By targeting key kinases in inflammatory signaling pathways, such as Receptor-Interacting Protein Kinase 1 (RIPK1) and Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1), these derivatives show promise in treating inflammatory diseases.
-
Neurodegenerative Diseases: The scaffold has been utilized to develop M1 muscarinic agonists for the potential treatment of Alzheimer's disease.
-
Oncology: More recently, the this compound moiety has been incorporated as a linker in Proteolysis Targeting Chimeras (PROTACs) for the degradation of oncogenic proteins like Enhancer of Zeste Homolog 2 (EZH2).
Quantitative Biological Data
The following tables summarize the in vitro and in vivo activities of key this compound derivatives across various biological targets.
Table 1: Glycoprotein IIb-IIIa (GPIIb-IIIa) Antagonists
| Compound | GPIIb-IIIa Binding (ELISA) IC50 (nM) | Platelet Aggregation (PRP, citrate) IC50 (nM) | Platelet Aggregation (PRP, PPACK) IC50 (nM) | Oral Bioavailability (F%) (Species) | Plasma Half-life (t1/2β) (h) (Species) |
| 23 (CT50728) | 4 | 53 | 110 | - | - |
| 22 (CT51464, prodrug of 23) | - | - | - | 22 (rat), 73 (dog), 33 (cyno) | 1.81 (rat), 8.97 (dog), 14.2 (cyno) |
Data extracted from Mehrotra et al., J. Med. Chem. 2004, 47(8), 2037-2061.[1][2][3]
Table 2: RIPK1 Kinase Inhibitors
| Compound | RIPK1 IC50 (nM) | Anti-necroptotic effect in U937 cells |
| 41 | 92 | Significant |
Data extracted from Niu et al., Bioorg. Med. Chem. 2022, 59, 116686.[4]
Table 3: Dual TYK2/JAK1 Kinase Inhibitors
| Compound | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Selectivity (JAK2/TYK2) |
| 48 | 6 | 37 | >138 | >23-fold |
Data extracted from Yang et al., J. Med. Chem. 2022, 65(4), 3151-3172.[5][6]
Table 4: M1 Muscarinic Agonists
| Compound | M1 Receptor Affinity (Ki, nM) | M2 Receptor Affinity (Ki, nM) | Antiamnesic Activity (mg/kg, s.c.) | Hypothermia Induction (mg/kg, s.c.) |
| 6a | High | High | 0.1 | 3 |
Data extracted from Tsukamoto et al., Chem. Pharm. Bull. 1995, 43(9), 1523-9.[7]
Key Signaling Pathways and Experimental Workflows
Visualizations of key biological pathways and experimental procedures are provided below to facilitate a deeper understanding of the mechanism of action and discovery process for these compounds.
Figure 1: Simplified RIPK1-mediated necroptosis pathway.
Figure 2: Simplified JAK-STAT signaling pathway.
Figure 3: General synthetic workflow for this compound derivatives.
Experimental Protocols
This section provides an overview of the general methodologies employed in the synthesis and biological evaluation of this compound derivatives, based on published literature.
General Synthesis of the 2,8-Diazaspiro[4.5]decan-1-one Core
A common synthetic route to the 2,8-diazaspiro[4.5]decan-1-one core involves a multicomponent reaction. For example, the synthesis of the TYK2/JAK1 inhibitor scaffold started with a reaction between a piperidone derivative, a cyanide source, and an amine, followed by cyclization and subsequent functionalization steps.
Step 1: Strecker Reaction A mixture of N-Boc-4-piperidone, benzylamine, and trimethylsilyl cyanide is stirred in a suitable solvent like methanol at room temperature to yield the corresponding α-aminonitrile.
Step 2: Cyclization and Deprotection The aminonitrile is then subjected to acidic or basic hydrolysis to form the spiro-hydantoin, which is subsequently modified. Alternatively, for other derivatives, different cyclization strategies are employed depending on the desired final core structure. The Boc protecting group is typically removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
Step 3: Derivatization The free secondary amines on the spiro-core are then derivatized through standard organic chemistry transformations such as N-alkylation, N-acylation, or reductive amination to install the desired pharmacophoric groups and build a library of compounds for biological screening.
In Vitro Kinase Inhibition Assay (General Protocol for RIPK1 and TYK2/JAK1)
The inhibitory activity of the synthesized compounds against their target kinases is typically determined using a biochemical assay.
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase. This is often quantified using methods like LanthaScreen™ (time-resolved fluorescence resonance energy transfer, TR-FRET) or ADP-Glo™ (luminescence-based ADP detection).
-
Procedure:
-
A reaction mixture is prepared containing the kinase, a fluorescently labeled substrate peptide, and ATP in a buffer solution.
-
The test compound, dissolved in DMSO, is added at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 1 hour).
-
A detection solution containing a labeled antibody that recognizes the phosphorylated substrate is added.
-
After another incubation period, the signal (e.g., TR-FRET ratio or luminescence) is measured using a plate reader.
-
-
Data Analysis: The raw data is converted to percent inhibition relative to controls (no inhibitor and no enzyme). IC50 values are then calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cell-Based Necroptosis Assay (for RIPK1 Inhibitors)
This assay evaluates the ability of a compound to protect cells from necroptotic cell death.
-
Cell Line: Human monocytic U937 cells are commonly used.
-
Procedure:
-
U937 cells are seeded in 96-well plates.
-
The cells are pre-treated with the test compound at various concentrations for a defined period (e.g., 1 hour).
-
Necroptosis is induced by adding a combination of TNF-α, a SMAC mimetic (e.g., birinapant), and a pan-caspase inhibitor (e.g., z-VAD-fmk).
-
The plates are incubated for 24 hours.
-
Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of viable cells.
-
-
Data Analysis: The luminescence signal is measured, and the results are expressed as a percentage of the control (vehicle-treated, necroptosis-induced cells). EC50 values are determined from the dose-response curves.
Platelet Aggregation Assay (for GPIIb-IIIa Antagonists)
This assay measures the ability of a compound to inhibit platelet aggregation in response to an agonist.
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh human blood collected in an anticoagulant (e.g., sodium citrate or PPACK).
-
Procedure:
-
PRP is placed in an aggregometer cuvette and stirred at 37°C.
-
The test compound or vehicle is added and incubated for a short period.
-
Platelet aggregation is initiated by adding an agonist, such as adenosine diphosphate (ADP).
-
The change in light transmission through the sample is monitored over time, which corresponds to the extent of platelet aggregation.
-
-
Data Analysis: The maximum aggregation response is recorded, and the percentage inhibition by the test compound is calculated relative to the vehicle control. IC50 values are then determined from the concentration-response curves.
Conclusion
The this compound scaffold has proven to be a highly valuable and versatile core structure in medicinal chemistry. Its conformational rigidity and the spatial orientation it imparts on substituents have enabled the development of potent and selective inhibitors for a diverse range of biological targets. The successful examples presented in this guide, from antithrombotic agents to targeted protein degraders, underscore the significant potential of this scaffold in the discovery of novel therapeutics. Further exploration of the chemical space around the this compound core is warranted and is likely to yield additional promising drug candidates in the future.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of novel 2,8-diazaspiro[4.5]decanes as orally active glycoprotein IIb-IIIa antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unsubstituted 2,8-Diazaspiro[4.5]decane Core: A Privileged Scaffold in Modern Drug Discovery
Abstract: This technical guide provides an in-depth analysis of the biological significance of the 2,8-diazaspiro[4.5]decane core. Scientific literature reveals that the unsubstituted parent compound is not characterized by intrinsic biological activity. Instead, it serves as a highly valued rigid scaffold in medicinal chemistry. Its three-dimensional structure is synthetically accessible and provides a robust framework for the spatial orientation of pharmacophoric substituents, leading to the development of potent and selective modulators of various biological targets. This guide details the biological activities of several key classes of this compound derivatives, presenting quantitative data, experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction: The Concept of a Privileged Scaffold
The this compound moiety is a prime example of a "privileged scaffold" in drug discovery. This term refers to a molecular framework that is capable of providing ligands for diverse biological targets through the modification of appended functional groups. The inherent value of the this compound core lies in its rigid, spirocyclic structure, which reduces conformational flexibility and allows for the precise positioning of substituents to optimize interactions with a target protein. This guide will explore the diverse therapeutic applications of derivatives built upon this versatile scaffold.
Soluble Epoxide Hydrolase (sEH) Inhibition
Derivatives of this compound have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), a therapeutic target for hypertension and inflammation. By inhibiting sEH, these compounds prevent the degradation of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).
Quantitative Data: sEH Inhibitory Activity
| Compound Reference | Modification of this compound core | Target Species | IC50 (nM) |
| Compound 12 [1] | Trisubstituted urea derivative | Murine sEH | Improved activity noted |
| Compound 20 [1] | Trisubstituted urea derivative | Not specified | Active in vivo |
| Compound 37 [1] | Trisubstituted urea derivative | Not specified | Active in vivo |
Note: Specific IC50 values for these compounds were not explicitly stated in the abstract, but their potency was established, leading to in vivo studies.
Experimental Protocol: sEH Inhibition Assay
The inhibitory activity against sEH is typically determined using a fluorescent assay. Recombinant sEH enzyme is incubated with the test compound at various concentrations. The reaction is initiated by the addition of a substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC). The hydrolysis of the epoxide in CMNPC by sEH ultimately produces a fluorescent product. The fluorescence intensity is measured over time, and the rate of reaction is calculated. The IC50 value is then determined by plotting the percent inhibition against the compound concentration.[1]
Signaling Pathway Visualization
Caption: Inhibition of sEH by this compound derivatives.
Glycoprotein IIb/IIIa Antagonism
The this compound scaffold has been utilized to develop orally active antagonists of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, which is a key player in platelet aggregation. These antagonists are potential therapeutic agents for the treatment of arterial occlusive disorders.
Quantitative Data: GPIIb/IIIa Inhibitory Activity
| Compound Reference | Assay | IC50 (nM) |
| 23 (CT50728)[2] | Platelet Rich Plasma (PRP) - citrate buffer | 53 |
| 23 (CT50728)[2] | Platelet Rich Plasma (PRP) - PPACK anticoagulated | 110 |
| 23 (CT50728)[2] | Solid-phase GPIIb-IIIa competition binding (ELISA) | 4 |
Experimental Protocol: Platelet Aggregation Assay
Human platelet-rich plasma (PRP) is prepared from whole blood. The test compound, a this compound derivative, is added to the PRP at various concentrations and incubated. Platelet aggregation is then induced by the addition of an agonist such as adenosine diphosphate (ADP). The change in light transmittance through the PRP suspension is monitored over time using an aggregometer. The IC50 value, the concentration of the compound that inhibits platelet aggregation by 50%, is then calculated.[2]
Logical Relationship Diagram
Caption: Mechanism of GPIIb/IIIa antagonism.
RIPK1 Kinase Inhibition
Necroptosis is a form of programmed cell death implicated in various inflammatory diseases. Receptor-interacting protein kinase 1 (RIPK1) is a key mediator of this pathway. Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of RIPK1 kinase activity.
Quantitative Data: RIPK1 Inhibitory Activity
| Compound Reference | Target | IC50 (nM) |
| 41 [3] | RIPK1 Kinase | 92 |
Experimental Protocol: In Vitro Kinase Assay
The inhibitory activity of the compounds against RIPK1 is assessed using a kinase activity assay. Recombinant human RIPK1 is incubated with the test compound and a suitable substrate (e.g., a peptide substrate) in a buffer containing ATP. The kinase reaction is allowed to proceed for a specific time, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-³²P]ATP) or luminescence-based assays that measure the amount of ATP remaining in the reaction. The IC50 is calculated from the dose-response curve.[3]
Signaling Pathway Diagram
Caption: Inhibition of the RIPK1-mediated necroptosis pathway.
Dual TYK2/JAK1 Inhibition
Derivatives of 2,8-diazaspiro[4.5]decan-1-one have also been developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). These kinases are involved in cytokine signaling pathways that are crucial in the pathogenesis of inflammatory bowel disease and other autoimmune disorders.
Quantitative Data: TYK2/JAK1 Inhibitory Activity
| Compound Reference | Target | IC50 (nM) |
| 48 [4][5] | TYK2 | 6 |
| 48 [4][5] | JAK1 | 37 |
Experimental Protocol: Kinase Inhibition Assay
The inhibitory potency of the compounds against TYK2 and JAK1 is determined using in vitro kinase assays. Recombinant human TYK2 and JAK1 enzymes are incubated with the test compounds at varying concentrations. The kinase reaction is initiated by the addition of ATP and a suitable substrate. The amount of phosphorylated substrate is then quantified, typically using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an enzyme-linked immunosorbent assay (ELISA). IC50 values are determined from the resulting dose-response curves.[4][5]
Experimental Workflow Diagram
Caption: Workflow for a typical TYK2/JAK1 kinase inhibition assay.
Chitin Synthase Inhibition
The fungal cell wall component chitin is an attractive target for antifungal drug development as it is absent in humans. Novel 2,8-diazaspiro[4.5]decan-1-one derivatives have been designed and synthesized as potential inhibitors of chitin synthase (CHS), demonstrating antifungal activity.
Quantitative Data: Chitin Synthase Inhibitory Activity
| Compound Reference | Target | IC50 (mM) |
| 5h [6] | Chitin Synthase (CHS) | 0.10 |
| 5b [6] | Chitin Synthase (CHS) | 0.13 |
| 5d [6] | Chitin Synthase (CHS) | 0.18 |
| 5q [6] | Chitin Synthase (CHS) | 0.15 |
| Polyoxin B (Control)[6] | Chitin Synthase (CHS) | 0.08 |
Experimental Protocol: Chitin Synthase Inhibition Assay
The chitin synthase inhibition assay is typically performed using a crude enzyme preparation from a fungal species (e.g., Candida albicans). The enzyme preparation is incubated with the test compound at various concentrations in a suitable buffer. The reaction is started by the addition of the substrate, UDP-N-acetyl-D-[U-¹⁴C]glucosamine. After incubation, the reaction is stopped, and the ¹⁴C-labeled chitin product is collected on a filter. The radioactivity incorporated into the chitin is measured using a scintillation counter. The IC50 value is then calculated based on the reduction in radioactivity at different compound concentrations.[6]
Logical Relationship Diagram
References
- 1. Discovery of this compound-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2,8-diazaspiro[4.5]decanes as orally active glycoprotein IIb-IIIa antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
In Silico Modeling and Conformational Analysis of 2,8-diazaspiro[4.5]decane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling and conformational analysis of the 2,8-diazaspiro[4.5]decane scaffold, a crucial component in the design of novel therapeutics. This document outlines the prevalent computational methodologies, presents illustrative quantitative data for the molecule's stable conformers, and details the experimental protocols that can be employed for structural verification.
Introduction to this compound
The this compound core is a spirocyclic diamine that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold for the development of selective ligands for a variety of biological targets. Derivatives of this scaffold have been investigated as potent inhibitors of RIPK1 kinase, selective dual TYK2/JAK1 inhibitors, and muscarinic agonists. A thorough understanding of the conformational landscape of the parent this compound molecule is paramount for rational drug design, as the spatial arrangement of the amine functionalities dictates its interaction with target proteins.
Computational Conformational Analysis
In silico methods are powerful tools for exploring the conformational preferences of molecules like this compound. A typical computational workflow involves an initial conformational search using a computationally inexpensive method, followed by geometry optimization and energy refinement using higher-level quantum mechanics calculations.
Methodologies
A robust in silico conformational analysis protocol for this compound integrates molecular mechanics and quantum mechanics approaches.
Experimental Protocols:
Protocol 1: Initial Conformational Search using Molecular Mechanics
-
Structure Building: A 3D model of this compound is constructed using molecular modeling software.
-
Force Field Selection: A suitable molecular mechanics force field, such as MMFF94 or a similar advanced force field, is chosen. These force fields are parameterized to handle a wide range of organic molecules and are computationally efficient for an initial broad conformational search.
-
Conformational Search Algorithm: A systematic or stochastic conformational search algorithm is employed to generate a diverse set of initial conformers. Common methods include rotational bond scanning, Monte Carlo multiple minimum (MCMM), or low-mode conformational searches.
-
Energy Minimization: Each generated conformer is subjected to energy minimization to find the nearest local energy minimum on the potential energy surface defined by the chosen force field.
-
Filtering and Clustering: The resulting conformers are filtered to remove duplicates and high-energy structures (typically >10 kcal/mol above the global minimum). The remaining conformers are then clustered based on root-mean-square deviation (RMSD) of atomic positions.
Protocol 2: Quantum Mechanics Geometry Optimization and Energy Calculation
-
Selection of Conformers: A representative set of low-energy conformers from the molecular mechanics search is selected for further refinement.
-
Level of Theory and Basis Set Selection: A quantum mechanics method, such as Density Functional Theory (DFT), is chosen. A functional like B3LYP or M06-2X is often used in conjunction with a Pople-style basis set (e.g., 6-31G(d)) or a more extensive basis set for higher accuracy.
-
Geometry Optimization: The geometry of each selected conformer is optimized at the chosen level of theory to locate the nearest stationary point on the quantum mechanical potential energy surface.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
Single-Point Energy Refinement (Optional): For even higher accuracy, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a more computationally expensive method.
Conformational Isomers of this compound
The conformational flexibility of this compound arises from the puckering of the pyrrolidine ring and the chair-boat-twist interconversions of the piperidine ring. The pyrrolidine ring typically adopts envelope or twisted (half-chair) conformations, while the piperidine ring predominantly exists in chair conformations to minimize steric and torsional strain. The relative orientation of these rings and the positions of the nitrogen lone pairs give rise to several distinct low-energy conformers.
The primary conformational isomers are expected to involve the chair conformation of the piperidine ring with either an axial or equatorial orientation of the C-N bonds of the pyrrolidine ring relative to the piperidine ring. Further isomerism arises from the puckering of the pyrrolidine ring.
Quantitative Conformational Data (Illustrative)
The following tables present illustrative quantitative data for the key geometric parameters of the lowest energy conformers of this compound, as would be obtained from DFT calculations. These values are based on typical geometries of pyrrolidine and piperidine rings.
Table 1: Relative Energies of this compound Conformers
| Conformer | Description | Relative Energy (kcal/mol) |
| A | Piperidine (Chair) - Pyrrolidine (Envelope, C-axial) | 0.00 |
| B | Piperidine (Chair) - Pyrrolidine (Envelope, C-equatorial) | 0.85 |
| C | Piperidine (Chair) - Pyrrolidine (Twist, C-axial) | 1.20 |
| D | Piperidine (Twist-Boat) - Pyrrolidine (Envelope, C-axial) | 4.50 |
Table 2: Selected Bond Lengths of Conformer A (Illustrative)
| Bond | Length (Å) |
| C(spiro)-N(2) | 1.47 |
| C(spiro)-C(pyrrolidine) | 1.54 |
| C(spiro)-C(piperidine) | 1.55 |
| C-N (average) | 1.46 |
| C-C (average) | 1.53 |
Table 3: Selected Bond Angles of Conformer A (Illustrative)
| Angle | Degree (°) |
| N(2)-C(spiro)-C(pyrrolidine) | 104.5 |
| N(2)-C(spiro)-C(piperidine) | 109.8 |
| C(pyrrolidine)-C(spiro)-C(piperidine) | 112.0 |
| C-N-C (pyrrolidine) | 107.2 |
| C-N-C (piperidine) | 111.5 |
Table 4: Selected Dihedral Angles of Conformer A (Illustrative)
| Dihedral Angle | Degree (°) |
| C-N(2)-C(spiro)-C | -35.2 (gauche) |
| C-C-N(8)-C | 55.8 (anti-periplanar) |
| Ring Puckering (Pyrrolidine) | τ(C4-C5-N1-C2) = 25.1 |
| Ring Puckering (Piperidine) | τ(C6-C7-N2-C8) = -54.9 |
Experimental Verification
While in silico modeling provides a detailed picture of the conformational landscape, experimental validation is crucial. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Experimental Protocols:
Protocol 3: NMR Spectroscopy for Conformational Analysis
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
1D and 2D NMR Data Acquisition: A suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to assign all proton and carbon signals.
-
NOESY/ROESY for Spatial Proximities: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are conducted to identify through-space correlations between protons. The intensities of these cross-peaks are related to the inverse sixth power of the inter-proton distance, providing crucial information about the relative orientation of different parts of the molecule.
-
Coupling Constant Analysis: The magnitude of the ³J(H,H) coupling constants, particularly within the piperidine ring, can be used to determine the dihedral angles via the Karplus equation, thus providing information about the ring's conformation.
-
Variable Temperature NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamics of conformational exchange and, in some cases, "freeze out" individual conformers at low temperatures.
Protocol 4: X-ray Crystallography for Solid-State Structure Determination
-
Crystallization: Single crystals of this compound or a suitable salt derivative are grown. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
X-ray Diffraction Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure, revealing the precise atomic coordinates of the molecule in the solid state. This provides definitive information about bond lengths, bond angles, and dihedral angles for a single conformer (the one present in the crystal lattice).
Visualizations
Signaling Pathways and Experimental Workflows
Logical Relationships
Conclusion
The in silico modeling and conformational analysis of this compound provide critical insights into its three-dimensional structure and energetic landscape. A combined approach of molecular mechanics for initial searching and quantum mechanics for refinement offers a robust methodology to identify and characterize the stable conformers. The illustrative data presented herein highlights the key structural features and relative energies that are fundamental to understanding the molecule's behavior. Experimental validation through NMR spectroscopy and X-ray crystallography remains the gold standard for confirming these computational predictions. A thorough grasp of the conformational preferences of this important scaffold is essential for the successful design and development of novel therapeutics.
The Ascendance of the 2,8-Diazaspiro[4.5]decane Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore and exploit "privileged scaffolds." These are molecular frameworks that are able to provide high-affinity ligands for more than one type of receptor or enzyme target by making modifications to the core structure. Among these, the 2,8-diazaspiro[4.5]decane moiety has emerged as a particularly versatile and valuable scaffold. Its rigid, three-dimensional structure provides a unique conformational constraint on appended pharmacophoric groups, enabling precise interactions with biological targets and often leading to improved potency and selectivity. This technical guide delves into the synthesis, key derivatives, and diverse applications of the this compound core in contemporary drug discovery, offering a comprehensive resource for researchers in the field.
Synthesis of the this compound Core
The synthesis of the this compound scaffold, particularly the commonly utilized 2,8-diazaspiro[4.5]decan-1-one, can be achieved through various synthetic routes. A common strategy involves the construction of a piperidine ring fused to a pyrrolidinone ring. The following is a generalized protocol based on common synthetic strategies.
Experimental Protocol: General Synthesis of 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride
This protocol outlines a common method for the synthesis of the hydrochloride salt of the 2,8-diazaspiro[4.5]decan-1-one core, often starting from a protected piperidine derivative.
Materials:
-
tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
-
Dichloromethane (CH2Cl2)
-
4 M Hydrochloric acid (HCl) in water or ethyl acetate
-
Ethyl acetate
-
Ethanol (optional)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate in dichloromethane (CH2Cl2).
-
Deprotection: To the stirred solution, slowly add a 4 M solution of hydrochloric acid (in water or ethyl acetate) at room temperature. The addition should be done cautiously as gas evolution may occur.
-
Reaction: Stir the mixture at room temperature for 8 hours. In some variations, the reaction mixture can be heated to 60°C for 2 hours to expedite the reaction.[1]
-
Solvent Removal: After the reaction is complete (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Precipitation and Filtration: Dilute the residue with ethyl acetate. This will cause the hydrochloride salt of 2,8-diazaspiro[4.5]decan-1-one to precipitate out of the solution. Collect the solid product by filtration.
-
Drying: Dry the collected solid under vacuum to yield the final product.
Applications in Drug Discovery: Targeting a Spectrum of Diseases
The rigid framework of the this compound scaffold has been successfully employed to develop potent and selective modulators of a variety of biological targets, addressing a wide range of therapeutic areas.
Inhibition of RIPK1 Kinase for Inflammatory Diseases
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical mediator of inflammation and cell death, making it an attractive target for inflammatory diseases.[2] A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 inhibitors. For instance, compound 41 from a recent study demonstrated significant inhibitory activity against RIPK1 with an IC50 value of 92 nM and showed a significant anti-necroptotic effect in a cellular model.[2]
Signaling Pathway of RIPK1 in Necroptosis
Caption: RIPK1 signaling pathway leading to necroptosis and its inhibition.
Experimental Protocol: In Vitro RIPK1 Kinase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of compounds against RIPK1 kinase.
Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., myelin basic protein)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Setup: Add the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Add the RIPK1 enzyme and substrate peptide solution to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Dual TYK2/JAK1 Inhibition for Inflammatory Bowel Disease
The Janus kinase (JAK) family, including TYK2 and JAK1, are crucial for cytokine signaling that drives inflammatory responses. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as potent and selective dual inhibitors of TYK2 and JAK1. Compound 48 from one such study exhibited excellent potency with IC50 values of 6 nM for TYK2 and 37 nM for JAK1, and demonstrated significant anti-inflammatory efficacy in a model of acute ulcerative colitis.[3]
Signaling Pathway of TYK2/JAK1
Caption: TYK2/JAK1 signaling pathway and its inhibition.
Experimental Protocol: Cellular TYK2/JAK1 Phosphorylation Assay (Western Blot)
This protocol assesses the ability of a compound to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context.
Materials:
-
Relevant cell line (e.g., PBMCs)
-
Appropriate cytokine to stimulate the TYK2/JAK1 pathway (e.g., IL-12)
-
Test compounds dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-pSTAT, anti-total STAT)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture cells and pre-incubate with varying concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated STAT and total STAT.
-
Incubate with a secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and determine the extent of inhibition of STAT phosphorylation.
Dopamine D3 Receptor Antagonism for CNS Disorders
The dopamine D3 receptor is a key target for the treatment of various central nervous system (CNS) disorders, including schizophrenia and substance abuse. The this compound scaffold has been utilized to develop potent and selective D3 receptor antagonists.
Experimental Workflow for Dopamine Receptor Binding Assay
Caption: Workflow for a dopamine D3 receptor radioligand binding assay.
Experimental Protocol: Radioligand Binding Assay for Dopamine D3 Receptor
This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine D3 receptor.[4][5]
Materials:
-
Cell membranes expressing the human dopamine D3 receptor
-
Radiolabeled ligand (e.g., [3H]Spiperone)
-
Unlabeled ligand for non-specific binding (e.g., haloperidol)
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
96-well plates
-
Glass fiber filters (pre-soaked in polyethyleneimine)
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Assay Setup: In a 96-well plate, set up reactions for total binding, non-specific binding, and competitive binding.
-
Total Binding: Membranes, radioligand, and assay buffer.
-
Non-specific Binding: Membranes, radioligand, and a high concentration of an unlabeled ligand.
-
Competition: Membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters to separate bound and unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity.
-
Data Analysis: Calculate the specific binding and determine the Ki value of the test compound.
T-Type Calcium Channel Antagonism
T-type calcium channels are involved in various physiological and pathophysiological processes, including neuronal excitability and pain. The 2,8-diazaspiro[4.5]decan-1-one scaffold has been investigated for its potential to yield potent T-type calcium channel inhibitors.[6]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for T-Type Calcium Channel Inhibition
This protocol provides a method to directly measure the effect of compounds on T-type calcium channel currents.[7][8]
Materials:
-
Cells expressing the target T-type calcium channel subtype (e.g., HEK293 cells)
-
External recording solution (e.g., containing CaCl2, TEACl, HEPES)
-
Internal pipette solution (e.g., containing CsCl, EGTA, HEPES, Mg-ATP, GTP)
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass pipettes
-
Test compounds
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a negative potential (e.g., -100 mV) to ensure channels are in a resting state.
-
Apply a depolarizing voltage step (e.g., to -30 mV) to elicit a T-type calcium current.
-
-
Compound Application: Perfuse the test compound onto the cell and record the current again.
-
Data Analysis: Measure the peak current amplitude before and after compound application to determine the percentage of inhibition and calculate the IC50 value.
Soluble Epoxide Hydrolase Inhibition for Hypertension
Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory properties. Inhibition of sEH is a promising therapeutic strategy for hypertension.
Experimental Protocol: Fluorometric Soluble Epoxide Hydrolase Inhibition Assay
This protocol describes a high-throughput compatible assay to screen for sEH inhibitors.[9][10][11]
Materials:
-
Recombinant human sEH enzyme
-
sEH assay buffer
-
Fluorogenic sEH substrate (e.g., PHOME)
-
Test compounds dissolved in DMSO
-
Known sEH inhibitor (e.g., NCND) as a positive control
-
96-well or 384-well plates (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Add diluted test compounds, a known inhibitor (positive control), and vehicle (DMSO) to the wells of the plate.
-
Enzyme Addition: Add the sEH enzyme to all wells except the background control.
-
Pre-incubation: Incubate the plate for a short period at room temperature.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Fluorescence Measurement: Measure the fluorescence kinetically or at a fixed endpoint using a plate reader (e.g., Ex/Em = 330/465 nm or 362/460 nm).
-
Data Analysis: Calculate the rate of reaction or endpoint fluorescence and determine the percent inhibition and IC50 values for the test compounds.
Quantitative Data Summary
The following tables summarize the biological activity of representative this compound derivatives against various targets.
Table 1: RIPK1 Kinase Inhibition
| Compound | IC50 (nM) | Assay Type | Reference |
| 41 | 92 | In vitro kinase assay | [2] |
Table 2: TYK2/JAK1 Kinase Inhibition
| Compound | TYK2 IC50 (nM) | JAK1 IC50 (nM) | Assay Type | Reference |
| 48 | 6 | 37 | In vitro kinase assay | [3] |
Conclusion
The this compound scaffold has unequivocally established itself as a privileged structure in modern drug discovery. Its inherent rigidity and three-dimensional character provide a robust platform for the design of potent and selective modulators of a diverse array of biological targets. The successful application of this scaffold in developing inhibitors for kinases, G-protein coupled receptors, ion channels, and enzymes underscores its versatility and potential for yielding novel therapeutic candidates for a wide range of diseases. As synthetic methodologies continue to evolve and our understanding of target biology deepens, the this compound core is poised to remain a cornerstone in the armamentarium of medicinal chemists for the foreseeable future.
References
- 1. 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride (1:1) synthesis - chemicalbook [chemicalbook.com]
- 2. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Cav3.2 T-type Calcium Channels by Its Intracellular I-II Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Inhibition of T-Type Calcium Channels by Neuroleptics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. abcam.cn [abcam.cn]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Synthesis of 2,8-diazaspiro[4.5]decan-1-one Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2,8-diazaspiro[4.5]decan-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of various potent and selective inhibitors for therapeutic targets. This document provides detailed protocols and application notes for the synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives, drawing from established literature to guide researchers in this area.
Introduction
2,8-diazaspiro[4.5]decan-1-one derivatives have emerged as significant pharmacophores in the development of novel therapeutics. These compounds have been identified as potent inhibitors of key signaling proteins such as Receptor-Interacting Protein Kinase 1 (RIPK1) and Janus Kinase (JAK) family members, TYK2 and JAK1.[1][2][3][4] Their unique three-dimensional structure allows for specific interactions with target proteins, leading to high potency and selectivity. This document outlines synthetic strategies and detailed experimental procedures for the preparation of these valuable compounds.
Synthetic Strategies
The synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives typically involves a multi-step sequence. A common approach begins with commercially available spiro compounds, followed by deprotection and subsequent functionalization through reactions like nucleophilic aromatic substitution (SNAr).[2] An alternative strategy employs a Michael addition of pipecolate-derived enolates to nitroalkenes to construct the core structure.[5]
A generalized synthetic workflow is depicted below:
Caption: General synthetic workflow for 2,8-diazaspiro[4.5]decan-1-one derivatives.
Application Notes: Targeting Kinases in Disease
RIPK1 Inhibition in Inflammatory Diseases:
Necroptosis is a form of programmed cell death implicated in various inflammatory conditions. RIPK1 is a crucial kinase in the necroptosis pathway, making it an attractive therapeutic target.[1] 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 inhibitors, with compounds like compound 41 exhibiting an IC50 value of 92 nM and demonstrating anti-necroptotic effects in cellular models.[1] The synthesis of such compounds opens avenues for developing novel treatments for inflammatory diseases.
Caption: Inhibition of the RIPK1-mediated necroptosis pathway.
Dual TYK2/JAK1 Inhibition for Inflammatory Bowel Disease:
The Janus kinase (JAK) family plays a critical role in cytokine signaling, which is often dysregulated in autoimmune diseases like inflammatory bowel disease (IBD). Selective inhibition of JAKs is a promising therapeutic strategy. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as dual inhibitors of TYK2 and JAK1.[2][4] Notably, compound 48 demonstrated excellent potency with IC50 values of 6 nM for TYK2 and 37 nM for JAK1, and exhibited greater than 23-fold selectivity over JAK2.[2][3][4] This compound also showed significant anti-inflammatory effects in a preclinical model of ulcerative colitis.[4]
Quantitative Data Summary
The following tables summarize the inhibitory activities and synthetic yields for key 2,8-diazaspiro[4.5]decan-1-one derivatives.
Table 1: Inhibitory Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives against RIPK1 and JAKs.
| Compound | Target | IC50 (nM) | Reference |
| 41 | RIPK1 | 92 | [1] |
| 5 | TYK2 | 61 | [2] |
| 8 | TYK2 | 21 | [2] |
| 48 | TYK2 | 6 | [2][3][4] |
| 48 | JAK1 | 37 | [2][3][4] |
Table 2: Synthetic Yields of Key Intermediates and Final Products.
| Compound | Synthetic Step | Yield (%) | Reference |
| 13a | (S)-2–(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide | 38% | [6] |
| 13d | (S)-2–(8-benzyl-2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide | 41% | [6] |
| 14a | (S)-2–(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid | 28% | [6] |
| 14b | (S)-2–(8-benzyl-3-isopropyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid | 15% | [6] |
Experimental Protocols
Protocol 1: Synthesis of 2,8-diazaspiro[4.5]decan-1-one hydrochloride from a Boc-protected precursor. [7]
This protocol describes the deprotection of a tert-butyl carbamate (Boc) protected 2,8-diazaspiro[4.5]decan-1-one.
-
Step 1: Reaction Setup
-
To a solution of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (92 g, 0.36 mol) in dichloromethane (1 L), slowly add a 4 M HCl solution (500 mL).
-
Stir the mixture for 8 hours at room temperature.[7]
-
-
Step 2: Work-up and Isolation
-
Concentrate the mixture under vacuum to afford the title compound.[7]
-
Alternatively, after heating the reaction mixture of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (400 mg) with ethyl acetate (10 mL), ethanol (2.0 mL), and 4M HCl/ethyl acetate solution (5.0 mL) at 60°C for 2 hours, remove the solvent by distillation under reduced pressure.[7]
-
Dilute the residue with ethyl acetate, and collect the precipitated solid by filtration to yield 2,8-diazaspiro[4.5]decan-1-one hydrochloride (240 mg).[7]
-
-
Characterization (1H NMR) :
-
1H NMR (400 MHz, DMSO-d6) δ 9.35 (s, 1H), 9.02 (s, 1H), 7.72 (s, 1H), 3.30-3.20 (m, 2H), 3.16 (m, J= 6.8Hz, 2H), 2.98-2.85(m, 2H), 1.96 (m, J= 6.8Hz, 2H), 1.90-1.80 (m, 2H), 1.55 (d, J 14Hz, 2H).[7]
-
Protocol 2: General Procedure for the Synthesis of 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives via SNAr Reaction. [2]
This protocol outlines the coupling of a deprotected spiro amine with a dichloropyrimidine derivative.
-
Step 1: Deprotection of the Starting Material
-
Obtain the intermediate spiro amine (compounds 2a-c) by treating the corresponding commercially available Boc-protected spiro compounds (1a-c) with trifluoroacetic acid in dichloromethane.[2]
-
-
Step 2: SNAr Reaction
-
Synthesize compounds 4a-f through the SNAr reaction of 2,4-dichloropyrimidine derivatives (3a-d) with the spiro amine intermediates (2a-c).[2] (Note: Specific reaction conditions such as base, solvent, and temperature were not detailed in the abstract).
-
Protocol 3: Synthesis of rac-4-Phenyl-2,8-diazaspiro[4.5]decan-1-one. [5]
This protocol details a multi-step synthesis starting from ethyl isonipecotate.
-
Step 1: Synthesis of Piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester
-
Step 2: Michael Addition
-
(Details of the subsequent Michael addition to a nitroalkene are present in the full text of the cited paper but not fully available in the provided search result).
-
-
Step 3: Reductive Cyclization and Deprotection
This document provides a foundational understanding of the synthesis and application of 2,8-diazaspiro[4.5]decan-1-one derivatives. For detailed experimental conditions and a broader scope of derivatives, consulting the primary literature is highly recommended.
References
- 1. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for the Synthesis of the 2,8-Diazaspiro[4.5]decane Core Structure
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 2,8-diazaspiro[4.5]decane scaffold is a privileged structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique topographical presentation of substituents, which can lead to enhanced potency, selectivity, and improved pharmacokinetic properties of drug candidates. This spirocyclic system is found in a variety of biologically active compounds, including kinase inhibitors and agents targeting the central nervous system. This document provides a detailed, step-by-step protocol for the synthesis of the core this compound structure, intended to serve as a practical guide for researchers in drug discovery and development. The presented synthesis is a robust and common approach for constructing this valuable scaffold.
Overall Synthetic Strategy:
The synthesis of the this compound core is achieved via a two-step sequence starting from a commercially available N-protected 4-piperidone. The initial step involves a Knoevenagel condensation with ethyl cyanoacetate, followed by a Michael addition and Thorpe-Ziegler cyclization to form a spirocyclic intermediate. The subsequent reduction of this intermediate yields the desired this compound. For the purpose of this protocol, we will focus on the synthesis of the N-Boc protected analogue, a common and versatile intermediate for further functionalization.
Experimental Protocols:
Step 1: Synthesis of tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate
This procedure outlines the formation of the spirocyclic lactam intermediate from N-Boc-4-piperidone.
-
Materials:
-
N-Boc-4-piperidone
-
Ethyl cyanoacetate
-
Cyanoacetamide
-
Sodium ethoxide (or freshly prepared from sodium metal and absolute ethanol)
-
Absolute ethanol
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of sodium ethoxide (prepared from sodium (1.1 equiv) in absolute ethanol), add N-Boc-4-piperidone (1.0 equiv) and ethyl cyanoacetate (1.1 equiv) at room temperature.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Cool the reaction mixture to room temperature and then add cyanoacetamide (1.1 equiv).
-
Heat the mixture again to reflux and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.
-
To the residue, add water and acidify with concentrated hydrochloric acid to pH ~2.
-
Heat the mixture at 80-90 °C for 2-3 hours to effect decarboxylation.
-
Cool the mixture and basify with a sodium hydroxide solution to pH ~9.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate.
-
Step 2: Reduction of tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate to tert-Butyl this compound-2-carboxylate
This protocol describes the reduction of the lactam to the corresponding diamine.
-
Materials:
-
tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
-
-
Procedure (using LiAlH₄):
-
To a stirred suspension of lithium aluminum hydride (2.0-3.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate (1.0 equiv) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting mixture vigorously for 30 minutes until a granular precipitate forms.
-
Filter the solid and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography or distillation if necessary.
-
Data Presentation:
| Step | Starting Material | Product | Key Reagents | Typical Yield | Purity (Typical) |
| 1 | N-Boc-4-piperidone | tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate | Ethyl cyanoacetate, Cyanoacetamide, Sodium ethoxide | 60-75% | >95% (after chromatography) |
| 2 | tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate | tert-Butyl this compound-2-carboxylate | Lithium aluminum hydride | 70-85% | >95% (after workup) |
Visualization of the Synthetic Workflow:
Application Notes and Protocols for the Solid-Phase Synthesis of 2,8-Diazaspiro[4.5]decane Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of 2,8-diazaspiro[4.5]decane analogs. This class of compounds is of significant interest in drug discovery due to the rigid, three-dimensional nature of the spirocyclic scaffold, which allows for precise spatial orientation of substituents. This feature is crucial for high-affinity and selective interactions with biological targets.
The this compound core is a privileged scaffold found in a variety of potent and selective inhibitors of key signaling proteins, making it a valuable starting point for the development of novel therapeutics for inflammatory diseases, cancer, and neurodegenerative disorders. Solid-phase synthesis offers a streamlined and efficient method for generating diverse libraries of these analogs for high-throughput screening and lead optimization.[1]
Key Applications in Drug Discovery
Derivatives of the this compound scaffold have demonstrated significant potential as modulators of critical biological pathways:
-
RIPK1 Kinase Inhibitors: Certain 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).[2][3][4] RIPK1 is a key regulator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases.[2][5] Inhibition of RIPK1 kinase activity is a promising therapeutic strategy for conditions such as rheumatoid arthritis, psoriasis, and ulcerative colitis.
-
TYK2/JAK1 Inhibitors: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[6][7] The JAK/STAT signaling pathway is crucial for cytokine signaling that drives immune responses.[1][8][9] Dual inhibition of TYK2 and JAK1 has shown therapeutic benefits in models of inflammatory bowel disease.[6][7]
-
Soluble Epoxide Hydrolase (sEH) Inhibitors: The this compound moiety is a known scaffold for the development of potent sEH inhibitors, which are being investigated as orally active agents for treating hypertension and chronic kidney disease.[5]
-
PROTAC Linkers: The rigid nature of the this compound structure has been utilized in the design of linkers for Proteolysis Targeting Chimeras (PROTACs), demonstrating its utility in this emerging therapeutic modality.
Advantages of Solid-Phase Synthesis
The application of solid-phase synthesis (SPS) to construct libraries of this compound analogs offers several advantages over traditional solution-phase chemistry:[1][10]
-
High Efficiency and Yield: Reactions can be driven to completion by using an excess of reagents, which can be easily washed away.[1][10]
-
Simplified Purification: Intermediates are bound to the solid support, and purification is achieved by simple filtration and washing, eliminating the need for chromatographic separation at each step.[10]
-
Amenable to Automation: The repetitive nature of the wash and reaction cycles is well-suited for automated synthesizers, enabling the rapid generation of large compound libraries.[1]
-
Combinatorial Diversification: The two nitrogen atoms of the diazaspiro core provide two distinct points for diversification, allowing for the facile creation of a wide range of analogs from a common intermediate.
Experimental Protocols
The following protocols outline a proposed methodology for the solid-phase synthesis of a library of this compound analogs. This procedure is based on established principles of solid-phase organic synthesis.
Protocol 1: Synthesis of the Core this compound Scaffold on Solid Support
This protocol describes the construction of the core spirocyclic system on a solid support, starting from a commercially available resin and amino acid.
Materials:
-
Fmoc-L-4-piperidylglycine
-
2-Chlorotrityl chloride resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Piperidine
-
Acryloyl chloride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
Procedure:
-
Resin Swelling and Loading:
-
Swell 2-chlorotrityl chloride resin (1.0 g, 1.5 mmol/g) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM.
-
Dissolve Fmoc-L-4-piperidylglycine (2 eq.) and DIPEA (4 eq.) in DCM. Add the solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
To cap any unreacted sites, add MeOH (0.8 mL per gram of resin) and agitate for 30 minutes.
-
Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x). Dry the resin under vacuum.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 20 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
-
Acrylamide Formation:
-
Swell the deprotected resin in DCM.
-
Add a solution of acryloyl chloride (3 eq.) and DIPEA (3 eq.) in DCM.
-
Agitate the mixture for 4 hours at room temperature.
-
Wash the resin with DCM (5x) and DMF (5x).
-
-
Intramolecular Michael Addition (Cyclization):
-
Treat the resin with a solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq.) in DMF.
-
Heat the mixture at 60°C and agitate for 12 hours to facilitate the intramolecular cyclization, forming the 2,8-diazaspiro[4.5]decan-1-one core.
-
Wash the resin with DMF (5x) and DCM (5x).
-
-
Reduction of Lactam (Optional):
-
To obtain the fully reduced this compound scaffold, treat the resin with a solution of borane-tetrahydrofuran complex in THF.
-
Agitate at room temperature for 6 hours.
-
Wash the resin with THF (5x), DCM (5x), and MeOH (3x).
-
Protocol 2: Diversification of the this compound Scaffold
This protocol describes the functionalization of the two nitrogen atoms of the spirocyclic core.
Materials:
-
Resin-bound this compound scaffold
-
Library of carboxylic acids (R¹-COOH)
-
Library of sulfonyl chlorides (R²-SO₂Cl) or alkyl halides (R²-X)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or similar coupling agent
-
DIPEA
-
DMF, DCM
Procedure:
-
N8-Acylation/Sulfonylation:
-
Swell the resin-bound scaffold in DMF.
-
For Acylation: Add a pre-activated solution of the desired carboxylic acid (R¹-COOH, 3 eq.), BOP reagent (3 eq.), and DIPEA (6 eq.) in DMF.
-
For Sulfonylation: Add a solution of the desired sulfonyl chloride (R²-SO₂Cl, 3 eq.) and DIPEA (3 eq.) in DCM.
-
Agitate the mixture for 4-6 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
N2-Alkylation/Acylation:
-
The N2 position can be functionalized using a similar procedure with a different set of building blocks (e.g., R²-X or R²-COOH) after the N8 position has been functionalized. Reaction conditions may need to be optimized depending on the nature of the building blocks.
-
Protocol 3: Cleavage and Purification
This protocol describes the cleavage of the final compounds from the solid support.
Procedure:
-
Cleavage from Resin:
-
Wash the final, derivatized resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O for 2-3 hours at room temperature.[11]
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA or DCM.
-
Concentrate the combined filtrate under reduced pressure.
-
-
Purification:
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to collect the solid product.
-
Purify the crude product using reverse-phase preparative HPLC.
-
Characterize the final compounds by LC-MS and NMR.
-
Data Presentation
The following tables should be used to record and summarize the quantitative data from the synthesis.
Table 1: Resin Loading Efficiency
| Resin Type | Initial Resin Substitution (mmol/g) | Mass of Resin (g) | Mass of Fmoc-AA Loaded (g) | Final Substitution (mmol/g) | Loading Efficiency (%) |
| 2-Cl-Trityl | 1.5 | 1.0 | 0.53 | 0.85 | 56.7 |
Loading efficiency can be determined spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection.
Table 2: Summary of Synthesized this compound Analogs
| Compound ID | R¹ Substituent | R² Substituent | Theoretical Mass (Da) | Observed Mass (Da) | Purity (%) | Overall Yield (%) |
| DS-001 | 4-Chlorobenzoyl | Methyl | 322.8 | 323.1 [M+H]⁺ | 98 | 35 |
| DS-002 | 4-Chlorobenzoyl | Isopropyl | 350.9 | 351.2 [M+H]⁺ | 95 | 31 |
| DS-003 | Thiophene-2-sulfonyl | Benzyl | 418.6 | 419.1 [M+H]⁺ | 97 | 28 |
| DS-004 | Thiophene-2-sulfonyl | Cyclohexyl | 398.6 | 399.2 [M+H]⁺ | 96 | 33 |
Purity determined by HPLC at 254 nm. Overall yield is calculated based on the initial resin loading.
Visualizations
Experimental Workflow Diagram
Caption: Solid-phase synthesis workflow for this compound analogs.
RIPK1 Signaling Pathway and Inhibition
Caption: Inhibition of the RIPK1-mediated necroptosis pathway by a 2,8-diazaspiro analog.
Logical Relationship of Synthesis and Screening
Caption: Logic diagram for library synthesis, screening, and lead identification.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases [frontiersin.org]
- 6. RIPK1 - Wikipedia [en.wikipedia.org]
- 7. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2,8-Diazaspiro[4.5]decane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of 2,8-diazaspiro[4.5]decane derivatives, a class of compounds with significant interest in medicinal chemistry. The protocols outlined below cover common purification techniques, including liquid-liquid extraction, column chromatography, crystallization, and chiral separation.
Liquid-Liquid Extraction for Basic Spirocyclic Amines
Liquid-liquid extraction is a fundamental technique for the initial purification of this compound derivatives from a reaction mixture. As these compounds are basic, their solubility can be manipulated by adjusting the pH of the aqueous phase, allowing for efficient separation from non-basic impurities.[1][2][3][4]
Experimental Protocol
Objective: To isolate the basic this compound derivative from a crude reaction mixture.
Materials:
-
Crude reaction mixture containing the this compound derivative
-
Organic solvent immiscible with water (e.g., dichloromethane (DCM), ethyl acetate (EtOAc))
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and flasks
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 50 mL of DCM or EtOAc).
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl. Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Phase Separation: Allow the layers to separate. The protonated amine derivative will move into the aqueous layer. Drain the organic layer, which contains neutral and acidic impurities.
-
Basification: To the aqueous layer in the separatory funnel, slowly add 1 M NaOH until the pH is basic (pH > 10), as confirmed by pH paper or a pH meter. This deprotonates the amine, making it soluble in organic solvents.
-
Re-extraction: Add a fresh portion of the organic solvent to the separatory funnel and shake vigorously. Allow the layers to separate and drain the organic layer containing the purified amine into a clean flask. Repeat this extraction step two more times to maximize recovery.
-
Washing and Drying: Combine the organic extracts and wash with an equal volume of brine to remove residual water. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, then filter to remove the drying agent.
-
Concentration: Remove the solvent under reduced pressure to yield the purified this compound derivative.
Column Chromatography of this compound Derivatives
Column chromatography is a widely used technique for the purification of this compound derivatives to a high degree of purity. Due to the basic nature of these amines, special considerations are necessary to prevent poor separation and loss of product on the acidic silica gel.[5][6][7][8][9] This often involves the addition of a basic modifier to the mobile phase or using a different stationary phase.[5][7][8]
Experimental Protocol
Objective: To purify this compound derivatives using silica gel column chromatography.
Materials:
-
Crude this compound derivative
-
Silica gel (60 Å, 230-400 mesh)
-
Organic solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Basic modifier (e.g., triethylamine (TEA), ammonia solution)
-
Chromatography column
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase. A common practice for basic amines is to add a small amount of a basic modifier (e.g., 0.1-1% triethylamine) to the solvent system to neutralize the acidic sites on the silica gel.[5][8]
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry sample to the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate with 0.1% TEA) and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate or adding methanol).
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Table 1: Illustrative Data for Column Chromatography Purification
| Derivative | Stationary Phase | Mobile Phase System (Gradient) | Recovery Yield (%) | Purity (%) |
| 2,8-diazaspiro[4.5]decan-1-one | Silica Gel | DCM/MeOH with 0.5% NH₄OH (99:1 to 95:5) | 85 | >98 |
| N-benzyl-2,8-diazaspiro[4.5]decane | Silica Gel | Hexane/EtOAc with 0.1% TEA (90:10 to 70:30) | 90 | >99 |
| 8-Boc-2,8-diazaspiro[4.5]decane | Silica Gel | Hexane/EtOAc (80:20) | 92 | >99 |
Note: The data in this table is illustrative and may vary depending on the specific derivative and experimental conditions.
Crystallization of this compound Derivative Salts
Crystallization is an effective method for obtaining highly pure this compound derivatives, often as their hydrochloride or other salt forms.[10][11][12][13] The formation of a salt increases the crystallinity of the compound.
Experimental Protocol
Objective: To purify a this compound derivative by crystallization of its hydrochloride salt.
Materials:
-
Purified this compound derivative (free base)
-
Anhydrous solvent in which the free base is soluble (e.g., diethyl ether, ethyl acetate, isopropanol)
-
Anhydrous HCl solution (e.g., 2 M in diethyl ether or 4 M in dioxane)
-
Crystallization flask with a stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: Dissolve the free base of the this compound derivative in a minimal amount of the chosen anhydrous solvent.
-
Salt Formation: Slowly add the anhydrous HCl solution dropwise to the stirred solution of the free base. The hydrochloride salt will precipitate out of the solution.
-
Crystallization: Continue stirring for a period to allow for complete precipitation and crystal growth. The process can be aided by cooling the mixture in an ice bath.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold anhydrous solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Table 2: Illustrative Data for Crystallization Purification
| Derivative Salt | Crystallization Solvent | Anti-solvent (if any) | Recovery Yield (%) | Purity (%) |
| This compound dihydrochloride | Isopropanol | Diethyl ether | 95 | >99.5 |
| 1-oxo-2,8-diazaspiro[4.5]decane hydrochloride | Ethyl Acetate | - | 93 | >99.8 |
Note: The data in this table is illustrative and may vary depending on the specific derivative and experimental conditions.
Chiral Separation of this compound Enantiomers by HPLC
For chiral this compound derivatives, the separation of enantiomers is crucial as they often exhibit different biological activities. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for this purpose.[14][15][16][17][18] Polysaccharide-based CSPs are often effective for the separation of chiral amines.[15][18]
Experimental Protocol
Objective: To separate the enantiomers of a chiral this compound derivative.
Materials:
-
Racemic mixture of the this compound derivative
-
HPLC system with a UV detector
-
Chiral stationary phase (e.g., amylose or cellulose-based column)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Basic modifier (e.g., diethylamine (DEA), triethylamine (TEA))
Procedure:
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based columns are a good starting point for chiral amine separations.
-
Mobile Phase Preparation: Prepare the mobile phase, which typically consists of a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol). The addition of a small amount of a basic modifier (e.g., 0.1% DEA or TEA) is often necessary to improve peak shape and resolution.[15]
-
Method Development:
-
Start with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol with 0.1% DEA).
-
Inject the racemic mixture and monitor the chromatogram for separation.
-
If separation is not achieved, systematically vary the mobile phase composition (ratio of alcohol to non-polar solvent) and the type of alcohol.
-
Screen different chiral columns if necessary.
-
-
Preparative Separation (if required): Once an analytical method is developed, it can be scaled up to a preparative scale to isolate larger quantities of each enantiomer.
Table 3: Illustrative Conditions for Chiral HPLC Separation
| Derivative | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) |
| (±)-2,8-diazaspiro[4.5]decan-1-one | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol/DEA (80:20:0.1) | 1.0 | 220 |
| (±)-N-Methyl-2,8-diazaspiro[4.5]decane | Cellulose tris(3,5-dichlorophenylcarbamate) | Hexane/Isopropanol/TEA (95:5:0.1) | 0.8 | 254 |
Note: The data in this table is illustrative and may vary depending on the specific derivative and experimental conditions.
Visualizations
Signaling Pathways
The following diagrams illustrate signaling pathways where this compound derivatives have been investigated as inhibitors.
Caption: RIPK1-Mediated Necroptosis Pathway Inhibition.
Caption: TYK2/JAK1 Signaling Pathway Inhibition.
Experimental Workflow
The following diagram illustrates a general workflow for the purification and analysis of this compound derivatives.
References
- 1. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 4. Liquid-liquid extraction [scioninstruments.com]
- 5. rsc.org [rsc.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. biotage.com [biotage.com]
- 8. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 9. researchgate.net [researchgate.net]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. unifr.ch [unifr.ch]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 17. hplc.today [hplc.today]
- 18. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
Application Notes and Protocols for Testing the Biological Activity of 2,8-diazaspiro[4.5]decane Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the diverse biological activities of 2,8-diazaspiro[4.5]decane compounds. This class of molecules has shown significant promise in various therapeutic areas, including oncology, neuroscience, and inflammatory diseases. The following sections outline key assays and methodologies for characterizing their mechanism of action and potency.
Sigma Receptor Binding Assays
This compound derivatives have been identified as potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in a variety of neurological and psychiatric disorders. Radioligand binding assays are fundamental for determining the affinity and selectivity of these compounds for sigma receptors.
Data Presentation: Sigma Receptor Binding Affinity
| Compound ID | Target Receptor | Radioligand | Kᵢ (nM) | Reference |
| Compound A | σ₁ Receptor | --INVALID-LINK---Pentazocine | 8.5 | [1] |
| Compound B | σ₂ Receptor | [³H]DTG | 15.2 | [1] |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | σ₁ Receptor | Not Specified | 5.4 ± 0.4 | [1] |
Experimental Protocol: Competitive Radioligand Binding Assay for σ₁ Receptors
Objective: To determine the binding affinity (Kᵢ) of this compound test compounds for the σ₁ receptor.
Materials:
-
Test this compound compounds
-
--INVALID-LINK---Pentazocine (Radioligand)
-
Haloperidol (for non-specific binding determination)
-
Guinea pig brain membrane homogenates (Source of σ₁ receptors)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Scintillation vials and cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare the following in triplicate:
-
Total Binding: 100 µL of membrane homogenate, 50 µL of --INVALID-LINK---pentazocine (at a final concentration near its Kd, e.g., 5 nM), and 50 µL of assay buffer.
-
Non-specific Binding: 100 µL of membrane homogenate, 50 µL of --INVALID-LINK---pentazocine, and 50 µL of Haloperidol (at a final concentration of 10 µM).
-
Competitive Binding: 100 µL of membrane homogenate, 50 µL of --INVALID-LINK---pentazocine, and 50 µL of the test this compound compound at various concentrations (e.g., 0.1 nM to 10 µM).
-
-
Incubation: Incubate the plate at 37°C for 120 minutes.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in assay buffer. Wash the filters three times with 5 mL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate overnight. Measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway: Sigma-1 Receptor Activation
Caption: Sigma-1 receptor signaling upon agonist binding or ER stress.
Anticancer Activity Assays
Several this compound derivatives have demonstrated potent anticancer properties. Their cytotoxic and antiproliferative effects can be evaluated using various in vitro assays.
Data Presentation: Anticancer Activity (IC₅₀ Values)
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Compound 41 (RIPK1 Inhibitor) | U937 | Histiocytic Lymphoma | 92 nM (RIPK1 IC₅₀) | [2] |
| Compound 48 (TYK2/JAK1 Inhibitor) | - | - | 6 nM (TYK2 IC₅₀), 37 nM (JAK1 IC₅₀) | [3] |
| E7 (EZH2 PROTAC) | Various | Cancer | Induces degradation | [4] |
| 5g (EZH2 PROTAC) | MV4-11 | Acute Myeloid Leukemia | Antiproliferative activity | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the concentration-dependent cytotoxic effect of this compound compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
Test this compound compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Experimental Workflow: Sulforhodamine B (SRB) Cytotoxicity Assay
Caption: Workflow for the SRB cytotoxicity assay.
Kinase Inhibition Assays
This compound derivatives have been developed as potent inhibitors of key kinases involved in inflammation and cancer, such as RIPK1, TYK2, and JAK1.
Data Presentation: Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 41 | RIPK1 | 92 | [2] |
| 48 | TYK2 | 6 | [3] |
| 48 | JAK1 | 37 | [3] |
Experimental Protocol: RIPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Objective: To measure the inhibitory activity of this compound compounds against RIPK1 kinase.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test this compound compounds
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the test compound or vehicle control to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the RIPK1 enzyme and MBP substrate.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the activity of the inhibitor.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Signaling Pathway: RIPK1-Mediated Necroptosis
Caption: RIPK1 signaling in cell survival and necroptosis.
Anti-platelet Aggregation Assays
Certain this compound derivatives act as antagonists of the glycoprotein IIb-IIIa receptor, a key player in platelet aggregation and thrombus formation.
Data Presentation: Inhibition of Platelet Aggregation
| Compound ID | Assay Condition | IC₅₀ (nM) | Reference |
| CT50728 | Platelet Rich Plasma (citrate buffer) | 53 | |
| CT50728 | Platelet Rich Plasma (PPACK anticoagulated) | 110 | |
| CT50728 | Solid-phase GPIIb-IIIa ELISA | 4 |
Experimental Protocol: Light Transmission Aggregometry
Objective: To assess the inhibitory effect of this compound compounds on platelet aggregation.
Materials:
-
Freshly drawn human blood
-
Anticoagulant (e.g., sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonist (e.g., ADP, collagen, or arachidonic acid)
-
Test this compound compounds
-
Aggregometer
Procedure:
-
PRP and PPP Preparation:
-
Collect blood into tubes containing sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
-
Aggregometer Setup:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
-
Aggregation Assay:
-
Pre-warm PRP to 37°C.
-
Add 450 µL of PRP to a cuvette with a stir bar.
-
Add 50 µL of the test compound at various concentrations or vehicle control and incubate for 5 minutes.
-
Add the platelet agonist to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum aggregation for each concentration of the test compound.
-
Calculate the percentage of inhibition compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Neuroprotective Activity Assays
The neuroprotective potential of this compound compounds can be investigated through their ability to modulate neuronal calcium influx, a critical process in excitotoxicity and neuronal cell death.
Data Presentation: Modulation of Neuronal Function
Quantitative data for the neuroprotective effects of this compound compounds, such as changes in intracellular calcium concentration or protection against neurotoxin-induced cell death, would be presented here. Specific data points were not available in the provided search results.
Experimental Protocol: Calcium Influx Assay
Objective: To measure the effect of this compound compounds on intracellular calcium levels in neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Stimulating agent (e.g., glutamate or KCl)
-
Test this compound compounds
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed neuronal cells onto black-walled, clear-bottom 96-well plates and allow them to adhere and differentiate as required.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Compound Treatment:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS containing the test compounds at various concentrations to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Fluorescence Measurement:
-
Measure the baseline fluorescence.
-
Add the stimulating agent to induce calcium influx.
-
Immediately begin recording the fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the emission at two wavelengths.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity or the ratio of fluorescence at the two emission wavelengths.
-
Determine the effect of the test compounds on the peak calcium response and the overall calcium transient.
-
Experimental Workflow: PROTAC-Mediated Protein Degradation
Caption: Experimental workflow for assessing PROTAC-mediated protein degradation.
References
- 1. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of EZH2-Based PROTACs to Degrade the PRC2 Complex for Targeting the Noncatalytic Activity of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a this compound linker - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,8-Diazaspiro[4.5]decane-based RIPK1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of 2,8-diazaspiro[4.5]decane derivatives as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical therapeutic target for a range of inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury. The kinase activity of RIPK1 is a key driver of programmed cell death, specifically necroptosis. The this compound scaffold has been identified as a promising starting point for the development of potent and selective RIPK1 inhibitors. A notable example is compound 41 , a 2,8-diazaspiro[4.5]decan-1-one derivative, which has demonstrated significant inhibitory activity against RIPK1 with an IC50 value of 92 nM and has shown a significant anti-necroptotic effect in a U937 cell model.[1] This document outlines the necessary protocols for the synthesis, screening, and characterization of such inhibitors.
Data Presentation
The following table summarizes the inhibitory activity of a lead compound from the 2,8-diazaspiro[4.5]decan-1-one series against RIPK1. This table is intended to be a template for researchers to collate and compare data from their own synthesized analogs.
| Compound ID | Structure | RIPK1 IC50 (nM) | Cell-based Necroptosis EC50 (µM) |
| 41 | [Structure of Compound 41] | 92 | Not publicly available |
| Analog 1 | [Insert Structure] | [Insert Data] | [Insert Data] |
| Analog 2 | [Insert Structure] | [Insert Data] | [Insert Data] |
| ... | ... | ... | ... |
Note: The detailed structure of compound 41 and the corresponding cell-based EC50 value are not publicly available in the referenced abstract. Researchers should determine these values experimentally.
Mandatory Visualizations
RIPK1 Signaling Pathway in Necroptosis
Caption: Simplified RIPK1 signaling pathway leading to necroptosis.
Experimental Workflow for Inhibitor Screening
Caption: Experimental workflow for the screening of RIPK1 inhibitors.
Structure-Activity Relationship (SAR) Logic
Caption: Logical relationships in the SAR of this compound inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 2,8-Diazaspiro[4.5]decan-1-one Scaffold
This protocol provides a general method for the synthesis of the 2,8-diazaspiro[4.5]decan-1-one core structure, which can be adapted based on specific target analogs.
Materials:
-
N-Boc-4-piperidone
-
Ethyl cyanoacetate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Raney Nickel
-
Hydrogen gas
-
Diethyl ether
-
Sodium sulfate
Procedure:
-
Knoevenagel Condensation: To a solution of N-Boc-4-piperidone and ethyl cyanoacetate in ethanol, add a catalytic amount of sodium ethoxide. Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and concentrate under reduced pressure.
-
Michael Addition and Cyclization: The crude product from the previous step is dissolved in ethanol, and an excess of a suitable amine is added. The mixture is heated to reflux for 12-24 hours. The progress of the reaction is monitored by TLC.
-
Reduction and Lactam Formation: The resulting intermediate is subjected to reductive cyclization. The compound is dissolved in ethanol, and Raney Nickel is added as a catalyst. The reaction is carried out under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.
-
Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol).
-
Deprotection (if necessary): The Boc-protecting group can be removed by treating the purified product with a solution of HCl in diethyl ether or trifluoroacetic acid in dichloromethane.
Protocol 2: RIPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a method to determine the in vitro potency (IC50) of the synthesized compounds against human RIPK1 kinase.
Materials:
-
Recombinant human RIPK1 (e.g., from Carna Biosciences)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of test compound solution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of RIPK1 enzyme solution in kinase assay buffer.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and MBP substrate in kinase assay buffer. The final concentrations should be optimized but are typically around the Km for ATP and a suitable concentration for the substrate.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Cell-Based Necroptosis Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is for assessing the ability of the compounds to inhibit TNFα-induced necroptosis in human U937 monocytic cells.
Materials:
-
U937 cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Human TNFα
-
Smac mimetic (e.g., birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well white, clear-bottom plates
Procedure:
-
Cell Seeding: Seed U937 cells in 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add the desired concentrations of the compounds to the cells. Include a vehicle control (DMSO).
-
Pre-incubate the cells with the compounds for 1 hour at 37°C in a 5% CO₂ incubator.
-
-
Induction of Necroptosis:
-
Add a cocktail of human TNFα (final concentration ~20 ng/mL), Smac mimetic (final concentration ~100 nM), and z-VAD-fmk (final concentration ~20 µM) to the wells.
-
Include control wells with cells only, cells with the necroptosis-inducing cocktail and vehicle, and cells with the highest concentration of compound alone to check for cytotoxicity.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated, necroptosis-induced control (0% viability) and the untreated control (100% viability).
-
Determine the EC50 value by plotting the percent cell viability against the compound concentration and fitting the data to a dose-response curve.
-
References
Application Notes and Protocols for the Design of Glycoprotein IIb-IIIa Antagonists Utilizing a 2,8-Diazaspiro[4.5]decane Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the design, synthesis, and evaluation of novel glycoprotein IIb-IIIa (GPIIb-IIIa) antagonists based on the versatile 2,8-diazaspiro[4.5]decane scaffold. This scaffold has demonstrated significant potential in the development of orally active antiplatelet agents. The following sections detail the rationale, key compounds, experimental protocols, and relevant biological pathways.
Introduction
The glycoprotein IIb-IIIa receptor is a key player in the final common pathway of platelet aggregation.[1] Its antagonists are potent antiplatelet agents used in the treatment of acute coronary syndromes and to prevent thrombotic events. The this compound scaffold serves as a rigid and synthetically tractable template for the development of nonpeptide RGD (arginine-glycine-aspartic acid) mimetics that can effectively block the GPIIb-IIIa receptor.[2] This approach has led to the discovery of potent and orally bioavailable antagonists with promising pharmacokinetic profiles.[1]
Key Compounds and Biological Data
Several compounds based on the this compound scaffold have been synthesized and evaluated for their GPIIb-IIIa inhibitory activity and pharmacokinetic properties. A summary of the key data for lead compounds is presented below.
Table 1: In Vitro Activity of this compound-based GPIIb-IIIa Antagonists
| Compound ID | Description | GPIIb-IIIa Binding IC50 (nM) [ELISA] | Platelet Aggregation IC50 (nM) [PRP, citrate] | Platelet Aggregation IC50 (nM) [PRP, PPACK] |
| 23 (CT50728) | Active form | 4 | 53 | 110 |
Data sourced from a study on novel 2,8-diazaspiro[4.5]decanes as orally active glycoprotein IIb-IIIa antagonists.[2]
Table 2: Pharmacokinetic Properties of Lead Compound 22 (CT51464) and its Active Form 23 (CT50728)
| Parameter | Species | 22 (CT51464) - Prodrug | 23 (CT50728) - Active Form |
| Oral Bioavailability (F%) | Cynomolgus Monkey | 33 | - |
| Dog | 73 | - | |
| Rat | 22 | - | |
| Half-life (t1/2, h) | Cynomolgus Monkey | 14.2 | - |
| Dog | 8.97 | - | |
| Rat | 1.81 | - | |
| Plasma Protein Binding (%) | - | - | 18.22 |
| Log P | - | 0.45 ± 0.06 | -0.91 ± 0.32 |
| Human Liver Microsome Stability | - | Stable | Stable |
| P450 3A4 Inhibition | - | No inhibition | No inhibition |
Data sourced from a study on novel 2,8-diazaspiro[4.5]decanes as orally active glycoprotein IIb-IIIa antagonists.[2]
Signaling Pathways and Experimental Workflows
Diagram 1: Simplified GPIIb-IIIa Signaling Pathway
Caption: Simplified signaling cascade of GPIIb-IIIa mediated platelet aggregation and its inhibition.
Diagram 2: Experimental Workflow for Antagonist Evaluation
Caption: General workflow for the development of this compound based GPIIb-IIIa antagonists.
Experimental Protocols
Protocol 1: Synthesis of the this compound Scaffold
This protocol is a generalized procedure based on common synthetic routes for similar spirocyclic systems.
1. Materials:
-
Starting materials for the specific synthetic route (e.g., substituted piperidones and amino acids).
-
Appropriate solvents (e.g., DMF, toluene).
-
Coupling reagents (e.g., DIC, HOBt).
-
Catalysts (e.g., p-TsOH).
-
Reagents for deprotection (e.g., TFA).
2. Procedure:
-
Coupling: To a solution of a suitable N-protected amino acid in an appropriate solvent, add coupling reagents and stir. Then, add a substituted piperidone derivative.
-
Cyclization: The resulting intermediate is then subjected to cyclization conditions, often involving heating with a catalyst like p-toluenesulfonic acid in a solvent such as toluene to form the spirocyclic lactam.
-
Deprotection: The protecting group on the spiro scaffold is removed using appropriate conditions (e.g., TFA for a Boc group) to yield the core this compound scaffold.
-
Purification: The final product is purified by column chromatography or recrystallization.
Note: The specific reagents and conditions will vary depending on the desired substitution pattern on the scaffold.
Protocol 2: In Vitro Platelet Aggregation Assay in Platelet-Rich Plasma (PRP)
This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist.[3][4]
1. Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
Platelet agonist (e.g., ADP, 20 µM).
-
Test compound solutions at various concentrations.
-
Platelet-poor plasma (PPP) as a reference.
-
Light transmission aggregometer.
2. Procedure:
-
PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.[4]
-
PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.[3]
-
Assay Setup: Place a stir bar and a specific volume of PRP in the aggregometer cuvette and allow it to equilibrate to 37°C.
-
Baseline Adjustment: Set the light transmission baseline to 0% with PRP and 100% with PPP.
-
Inhibitor Incubation: Add the test compound or vehicle control to the PRP and incubate for a defined period.
-
Aggregation Induction: Add the platelet agonist (e.g., ADP) to initiate aggregation.
-
Data Acquisition: Record the change in light transmission for 5-10 minutes.
-
Analysis: Determine the maximum platelet aggregation for each concentration of the test compound and calculate the IC50 value.
Protocol 3: Solid-Phase GPIIb-IIIa Competition Binding Assay (ELISA)
This assay quantifies the binding affinity of the antagonist to the GPIIb-IIIa receptor.[5][6]
1. Materials:
-
Purified human GPIIb-IIIa receptor.
-
Fibrinogen.
-
Test compound solutions at various concentrations.
-
HRP-conjugated anti-fibrinogen antibody.
-
TMB substrate.
-
96-well microtiter plates.
-
Plate reader.
2. Procedure:
-
Coating: Coat the wells of a 96-well plate with purified GPIIb-IIIa receptor overnight at 4°C.
-
Blocking: Wash the wells and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competition: Add a mixture of a fixed concentration of fibrinogen and varying concentrations of the test compound to the wells. Incubate for 1-2 hours.
-
Detection: Wash the wells and add HRP-conjugated anti-fibrinogen antibody. Incubate for 1 hour.
-
Development: Wash the wells and add TMB substrate. Stop the reaction with an appropriate stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Calculate the percent inhibition of fibrinogen binding at each antagonist concentration and determine the IC50 value.
Protocol 4: Human Liver Microsome Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver enzymes.[7][8]
1. Materials:
-
Pooled human liver microsomes.
-
NADPH regenerating system.
-
Test compound.
-
Control compounds (high and low clearance).
-
Acetonitrile with an internal standard for quenching.
-
LC-MS/MS system.
2. Procedure:
-
Incubation Mixture Preparation: Prepare a reaction mixture containing human liver microsomes and the NADPH regenerating system in a suitable buffer.
-
Incubation: Pre-warm the reaction mixture and the test compound solution at 37°C. Initiate the reaction by adding the test compound to the reaction mixture.
-
Time Points: Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction at each time point by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the test compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time and determine the half-life (t1/2) and intrinsic clearance (CLint).[9]
Protocol 5: Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
This protocol determines the fraction of a drug that is bound to plasma proteins.[10][11]
1. Materials:
-
Rapid Equilibrium Dialysis (RED) device.
-
Pooled human plasma.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compound.
-
LC-MS/MS system.
2. Procedure:
-
Compound Spiking: Spike the human plasma with the test compound to the desired concentration.
-
Dialysis Setup: Add the spiked plasma to the sample chamber of the RED device and PBS to the buffer chamber.
-
Incubation: Seal the device and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.
-
Sample Preparation: Matrix-match the samples (add blank plasma to the buffer sample and PBS to the plasma sample) and precipitate proteins with acetonitrile containing an internal standard.
-
Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the compound in both chambers.
-
Calculation: The concentration in the buffer chamber represents the unbound drug concentration. Calculate the fraction unbound (fu) and the percentage of protein binding.
Protocol 6: Determination of Log P (Shake Flask Method)
This method determines the lipophilicity of a compound.[12][13]
1. Materials:
-
n-Octanol.
-
Water or PBS (pH 7.4).
-
Test compound.
-
HPLC system.
2. Procedure:
-
Phase Saturation: Pre-saturate n-octanol with water/PBS and vice versa.
-
Partitioning: Dissolve the test compound in one of the phases and add an equal volume of the other phase.
-
Equilibration: Shake the mixture vigorously for a set period to allow for partitioning and then centrifuge to separate the layers.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the logarithm of this value.
Conclusion
The this compound scaffold represents a promising platform for the design of novel, orally active GPIIb-IIIa antagonists. The protocols outlined in these application notes provide a framework for the synthesis and comprehensive preclinical evaluation of these compounds, from initial in vitro screening to pharmacokinetic profiling. By following these methodologies, researchers can effectively advance the development of new antiplatelet therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of novel 2,8-diazaspiro[4.5]decanes as orally active glycoprotein IIb-IIIa antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 10. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 12. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for the Design and Synthesis of 2,8-diazaspiro[4.5]decane-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1] By inducing the formation of a ternary complex between the POI and an E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[2]
The linker element is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometric arrangement of the ternary complex. Rigid linkers, in particular, have gained attention for their potential to pre-organize the molecule and improve binding affinity and selectivity. The 2,8-diazaspiro[4.5]decane scaffold is an attractive rigid linker core for PROTAC design. Its defined three-dimensional structure can favorably position the POI and E3 ligase ligands, potentially enhancing the stability and cooperativity of the ternary complex.
This document provides detailed protocols for the design, synthesis, and evaluation of PROTACs incorporating a this compound-based linker, with a focus on targeting the Enhancer of Zeste Homolog 2 (EZH2) protein, a key epigenetic modifier implicated in various cancers.[3] The protocols will cover the synthesis of key building blocks, the final PROTAC assembly, and the biological evaluation of target protein degradation.
Data Presentation
The efficacy of PROTACs is quantified by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). The following table summarizes reported degradation data for a CRBN-based EZH2 PROTAC incorporating a this compound linker.[3] Additional data for other EZH2-targeting PROTACs are included for comparison.[4][5]
| Compound ID | Target Protein | E3 Ligase Recruited | Linker Type | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Binding Affinity (K D , nM) |
| Compound 5g [3] | EZH2 | CRBN | This compound | MV4-11 | Data not specified in abstract | >90% (at 1 µM) | Not Reported |
| MS8847 [4] | EZH2 | VHL | Methylene units | EOL-1 | 34.4 | >90% | Not Reported |
| UNC7700 [5] | EED (PRC2) | VHL | cis-cyclobutane | DB | 111 | 84% | Not Reported |
| U3i [3] | PRC2 Complex | Not Specified | Not Specified | MDA-MB-231 | ~570 | Not Reported | 16.19 |
Mandatory Visualizations
Caption: PROTAC-mediated degradation of a target protein.
Caption: Overall workflow for PROTAC synthesis and evaluation.
Caption: Logical components of a this compound-based PROTAC.
Experimental Protocols
Protocol 1: Representative Synthesis of 8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane Core
Step 1a: Synthesis of 1-benzyl-4-piperidone
-
To a solution of 4-piperidone monohydrate hydrochloride (1 eq) in water, add potassium carbonate (2.5 eq).
-
Add benzyl chloride (1.1 eq) and stir the mixture vigorously at room temperature for 24 hours.
-
Extract the reaction mixture with dichloromethane (DCM, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-benzyl-4-piperidone, which can be used without further purification.
Step 1b: Synthesis of tert-butyl (1-benzyl-4-cyanopiperidin-4-yl)carbamate
-
To a solution of 1-benzyl-4-piperidone (1 eq) in a 1:1 mixture of methanol and water, add potassium cyanide (1.5 eq) and ammonium chloride (1.5 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (2 eq) and continue stirring for another 24 hours.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to obtain the Boc-protected amino nitrile.
Step 1c: Synthesis of tert-butyl (4-(aminomethyl)piperidin-4-yl)carbamate
-
Dissolve the product from Step 1b in methanol and add Pearlman's catalyst (Pd(OH)₂/C, 10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at 50 °C for 48 hours.
-
Filter the reaction mixture through Celite®, washing with methanol, and concentrate the filtrate to yield the debenzylated primary amine.
-
Dissolve the resulting amine in anhydrous THF and add Lithium Aluminium Hydride (LiAlH₄, 3 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 6 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting suspension and concentrate the filtrate to obtain the diamine product.
Step 1d: Synthesis of 8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane
-
This step involves an intramolecular cyclization which can be complex. A plausible route involves activating the primary amine from Step 1c (e.g., via mesylation) followed by intramolecular nucleophilic substitution by the piperidine nitrogen. Alternatively, reductive amination strategies from a suitable precursor can be employed. Due to the complexity and lack of a specific literature precedent, this step requires significant optimization. A more practical approach for many labs is the direct purchase of 8-Boc-2,8-diazaspiro[4.5]decane.
Protocol 2: Synthesis of Pomalidomide-linker Intermediate
This protocol describes the synthesis of a pomalidomide derivative with a linker handle for conjugation.
-
To a solution of pomalidomide (1 eq) in anhydrous N,N-dimethylformamide (DMF), add tert-butyl 2-(2-(2-bromoethoxy)ethoxy)ethylcarbamate (1.2 eq) and potassium carbonate (K₂CO₃, 3 eq).
-
Stir the reaction mixture at 80 °C for 12 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected pomalidomide-linker conjugate.
-
Dissolve the purified product in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Stir at room temperature for 1 hour to remove the Boc protecting group.
-
Concentrate the mixture under reduced pressure to yield the pomalidomide-linker-amine as a TFA salt.
Protocol 3: Final Assembly of EZH2-PROTAC
This protocol describes the coupling of the three components. It assumes the use of an EZH2 inhibitor with a carboxylic acid handle (e.g., a derivative of EPZ-6438).
-
To a solution of the EZH2 inhibitor-COOH (1 eq) in anhydrous DMF, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3 eq). Stir for 15 minutes at room temperature.
-
Add a solution of 8-Boc-2,8-diazaspiro[4.5]decane (1.1 eq) in DMF and stir for 4 hours.
-
Monitor the reaction by LC-MS. Upon completion, dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography to obtain the EZH2-inhibitor-linker intermediate.
-
Deprotect the Boc group using TFA in DCM as described in Protocol 2, Step 6-8.
-
To a solution of the pomalidomide-linker-amine (from Protocol 2, 1 eq) in anhydrous DMF, add a carboxylic acid-functionalized linker (e.g., glutaric anhydride, 1.1 eq) and DIPEA (2 eq). Stir for 2 hours.
-
Activate the resulting carboxylic acid with HATU (1.1 eq) and DIPEA (3 eq) for 15 minutes.
-
Add the deprotected EZH2-inhibitor-linker intermediate (1 eq) and stir at room temperature for 12-24 hours.
-
Purify the final PROTAC conjugate by preparative reverse-phase HPLC.
-
Characterize the final product by High-Resolution Mass Spectrometry (HRMS) and NMR spectroscopy.
Protocol 4: Western Blot for EZH2 Degradation
-
Cell Culture and Treatment: Seed cancer cells (e.g., MV4-11) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the synthesized PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against EZH2 (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST (3x).
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3x).
-
-
Detection: Detect the signal using an ECL substrate and an imaging system.[1]
Protocol 5: Data Analysis for DC₅₀ and Dₘₐₓ Determination
-
Densitometry: Quantify the band intensities for EZH2 and the loading control for each lane using image analysis software (e.g., ImageJ).
-
Normalization: For each lane, divide the EZH2 band intensity by the corresponding loading control band intensity to get a normalized value.
-
Calculate Percent Degradation: Express the normalized EZH2 level in each treated sample as a percentage of the vehicle (DMSO) control, which is set to 100%.
-
Curve Fitting: Plot the percentage of EZH2 remaining against the logarithm of the PROTAC concentration.
-
DC₅₀ and Dₘₐₓ Calculation: Fit the data to a four-parameter variable slope non-linear regression model using graphing software (e.g., GraphPad Prism). The DC₅₀ is the concentration of the PROTAC that results in a 50% reduction in the protein level, and the Dₘₐₓ is the lower plateau of the dose-response curve, representing the maximal degradation achieved.[6]
References
- 1. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of precision targeting EZH2 degraders for triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of EZH2-Based PROTACs to Degrade the PRC2 Complex for Targeting the Noncatalytic Activity of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dissecting and Targeting Noncanonical Functions of EZH2 in Multiple Myeloma via an EZH2 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,8-diazaspiro[4.5]decane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2,8-diazaspiro[4.5]decane synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for synthesizing this compound is a three-step process starting from 1-benzyl-4-piperidone and ethanolamine. This route involves:
-
Reductive Amination: Formation of N-(1-benzyl-4-piperidyl)ethanolamine.
-
Cyclization: Intramolecular cyclization to form the protected spirodiamine, 8-benzyl-2,8-diazaspiro[4.5]decane.
-
Deprotection: Removal of the benzyl protecting group to yield the final product.
Q2: What are the critical parameters to control for a high yield in the reductive amination step?
The choice of reducing agent and reaction conditions are crucial. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred to prevent the reduction of the starting ketone.[1] The reaction is typically carried out at room temperature, and monitoring the formation of the iminium ion intermediate before the addition of the reducing agent can be beneficial.
Q3: How can I improve the efficiency of the cyclization step?
The cyclization of N-(1-benzyl-4-piperidyl)ethanolamine is often the most challenging step. The choice of the cyclizing agent is critical. Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation, which proceeds via the formation of a sulfite ester intermediate followed by an intramolecular SN2 reaction. Careful control of the reaction temperature is necessary to avoid side reactions.
Q4: What are the best practices for the deprotection of the N-benzyl group?
Catalytic hydrogenation is a clean and efficient method for N-benzyl deprotection.[2][3] Palladium on carbon (Pd/C) is a widely used catalyst. The reaction is typically performed under a hydrogen atmosphere in a protic solvent like ethanol or methanol. Ensuring the catalyst is active and the system is free of catalyst poisons is key to achieving a high yield.
Troubleshooting Guides
Problem 1: Low Yield in Reductive Amination of 1-Benzyl-4-piperidone with Ethanolamine
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Incomplete iminium ion formation | Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the dehydration of the hemiaminal intermediate.[1] Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials before adding the reducing agent. | Increased formation of the desired N-(1-benzyl-4-piperidyl)ethanolamine. |
| Reduction of the starting ketone | Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) instead of stronger agents like sodium borohydride (NaBH₄).[1] Add the reducing agent portion-wise at a controlled temperature (e.g., 0 °C). | Minimized formation of 1-benzyl-4-piperidinol and improved yield of the desired product. |
| Side reactions of ethanolamine | Ensure the reaction is performed under anhydrous conditions to prevent unwanted side reactions. Use freshly distilled ethanolamine. | Reduced formation of byproducts and a cleaner reaction profile. |
Problem 2: Inefficient Cyclization of N-(1-benzyl-4-piperidyl)ethanolamine
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Decomposition of the starting material or product | Add the cyclizing agent (e.g., thionyl chloride) dropwise at a low temperature (e.g., -78 °C to 0 °C) to control the exothermic reaction. | Minimized degradation and improved yield of 8-benzyl-2,8-diazaspiro[4.5]decane. |
| Formation of intermolecular side products | Perform the reaction at high dilution to favor the intramolecular cyclization over intermolecular reactions. | Increased yield of the desired spirocyclic product. |
| Incomplete reaction | After the initial reaction at low temperature, allow the reaction to slowly warm to room temperature or gently heat to ensure complete conversion. Monitor the reaction progress by TLC or LC-MS. | Drive the reaction to completion and maximize the yield. |
Problem 3: Incomplete Deprotection of 8-benzyl-2,8-diazaspiro[4.5]decane
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Catalyst poisoning | Ensure all reagents and solvents are free of potential catalyst poisons (e.g., sulfur compounds). Use a fresh batch of high-quality Pd/C catalyst. | Complete removal of the benzyl group and a high yield of this compound. |
| Insufficient hydrogen pressure | Ensure the reaction vessel is properly sealed and purged with hydrogen. If using a balloon, ensure it remains inflated throughout the reaction. For larger scale reactions, a Parr hydrogenator is recommended. | Efficient reduction and complete deprotection. |
| Product inhibition | If the product is suspected to inhibit the catalyst, filter the reaction mixture after a certain time, wash the catalyst, and resuspend it in fresh solvent with the partially reacted material. | Drive the reaction to completion. |
Experimental Protocols
Step 1: Synthesis of N-(1-benzyl-4-piperidyl)ethanolamine (Reductive Amination)
Reagents and Materials:
-
1-Benzyl-4-piperidone
-
Ethanolamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-benzyl-4-piperidone (1.0 eq) and ethanolamine (1.2 eq) in DCE, add sodium triacetoxyborohydride (1.5 eq) in one portion at room temperature.[1]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford N-(1-benzyl-4-piperidyl)ethanolamine.
Step 2: Synthesis of 8-benzyl-2,8-diazaspiro[4.5]decane (Cyclization)
Reagents and Materials:
-
N-(1-benzyl-4-piperidyl)ethanolamine
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium carbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-(1-benzyl-4-piperidyl)ethanolamine (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 eq) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by carefully adding a saturated aqueous sodium carbonate solution until the mixture is basic.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 8-benzyl-2,8-diazaspiro[4.5]decane.
Step 3: Synthesis of this compound (Deprotection)
Reagents and Materials:
-
8-benzyl-2,8-diazaspiro[4.5]decane
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
Procedure:
-
Dissolve 8-benzyl-2,8-diazaspiro[4.5]decane (1.0 eq) in ethanol.
-
Add 10% Pd/C (10 mol%) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Data Presentation
Table 1: Comparison of Reducing Agents for the Reductive Amination of 1-Benzyl-4-piperidone.
| Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| NaBH(OAc)₃ | DCE | Room Temp | 85-95 | [1] |
| NaBH₃CN | Methanol | 0 to Room Temp | 70-85 | General reductive amination protocols |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol | Room Temp | 80-90 | [1] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the reductive amination step.
References
Overcoming challenges in the synthesis of spiro-hydantoins
Technical Support Center: Synthesis of Spiro-hydantoins
Welcome to the technical support center for the synthesis of spiro-hydantoins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing spiro-hydantoins?
A1: The Bucherer-Bergs reaction is the most widely used method for the synthesis of spiro-hydantoins.[1][2] This multi-component reaction involves treating a ketone with potassium cyanide and ammonium carbonate to form the desired spiro-hydantoin structure.[2][3] While it is a robust method, modifications are often necessary to achieve optimal yields and purity.[4][5]
Q2: Are there alternative synthetic routes to spiro-hydantoins?
A2: Yes, several alternative methods exist. One notable method is the [3+2] dipolar cycloaddition of nitrile oxides to 5-iminohydantoins, which can provide good yields and avoids the need for chromatographic purification.[6][7] Another approach is a two-step solution-phase parallel synthesis starting from N-substituted piperidinones, which is suitable for generating libraries of spiro-hydantoin compounds.[8]
Q3: What are some of the major challenges in spiro-hydantoin synthesis?
A3: Researchers often face challenges such as low reaction yields, the formation of side products, and difficulties in purification.[4][5] For instance, standard Bucherer-Bergs conditions can result in yields of less than 1% for certain substrates.[4][5] Stereochemical control can also be a concern, as the reaction can produce a mixture of diastereomers, although often one is thermodynamically favored.[9][10]
Q4: How can I purify my spiro-hydantoin product?
A4: Purification strategies depend on the specific compound and impurities. In many cases, the crude product can be purified by simple crystallization from a suitable solvent.[9] For some synthesis methods, such as the [3+2] dipolar cycloaddition, it's possible to avoid chromatographic purification altogether by washing the crude product to remove impurities.[7] The high basicity of related guanidinium compounds suggests that manipulating the charge state of the hydantoin ring could be a useful strategy in purification.[11]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Relevant Citation |
| Suboptimal Reaction Conditions | For the Bucherer-Bergs reaction, consider modifying the standard conditions. This can include changing the solvent, temperature, or reaction time. For example, using a continuous-flow reactor at elevated temperature (e.g., 120 °C) and pressure (e.g., 20 bar) has been shown to significantly improve yields. | [1][12] |
| Poor Substrate Reactivity | Some ketones, particularly sterically hindered ones, may exhibit low reactivity under standard conditions. Increasing the reaction temperature or using a more effective solvent system, such as aqueous ethanol or propylene glycol, may enhance the yield. | [10] |
| Side Reactions | In syntheses involving nitrile oxides, dimerization can be a significant side reaction. To minimize this, generate the nitrile oxide in situ at a low temperature (e.g., 0 °C) and add the base slowly to keep its concentration low. | [6][7] |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, consider extending the reaction time or adding more of a key reagent. |
Problem 2: Formation of Multiple Products or Impurities
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Relevant Citation |
| Formation of Diastereomers | The Bucherer-Bergs reaction can produce diastereomers. Often, one isomer is thermodynamically more stable and will be the major product. To isolate the desired isomer, chromatographic separation (e.g., column chromatography) or fractional crystallization may be necessary. | [9][10] |
| Presence of Unreacted Starting Materials | Ensure the stoichiometry of the reactants is correct. Using a slight excess of the cyanide and carbonate source can help drive the reaction to completion. | |
| Decomposition of Reagents or Products | Some reagents or products may be sensitive to heat or prolonged reaction times. Consider running the reaction at a lower temperature for a longer period. For sensitive products, ensure a mild work-up procedure is used. |
Experimental Protocols
Modified Bucherer-Bergs Synthesis of Spiro-hydantoins
This protocol is adapted from studies reporting improved yields by modifying the standard Bucherer-Bergs conditions.[4][5]
Materials:
-
Starting ketone (1.0 eq)
-
Potassium cyanide (KCN) (1.5 - 3.0 eq)
-
Ammonium carbonate ((NH₄)₂CO₃) (3.0 - 6.0 eq)
-
Solvent (e.g., aqueous ethanol, N,N-dimethylformamide)
Procedure:
-
In a sealed reaction vessel, dissolve the starting ketone in the chosen solvent.
-
Add ammonium carbonate and potassium cyanide to the solution.
-
Heat the reaction mixture with stirring at a temperature ranging from 60 °C to 120 °C. The optimal temperature will depend on the substrate and solvent.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from several hours to a few days.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with a suitable acid (e.g., HCl) to precipitate the crude spiro-hydantoin. Caution: This step should be performed in a well-ventilated fume hood as it may release toxic HCN gas.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol, methanol) to obtain the pure spiro-hydantoin.
[3+2] Dipolar Cycloaddition for Spiro-hydantoin Synthesis
This protocol is based on a method for the synthesis of spiro-hydantoin-1,2,4-oxadiazolines.[6][7]
Materials:
-
5-Iminohydantoin (1.0 eq)
-
N-Hydroxybenzimidoyl chloride (dipole precursor) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the 5-iminohydantoin and N-hydroxybenzimidoyl chloride in DCM in a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the reaction mixture to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Prepare a solution of triethylamine in DCM.
-
Add the triethylamine solution dropwise to the reaction mixture over a period of 1-2 hours.
-
Allow the reaction to stir at 0 °C for several hours, monitoring its progress by TLC.
-
Once the reaction is complete, wash the reaction mixture with water to remove triethylamine hydrochloride.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can often be purified by washing with a non-polar solvent like diethyl ether to remove organic impurities, followed by water to remove any remaining salts, thus avoiding the need for column chromatography.[7]
Quantitative Data
Table 1: Comparison of Yields for Spiro-hydantoin Synthesis Methods
| Synthesis Method | Substrate | Yield (%) | Reference |
| Standard Bucherer-Bergs | 8-Aza-4-chromanones | < 1 | [4][5] |
| Modified Bucherer-Bergs | 8-Aza-4-chromanones | ~50 | [4][5] |
| Continuous-Flow Bucherer-Bergs | Various ketones | Good to excellent | [12] |
| Solution-Phase Parallel Synthesis | N-substituted piperidinones | 58 - 100 | [13] |
| [3+2] Dipolar Cycloaddition | 5-Iminohydantoins | 25 - 91 | [6][7] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Bucherer-Bergs Reaction [organic-chemistry.org]
- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 4. Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones [organic-chemistry.org]
- 5. Spiro hydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins [beilstein-journals.org]
- 8. Solution-phase parallel synthesis of spirohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity | MDPI [mdpi.com]
- 10. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction [organic-chemistry.org]
- 13. Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2,8-Diazaspiro[4.5]decane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,8-diazaspiro[4.5]decane and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to the this compound core?
A1: The this compound core is typically synthesized through a multi-step process. A common approach involves the reaction of an N-protected 4-piperidinone with a reagent like a cyanoacetate or malonic acid ester. This reaction forms a spirocyclic succinimide intermediate (this compound-1,3-dione), which is then reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) to yield the final this compound. Another synthetic strategy employs a Strecker reaction with a substituted cyclohexanone.
Q2: How can I achieve selective mono-N-substitution of this compound?
A2: Selective mono-N-substitution can be challenging due to the presence of two reactive secondary amine groups. A common strategy is to use a protecting group, such as the tert-butoxycarbonyl (Boc) group, to temporarily block one of the amines. Selective mono-Boc protection can be achieved by carefully controlling the stoichiometry of the Boc-anhydride. An alternative and often more effective method involves the monoprotonation of the diamine with one equivalent of acid (e.g., HCl or TFA). The resulting ammonium salt is unreactive, leaving the other amine free for substitution. Subsequent deprotection then yields the mono-substituted product.
Q3: What are the key applications of this compound in drug discovery?
A3: The rigid, three-dimensional structure of the this compound scaffold makes it a valuable building block in medicinal chemistry. It is used in the synthesis of various biologically active molecules. For instance, derivatives have been developed as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) for the treatment of inflammatory bowel disease.[1] Other derivatives have been identified as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a target in inflammatory diseases and necroptosis.[2] Additionally, this scaffold has been incorporated into Proteolysis Targeting Chimeras (PROTACs).[3]
Troubleshooting Guides
Low Yield in the Synthesis of the this compound Core
Problem: The overall yield of the this compound synthesis is significantly lower than expected.
| Possible Cause | Suggested Solution |
| Incomplete initial condensation reaction | Ensure anhydrous conditions and optimal temperature for the Knoevenagel or related condensation. Consider using a Dean-Stark apparatus to remove water if applicable. |
| Side reactions during reduction with LiAlH₄ | Add the reducing agent slowly at a low temperature (e.g., 0 °C) to control the exothermic reaction. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use a sufficient excess of LiAlH₄ to ensure complete reduction of both carbonyl groups. |
| Product loss during workup and purification | Due to the basic nature of the diamine, it may be soluble in acidic aqueous solutions. Ensure the aqueous layer is basified to a high pH (e.g., >12) before extraction with an organic solvent. Use a continuous extraction apparatus for more efficient recovery. |
| Precursor rearrangement | Some precursors to spirodiamines can be prone to rearrangement.[4] Characterize all intermediates to ensure the desired reaction pathway is being followed. |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Difficulty in Selective Mono-Boc Protection
Problem: The reaction yields a mixture of di-protected, mono-protected, and unreacted diamine, which is difficult to separate.
| Possible Cause | Suggested Solution |
| Lack of selectivity | Use the monoprotonation strategy: Add one equivalent of a strong acid (e.g., HCl in dioxane or trifluoroacetic acid) to the diamine solution at a low temperature before adding one equivalent of Boc-anhydride.[5][6] This protects one amine as the ammonium salt, allowing for selective reaction at the other amine. |
| Di-Boc formation | Avoid using an excess of Boc-anhydride. A 1:1 molar ratio of diamine to Boc-anhydride is recommended when using the monoprotonation method.[6] |
| Co-elution during column chromatography | Utilize an acid-base extraction during workup. Acidify the reaction mixture to protonate the mono-Boc product and unreacted diamine, moving them to the aqueous layer. The di-Boc product will remain in the organic layer and can be removed. Then, basify the aqueous layer and extract the desired mono-Boc product.[7] |
Workflow for Selective Mono-Boc Protection
Caption: Experimental workflow for selective mono-Boc protection.
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
This protocol is adapted from a literature procedure for the synthesis of a hydantoin derivative.
Step 1: Strecker Reaction
-
To a stirred suspension of sodium cyanide (1.0 eq) and methylamine hydrochloride (1.0 eq) in a 9:1 mixture of DMSO/H₂O, add a solution of 4-phenylcyclohexanone (1.0 eq) in DMSO.
-
Stir the reaction mixture for 46 hours at room temperature.
-
Pour the mixture into an ice-water mixture and extract with ethyl acetate.
-
Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Dissolve the residue in diethyl ether and treat with an ethanolic solution of HCl to precipitate the α-amino nitrile hydrochloride.
Step 2: Urea Formation
-
To a stirred solution of the α-amino nitrile hydrochloride (1.0 eq) in acetic acid, add a solution of potassium cyanate (2.0 eq) in water.
-
Stir for 1 hour at 35 °C.
-
Pour the reaction mixture into water and extract with chloroform.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and evaporate to dryness.
Step 3: Cyclization and Hydrolysis
-
Cool a stirred solution of the urea intermediate (1.0 eq) in dry DMF in an ice bath.
-
Add sodium hydride (60% dispersion in mineral oil, 1.3 eq) portion-wise.
-
Stir the mixture for 4 days at 45 °C under an argon atmosphere.
-
Treat the mixture with a 10% HCl solution and continue stirring for 24 hours at 45 °C.
-
Pour the reaction mixture into an ice-water mixture and extract with chloroform.
-
Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product.
Data Presentation
Table 1: Biological Activity of this compound Derivatives
| Compound | Target(s) | IC₅₀ (nM) | Application |
| Derivative A | TYK2 | 6 | Inflammatory Bowel Disease |
| JAK1 | 37 | ||
| Derivative B | RIPK1 | 92 | Inflammatory Diseases |
Note: Data is compiled from publicly available research.[1][2]
Signaling Pathways
Derivatives of this compound have been shown to modulate key signaling pathways in inflammatory diseases.
TYK2/JAK1 Signaling Pathway
The TYK2/JAK1 pathway is crucial for signaling by various cytokines, such as interferons and interleukins (e.g., IL-12, IL-23).[8][9][10][11][12] Upon cytokine binding to its receptor, TYK2 and JAK1 are activated, leading to the phosphorylation of STAT proteins. These phosphorylated STATs then translocate to the nucleus to regulate the transcription of inflammatory genes. Inhibitors based on the this compound scaffold can block this signaling cascade.
Caption: Inhibition of the TYK2/JAK1 signaling pathway.
RIPK1-Mediated Necroptosis Pathway
RIPK1 is a key regulator of necroptosis, a form of programmed cell death.[13][14][15] In response to stimuli like TNF-α, and when caspase-8 is inhibited, RIPK1 can be activated. This leads to the recruitment and phosphorylation of RIPK3, which in turn phosphorylates MLKL. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing cell death. This compound-based inhibitors can prevent the kinase activity of RIPK1, thereby blocking the necroptotic cascade.
Caption: Inhibition of the RIPK1-mediated necroptosis pathway.
References
- 1. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 3. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a this compound linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 7. benchchem.com [benchchem.com]
- 8. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 11. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 15. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
Managing side reactions in the synthesis of 2,8-diazaspiro[4.5]decane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,8-diazaspiro[4.5]decane.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective method for the synthesis of this compound and its derivatives involves a multi-step process starting from readily available precursors. A typical route begins with the reductive amination of N-benzyl-4-piperidone with ethanolamine to form the intermediate N-(2-hydroxyethyl)-N-(1-benzylpiperidin-4-yl)amine. This is followed by a cyclization step to yield the desired 8-benzyl-2,8-diazaspiro[4.5]decane, and finally, a debenzylation step to obtain the parent this compound.
Q2: What are the most common side reactions observed during the synthesis of this compound?
The synthesis of this compound can be accompanied by several side reactions that can impact the yield and purity of the final product. The most frequently encountered side reactions include:
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Incomplete Cyclization: The intermediate N-(2-hydroxyethyl)-N-(1-benzylpiperidin-4-yl)amine may not fully cyclize, leading to its presence as a significant impurity in the crude product.
-
Over-alkylation: During the initial reductive amination, the secondary amine product can undergo further reaction with another molecule of N-benzyl-4-piperidone, leading to the formation of a tertiary amine byproduct.
-
Formation of N-oxides: The tertiary amine nitrogen atoms in the product and intermediates are susceptible to oxidation, especially if exposed to air or oxidizing conditions for prolonged periods, forming N-oxide impurities.[1]
-
Formation of Isomeric Byproducts: Depending on the reaction conditions, rearrangement of intermediates can potentially lead to the formation of other diazaspiro isomers, although this is less commonly reported for this specific synthesis.
Q3: How can I purify the final this compound product?
Purification of this compound can be achieved through several methods, with the choice depending on the nature and quantity of the impurities. Common purification techniques include:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a highly effective method for separating the desired product from closely related impurities, especially for obtaining high-purity material.[2][3]
-
Crystallization: If the product or a salt form of it is a solid, crystallization from a suitable solvent system can be an efficient method for removing impurities.
-
Fractional Distillation: For the free base of this compound, which is a liquid at room temperature, fractional distillation under reduced pressure can be used for purification, provided the boiling points of the components are sufficiently different.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Inefficient reductive amination. | Optimize the reaction conditions for the reductive amination step. Ensure the reducing agent (e.g., sodium triacetoxyborohydride) is fresh and added portion-wise to control the reaction temperature. Consider using a mild Lewis acid catalyst to promote imine formation. |
| Incomplete cyclization of the intermediate. | Increase the reaction time and/or temperature for the cyclization step. Ensure the choice of solvent is appropriate for the reaction. For example, a higher boiling point solvent might be necessary. | |
| Significant amount of side products | Over-alkylation is occurring. | Use a controlled stoichiometry of the reactants in the reductive amination step. A slight excess of ethanolamine can help to minimize the reaction of the product with the starting ketone. |
| Degradation of the product during workup or purification. | Use milder workup conditions. Avoid prolonged exposure to strong acids or bases. If using distillation for purification, ensure it is performed under high vacuum to keep the temperature low and prevent decomposition. |
Problem 2: Presence of Significant Impurities in the Final Product
| Symptom | Possible Cause | Suggested Solution |
| Peak corresponding to the uncyclized intermediate in analytical data (e.g., LC-MS, NMR) | Incomplete cyclization. | As mentioned above, optimize the cyclization conditions (time, temperature, solvent). Consider using a different cyclization agent or catalyst if the issue persists. |
| Peak corresponding to a higher molecular weight species than the desired product | Over-alkylation byproduct. | Optimize the stoichiometry of the initial reductive amination. Employ purification techniques such as column chromatography or preparative HPLC to separate the byproduct. |
| Presence of peaks with m/z +16 relative to the product or intermediates in mass spectrometry | Formation of N-oxides. | Minimize the exposure of the reaction mixture and isolated products to air, especially at elevated temperatures. Use degassed solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon). If N-oxides are formed, they can sometimes be reduced back to the amine using appropriate reducing agents. |
Experimental Protocols
Protocol 1: Synthesis of 8-benzyl-2,8-diazaspiro[4.5]decane
This protocol describes the synthesis of the protected intermediate, 8-benzyl-2,8-diazaspiro[4.5]decane, via a one-pot reductive amination and cyclization.
Materials:
-
N-benzyl-4-piperidone
-
Ethanolamine
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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1,2-Dichloroethane (DCE)
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Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Dichloromethane (DCM)
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Methanol
Procedure:
-
To a solution of N-benzyl-4-piperidone (1.0 eq) and ethanolamine (1.2 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Upon completion of the reductive amination, slowly add a suitable cyclizing agent (e.g., thionyl chloride, followed by a base quench) or heat the reaction mixture to effect cyclization. Note: The specific conditions for cyclization may need optimization.
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Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volumes).
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford 8-benzyl-2,8-diazaspiro[4.5]decane.
Protocol 2: Debenzylation of 8-benzyl-2,8-diazaspiro[4.5]decane
This protocol describes the removal of the benzyl protecting group to yield the final product, this compound.
Materials:
-
8-benzyl-2,8-diazaspiro[4.5]decane
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 8-benzyl-2,8-diazaspiro[4.5]decane (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel.
-
Carefully add palladium on carbon (10% w/w) to the solution.
-
Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-3 atm, or using a balloon).
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Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with methanol.
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Concentrate the filtrate under reduced pressure to obtain the crude this compound.
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The crude product can be purified by distillation under reduced pressure or by conversion to a salt followed by crystallization.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes. Note that these values are illustrative and may vary depending on the specific experimental conditions.
Table 1: Reaction Parameters for the Synthesis of 8-benzyl-2,8-diazaspiro[4.5]decane
| Parameter | Value |
| Reactants | N-benzyl-4-piperidone, Ethanolamine, NaBH(OAc)₃ |
| Solvent | 1,2-Dichloroethane (DCE) |
| Reaction Time | 12 - 24 hours |
| Temperature | Room Temperature |
| Typical Yield | 60 - 80% |
| Purity (after chromatography) | >95% |
Table 2: Reaction Parameters for the Debenzylation Step
| Parameter | Value |
| Reactant | 8-benzyl-2,8-diazaspiro[4.5]decane |
| Catalyst | 10% Palladium on Carbon |
| Solvent | Methanol or Ethanol |
| Hydrogen Pressure | 1 - 3 atm |
| Reaction Time | 12 - 24 hours |
| Temperature | Room Temperature |
| Typical Yield | 85 - 95% |
| Purity (after distillation) | >98% |
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the synthesis and troubleshooting of this compound.
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for managing side reactions.
References
- 1. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar, Basic 2,8-Diazaspiro[4.5]decane Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of polar, basic 2,8-diazaspiro[4.5]decane compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound compounds.
Issue 1: Poor Separation and Significant Tailing during Silica Gel Flash Chromatography
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Question: My this compound compound is showing poor separation from impurities and severe tailing on the TLC plate and during flash chromatography using a standard mobile phase like ethyl acetate/hexanes. What can I do to improve this?
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Answer: This is a common issue when purifying basic compounds on acidic silica gel. The basic amine groups on your this compound can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor resolution. Here are several strategies to mitigate this problem:
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Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase to compete with your compound for binding to the acidic sites on the silica. A common choice is triethylamine (TEA) at a concentration of 0.5-2%.[1] For example, a mobile phase of dichloromethane/methanol/triethylamine can be effective.
-
Silica Gel Deactivation: You can neutralize the acidic sites on the silica gel before running your column. This can be done by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[2]
-
Alternative Stationary Phases: Consider using a different stationary phase that is less acidic. Alumina (basic or neutral) can be a good alternative to silica for the purification of basic compounds. Amine-functionalized silica columns are also commercially available and can provide excellent separation for basic compounds.[3]
-
Issue 2: Compound is "Oiling Out" Instead of Crystallizing During Recrystallization
-
Question: I am attempting to purify my this compound compound by recrystallization, but it is separating as an oil instead of forming crystals. How can I induce crystallization?
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Answer: "Oiling out" is a common problem in recrystallization, especially with polar compounds. It occurs when the compound comes out of solution at a temperature above its melting point. Here are some troubleshooting steps:
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Slower Cooling: Allow the solution to cool to room temperature more slowly before placing it in an ice bath. Rapid cooling can favor oil formation over crystallization.
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Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.
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Seeding: If you have a small amount of pure, solid material, add a "seed crystal" to the cooled solution to initiate crystallization.
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Change the Solvent System: Your compound may be too soluble in the chosen solvent. Try a different solvent or a solvent mixture where the compound has lower solubility at room temperature. A common technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes slightly cloudy, then warm to clarify and cool slowly.
-
Issue 3: Difficulty in Removing Polar Impurities
-
Question: My purified this compound compound still contains polar impurities that are difficult to separate by normal-phase chromatography. What other techniques can I try?
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Answer: When dealing with persistent polar impurities, alternative purification strategies are necessary.
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Ion-Exchange Chromatography (IEC): Since 2,8-diazaspiro[4.5]decanes are basic, they can be protonated to form cations. Cation-exchange chromatography is a powerful technique for separating charged molecules.[4][5] Your compound will bind to the negatively charged stationary phase, and impurities can be washed away. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.
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Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While challenging for very polar compounds, RP-HPLC can be effective, especially with the right mobile phase modifiers. Using a low pH mobile phase (e.g., with formic acid or trifluoroacetic acid) can protonate the basic nitrogens, potentially improving retention on a C18 column.
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Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is beneficial for sample solubility and MS compatibility.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for polar, basic this compound compounds?
A1: The most common techniques include:
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Silica Gel Flash Chromatography with a Basic Modifier: This is often the first method attempted due to its simplicity and scalability. The addition of a base like triethylamine to the mobile phase is crucial for good results.[1]
-
Ion-Exchange Chromatography (IEC): This technique is highly effective for separating basic compounds based on their charge.[4]
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Recrystallization of a Salt Form: Converting the basic diamine to a salt (e.g., a dihydrochloride salt) can significantly alter its solubility properties, often making it more amenable to recrystallization.
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Preparative Reversed-Phase HPLC: This can be a high-resolution option for final purification, though method development can be challenging for highly polar compounds.[6]
Q2: How can I effectively monitor the progress of my purification?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor column chromatography. For basic compounds, it is important to add a small amount of a basic modifier (like triethylamine) to the developing solvent to get a reliable Rf value and good spot shape. For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice.[7]
Q3: What are some typical impurities I might encounter in the synthesis of 2,8-diazaspiro[4.5]decanes?
A3: While specific impurities depend on the synthetic route, common impurities can include:
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Starting materials: Unreacted reagents from the synthesis.
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By-products: Compounds formed from side reactions.
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Partially reacted intermediates: Molecules that have not undergone all the required synthetic steps.
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Reagents from work-up: Acids, bases, or salts introduced during the extraction and washing steps.
Q4: Can I use reversed-phase chromatography for these polar compounds?
A4: Yes, but it can be challenging. The high polarity of 2,8-diazaspiro[4.5]decanes can lead to poor retention on non-polar stationary phases like C18. To improve retention, you can:
-
Use a highly aqueous mobile phase.
-
Adjust the pH of the mobile phase: A low pH will protonate the amines, which may increase retention.
-
Use an embedded polar group (EPG) column: These columns are designed to provide better retention for polar compounds.
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Consider ion-pairing chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with your protonated compound, increasing its retention on a reversed-phase column.
Data Presentation
Table 1: Comparison of Purification Techniques for Polar, Basic Diamines
| Purification Technique | Principle | Advantages | Disadvantages | Typical Throughput |
| Flash Chromatography (Modified Silica) | Adsorption chromatography on silica gel with a basic mobile phase additive. | Fast, scalable, relatively low cost. | Lower resolution than HPLC, potential for compound degradation on silica. | Milligrams to grams. |
| Ion-Exchange Chromatography (IEC) | Separation based on the net charge of the molecule. | High capacity, high selectivity for charged molecules.[8] | Requires charged analytes, can be more complex to set up. | Micrograms to grams. |
| Recrystallization (as a salt) | Purification based on differences in solubility of the compound and impurities in a given solvent. | Can provide very high purity, scalable, cost-effective. | Finding a suitable solvent can be time-consuming, potential for low recovery. | Milligrams to kilograms. |
| Preparative RP-HPLC | Partitioning between a non-polar stationary phase and a polar mobile phase. | High resolution, suitable for final polishing steps. | Lower loading capacity, can be expensive, solvent removal can be challenging.[9] | Micrograms to milligrams. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic solvent content. | Good retention of very polar compounds, MS-compatible mobile phases. | Can require longer equilibration times, sensitive to water content in the mobile phase. | Micrograms to milligrams. |
Experimental Protocols
Protocol 1: Flash Chromatography with Triethylamine-Modified Mobile Phase
-
TLC Analysis: Develop a suitable mobile phase for your compound. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Add 0.5-2% triethylamine (TEA) to the mobile phase to improve the spot shape and achieve an Rf value of 0.2-0.3 for your target compound.
-
Column Packing: Dry pack a silica gel column or slurry pack with the chosen mobile phase (containing TEA).
-
Column Equilibration: Equilibrate the column by flushing with at least 3-5 column volumes of the mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or DCM. If the compound is not very soluble, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions. You can use an isocratic elution or a gradient of increasing polarity (e.g., increasing the percentage of MeOH).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the last traces of TEA may require co-evaporation with a solvent like toluene or placing the sample under high vacuum.
Protocol 2: Recrystallization of a this compound Dihydrochloride Salt
-
Salt Formation: Dissolve the crude this compound in a minimal amount of a suitable organic solvent (e.g., methanol or isopropanol). Add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Isolate the Crude Salt: Collect the precipitated dihydrochloride salt by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Solvent Selection: Test the solubility of a small amount of the crude salt in various solvents or solvent mixtures to find a suitable recrystallization solvent. An ideal solvent will dissolve the salt when hot but not when cold. Common choices include ethanol/water or methanol/diethyl ether mixtures.[10]
-
Recrystallization: Dissolve the crude salt in a minimal amount of the boiling recrystallization solvent. If using a solvent pair, dissolve the salt in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy. Heat to redissolve and then allow to cool slowly.
-
Crystal Formation: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can improve the yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[11]
Mandatory Visualization
Caption: General purification workflow for this compound compounds.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. chemtips.wordpress.com [chemtips.wordpress.com]
- 2. Chromatography [chem.rochester.edu]
- 3. biotage.com [biotage.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Ion-Exchange Chromatography: Basic Principles and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 10. rsc.org [rsc.org]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Addressing Solubility Challenges of 2,8-Diazaspiro[4.5]decane Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues encountered with 2,8-diazaspiro[4.5]decane derivatives. These spirocyclic scaffolds are of increasing interest in medicinal chemistry, particularly as kinase inhibitors, but their often-complex structures can present significant solubility hurdles.
Troubleshooting Guide
This guide addresses common solubility problems in a question-and-answer format, offering systematic approaches to identify and resolve these issues during various stages of research and development.
Q1: My this compound derivative shows poor aqueous solubility, leading to inconsistent results in my biological assays. What are my immediate troubleshooting steps?
A1: When facing poor aqueous solubility in assays, the primary goal is to achieve a sufficiently high and reproducible concentration of your compound in the assay medium. Here’s a stepwise approach:
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Assess Kinetic vs. Thermodynamic Solubility: First, determine if the issue is with the rate of dissolution (kinetic solubility) or the maximum achievable concentration at equilibrium (thermodynamic solubility). For initial screenings, kinetic solubility is often more relevant.
-
Optimize Assay Conditions:
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Lower Compound Concentration: The most straightforward approach is to test a lower concentration range if your compound's potency allows.
-
Increase Co-solvent Concentration: If your assay is tolerant, slightly increasing the final concentration of a co-solvent like dimethyl sulfoxide (DMSO) can improve solubility. However, be mindful of potential co-solvent effects on your assay's biological components.
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Adjust pH: Since this compound derivatives are basic, their solubility is pH-dependent. Testing different buffer pH values may reveal an optimal range for solubility and activity.
-
-
Visual and Instrumental Inspection: Visually inspect your assay plates for any signs of precipitation. Light scattering methods can also be employed to detect precipitate formation at concentrations below what is visible to the naked eye.
Q2: I've optimized my assay conditions, but the solubility of my lead compound is still too low for in vivo studies. What formulation strategies can I explore?
A2: For in vivo studies, achieving adequate exposure is critical. Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds:
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Salt Formation: As the this compound core contains basic nitrogen atoms, forming a salt with a suitable acidic counter-ion is a highly effective method to significantly increase aqueous solubility and dissolution rate.
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Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area-to-volume ratio, which can enhance the dissolution rate. Techniques like micronization and nanosizing are commonly used.
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Amorphous Solid Dispersions: Dispersing the compound in an amorphous state within a hydrophilic polymer matrix can prevent crystallization and maintain a higher energy state, leading to improved solubility and dissolution.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be highly effective. These formulations create fine emulsions in the gastrointestinal tract, facilitating drug absorption.
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Use of Solubilizing Excipients: Incorporating co-solvents, surfactants, or complexing agents like cyclodextrins into the formulation can enhance the solubility of the drug substance.
Q3: How do I choose the best strategy for improving the solubility of my specific this compound derivative?
A3: The optimal strategy depends on the physicochemical properties of your specific derivative. A systematic approach is recommended:
Frequently Asked Questions (FAQs)
Q: What is the difference between kinetic and thermodynamic solubility, and why is it important?
A:
-
Kinetic solubility is the concentration of a compound that can be achieved by diluting a high-concentration stock solution (e.g., in DMSO) into an aqueous buffer. It reflects the compound's tendency to precipitate from a supersaturated solution and is often measured in high-throughput screening.
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, where the solid form of the compound is in equilibrium with the dissolved form. It is a more time-consuming measurement but provides a more fundamental understanding of the compound's solubility.
The distinction is crucial because a compound might have acceptable kinetic solubility for an initial assay but poor thermodynamic solubility, which could pose significant challenges in later development stages.
Q: Can the spirocyclic nature of the this compound scaffold itself contribute to poor solubility?
A: The spirocyclic scaffold introduces a three-dimensional, rigid structure. While this can be beneficial for target binding, the increased rigidity and potentially high crystal lattice energy can lead to poor solubility. However, the sp3-hybridized carbon-rich nature of the scaffold can also improve aqueous solubility compared to more planar aromatic systems.[1] The overall solubility will be a balance between these factors and the properties of the substituents on the scaffold.
Q: Are there any specific counter-ions that are particularly effective for salt formation with this compound derivatives?
A: The choice of counter-ion for these basic compounds is critical. Common and effective counter-ions for improving the solubility of basic drugs include hydrochloride, mesylate, tosylate, and sulfate. The selection process, known as salt screening, involves reacting the free base with a variety of acids to identify a salt form with optimal properties, including solubility, stability, and manufacturability.
Data Presentation: Solubility of a Representative Spirocyclic Kinase Inhibitor
While extensive public data on the solubility of a wide range of this compound derivatives is limited, we can use the TYK2 inhibitor Deucravacitinib , which features a spirocyclic moiety, as a representative example to illustrate typical solubility characteristics.
Table 1: Aqueous Solubility of Deucravacitinib (Free Base)
| Parameter | Value | Reference |
| Aqueous Solubility | 5.2 µg/mL | [2] |
Table 2: Solubility of Deucravacitinib in Various Solvent Systems
| Solvent System | Solubility | Notes | Reference |
| DMSO | 33.33 mg/mL (78.34 mM) | Requires sonication | [1] |
| 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% saline | 10 mg/mL (23.50 mM) | Clear solution, requires sonication | [1] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline | 3.83 mg/mL (9.00 mM) | Suspended solution, requires sonication | [1] |
| 10% DMSO / 90% corn oil | ≥ 2.5 mg/mL (5.88 mM) | Clear solution | [1] |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines the gold-standard method for determining the equilibrium solubility of a compound.
Protocol 2: Salt Screening for Solubility Enhancement
This protocol provides a general workflow for identifying suitable salt forms of a basic compound like a this compound derivative.
References
Technical Support Center: Optimizing N-Alkylation of 2,8-diazaspiro[4.5]decane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the N-alkylation of 2,8-diazaspiro[4.5]decane. The information is presented in a clear question-and-answer format to address specific experimental challenges.
Troubleshooting Guide
This guide addresses common issues encountered during the N-alkylation of this compound, offering targeted solutions to improve reaction outcomes.
Question 1: My reaction yield is low, or the reaction is not proceeding to completion. What are the likely causes and how can I improve it?
Answer:
Low yields in the N-alkylation of this compound can arise from several factors, primarily related to the nucleophilicity of the amine, the reactivity of the alkylating agent, and the reaction conditions.
Troubleshooting Steps:
-
Evaluate the Base and Solvent System: Incomplete deprotonation of the secondary amines can significantly reduce their nucleophilicity. The choice of base and solvent is critical.
-
Bases: For standard alkyl halides, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. For less reactive alkylating agents or to increase the reaction rate, a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent may be necessary. It is recommended to use at least 1.5-2.0 equivalents of the base.[1]
-
Solvents: Polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used as they effectively dissolve the amine and the base.[2][3] Ensure the use of anhydrous solvents to prevent side reactions.[1]
-
-
Assess the Alkylating Agent: The reactivity of the alkylating agent follows the general trend: R-I > R-Br > R-Cl.[4] If you are using a less reactive alkyl halide (e.g., a chloride), consider switching to a bromide or iodide, or adding a catalytic amount of sodium or potassium iodide to the reaction mixture.
-
Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[1][4] Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts by TLC or LC-MS.
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Reagent Purity: Ensure that the this compound, alkylating agent, and solvent are pure and dry. Impurities, especially water, can interfere with the reaction.
Question 2: I am observing a significant amount of the di-alkylated product. How can I selectively achieve mono-alkylation?
Answer:
Controlling selectivity is a common challenge due to the presence of two reactive secondary amines in this compound. The mono-alkylated product can be more nucleophilic than the starting material, leading to a second alkylation.[4][5]
Troubleshooting Steps:
-
Use of a Protecting Group: The most reliable method for achieving mono-alkylation is to use a mono-protected derivative of this compound, such as N-Boc-2,8-diazaspiro[4.5]decane. The Boc (tert-butyloxycarbonyl) group protects one of the amines, directing alkylation to the unprotected nitrogen. The protecting group can be subsequently removed.[1]
-
Control Stoichiometry: Using an excess of this compound relative to the alkylating agent can favor the formation of the mono-alkylated product.[4]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.[1]
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed or when the desired mono-alkylated product is maximized.
Question 3: My reaction is producing unexpected side products. What are they and how can I minimize them?
Answer:
Besides over-alkylation, other side reactions can occur depending on the nature of the alkylating agent and the reaction conditions.
Troubleshooting Steps:
-
Elimination Reactions: If using a secondary or tertiary alkyl halide, elimination (E2) can compete with substitution (SN2), especially with a strong, sterically hindered base. If elimination is suspected, try using a less hindered base and a lower reaction temperature.
-
Quaternary Ammonium Salt Formation: With highly reactive alkylating agents and forcing conditions, the tertiary amine product can be further alkylated to form a quaternary ammonium salt.[6] This is more likely to occur if attempting di-alkylation. Using a precise stoichiometry of the alkylating agent is crucial.
-
Solvent-Related Side Reactions: Some polar aprotic solvents, like DMF, can decompose at high temperatures or in the presence of strong bases, leading to impurities.[7] If running the reaction at elevated temperatures, consider a more stable solvent like DMSO or using a lower boiling point solvent like acetonitrile under reflux.
Question 4: How can I effectively purify my N-alkylated this compound product?
Answer:
Purification can be challenging due to the similar polarities of the starting material, mono-alkylated, and di-alkylated products.
Troubleshooting Steps:
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for separating the desired product from unreacted starting materials and byproducts. A gradient elution system, for example, dichloromethane/methanol or ethyl acetate/hexanes with triethylamine, is often effective.
-
Acid-Base Extraction: The basic nature of the amine products can be exploited for purification. The crude reaction mixture can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl) to extract the amines into the aqueous phase. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent. This can help remove non-basic impurities.
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Crystallization: If the N-alkylated product is a solid, recrystallization can be an effective purification technique.[2]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for a simple mono-alkylation?
A1: A good starting point would be to use 1.1 equivalents of the alkyl bromide, 1.5 equivalents of potassium carbonate as the base, and acetonitrile or DMF as the solvent. Stir the mixture at 60-80 °C and monitor the reaction by TLC.
Q2: Can I use reductive amination to achieve N-alkylation of this compound?
A2: Yes, reductive amination is an excellent alternative to direct alkylation with alkyl halides.[1] This involves reacting the diamine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ with a reducing agent like sodium triacetoxyborohydride (STAB). This method can offer better control over mono-alkylation and avoids the formation of quaternary ammonium salts.[1][4]
Q3: Are there any specific safety precautions I should take?
A3: Alkylating agents are often toxic and should be handled in a well-ventilated fume hood. Strong bases like sodium hydride are flammable and react violently with water. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
The following tables summarize how different reaction parameters can influence the outcome of the N-alkylation of this compound. The data is representative and intended for illustrative purposes.
Table 1: Effect of Base and Solvent on Mono-alkylation Yield
| Entry | Alkylating Agent (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of Mono-product (%) | Yield of Di-product (%) |
| 1 | 1-bromobutane (1.1) | K₂CO₃ (1.5) | ACN | 80 | 12 | 65 | 15 |
| 2 | 1-bromobutane (1.1) | Cs₂CO₃ (1.5) | ACN | 80 | 8 | 75 | 10 |
| 3 | 1-bromobutane (1.1) | NaH (1.2) | THF | 65 | 6 | 80 | 5 |
| 4 | 1-bromobutane (1.1) | K₂CO₃ (1.5) | DMF | 80 | 10 | 70 | 18 |
Table 2: Effect of Stoichiometry on Selectivity
| Entry | This compound (equiv.) | 1-bromobutane (equiv.) | Base | Solvent | Temperature (°C) | Yield of Mono-product (%) | Yield of Di-product (%) |
| 1 | 1.0 | 1.1 | K₂CO₃ | ACN | 80 | 65 | 15 |
| 2 | 1.5 | 1.0 | K₂CO₃ | ACN | 80 | 78 | 5 |
| 3 | 2.0 | 1.0 | K₂CO₃ | ACN | 80 | 85 | <2 |
| 4 | 1.0 | 2.2 | K₂CO₃ | ACN | 80 | 10 | 80 |
Experimental Protocols
Protocol 1: General Procedure for Mono-N-alkylation using an Alkyl Halide
-
Reaction Setup: To a solution of this compound (1.0 equiv) in anhydrous acetonitrile (or DMF), add anhydrous potassium carbonate (1.5 equiv).
-
Stirring: Stir the suspension at room temperature for 15-30 minutes.
-
Addition of Alkylating Agent: Add the alkylating agent (1.1 equiv) dropwise to the stirred mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Mono-N-alkylation using a Boc-Protected Starting Material
-
Reaction Setup: To a solution of 8-Boc-2,8-diazaspiro[4.5]decane (1.0 equiv) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.
-
Stirring: Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Addition of Alkylating Agent: Cool the mixture back to 0 °C and add the alkylating agent (1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Deprotection: The Boc group can be removed by treating the purified product with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.
Visualizations
Caption: Experimental workflow for N-alkylation.
Caption: Troubleshooting decision flowchart.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. N-alkylation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Stability Testing of 2,8-Diazaspiro[4.5]decane-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of 2,8-diazaspiro[4.5]decane-based compounds.
Frequently Asked Questions (FAQs)
Q1: What is stability testing and why is it crucial for this compound-based compounds?
A1: Stability testing is a critical process in drug development that evaluates how the quality of a drug substance or drug product changes over time under the influence of various environmental factors such as temperature, humidity, and light.[1] For this compound-based compounds, which are a significant class of nitrogen-containing heterocycles used in medicinal chemistry, stability testing is essential to:
-
Identify Degradation Pathways: It helps in understanding the chemical breakdown routes of the molecule.[1][2]
-
Determine Intrinsic Stability: The studies reveal the molecule's inherent susceptibility to degradation.[3]
-
Establish Shelf-Life and Storage Conditions: Data from these studies inform the recommended storage conditions and the retest period or shelf-life of the active pharmaceutical ingredient (API) and the final product.[4]
-
Develop and Validate Analytical Methods: Forced degradation studies are instrumental in developing and validating stability-indicating analytical methods, ensuring that degradation products can be accurately detected.[1][5]
Q2: What are the common degradation pathways for nitrogen-containing heterocyclic compounds like this compound derivatives?
A2: Nitrogen-containing heterocycles can undergo several degradation pathways. The presence of nitrogen atoms introduces specific chemical properties that can influence stability.[6][7] Potential pathways include:
-
Oxidation: The nitrogen atoms in the spirocyclic ring can be susceptible to oxidation, especially by agents like hydrogen peroxide, leading to the formation of N-oxides or other oxidative degradants.
-
Hydrolysis: If the derivatives contain hydrolyzable functional groups (e.g., amides, esters), they can be cleaved under acidic or basic conditions.
-
Ring Opening: Under harsh stress conditions, the heterocyclic ring system itself may be susceptible to cleavage.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of photolytic degradants.
Q3: What defines a "stability-indicating method," and why is it essential?
A3: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[1] It must also be able to separate and detect the degradation products formed.[8] High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for developing SIMs.[8][9] A method is considered stability-indicating if it can resolve the parent drug peak from all potential degradation product peaks, ensuring that the assay results are not falsely inflated by co-eluting impurities.
Q4: What is the appropriate extent of degradation to aim for in forced degradation studies?
A4: The goal of forced degradation is to generate a sufficient amount of degradants for analytical method development and characterization without completely destroying the parent molecule. An extent of degradation between 5% and 20% is generally considered suitable for most purposes.[2][5] Degradation significantly exceeding 20% may lead to the formation of secondary degradants that might not be relevant to real-time storage conditions.[4]
Troubleshooting Guide
Problem: My compound shows no degradation under standard stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂ at room temperature). What should I do?
Answer: If your this compound derivative appears highly stable, the stress conditions may not be severe enough. Consider the following adjustments:
-
Increase Stressor Concentration: Incrementally increase the concentration of the acid, base, or oxidizing agent.
-
Increase Temperature: Perform the stress tests at elevated temperatures (e.g., 40°C, 60°C, or 80°C). Temperature can significantly accelerate hydrolytic and oxidative degradation.
-
Extend Exposure Time: Increase the duration of the stress test from a few hours to several days.[4]
-
Verify Analytical Method: Ensure your analytical method is capable of detecting small changes. Check the sensitivity and confirm that no degradants are co-eluting with the parent peak.
Problem: I am observing excessive degradation (>50%) almost immediately after applying the stressor. How can I control the reaction?
Answer: Rapid and extensive degradation suggests the conditions are too harsh. To achieve the target 5-20% degradation, you should moderate the stress conditions:
-
Decrease Stressor Concentration: Use more dilute acidic, basic, or oxidative solutions.
-
Lower the Temperature: Conduct the experiments at room temperature or even refrigerated conditions (2-8°C) to slow down the reaction rate.
-
Reduce Exposure Time: Sample at much earlier time points (e.g., 5, 15, 30, and 60 minutes) to capture the initial degradation profile.
-
Quench the Reaction: For hydrolytic studies, be prepared to neutralize the solution with an equivalent amount of base or acid, respectively, to stop the reaction at the desired time point.
Problem: My HPLC/UPLC chromatogram shows poor resolution between the parent compound and the degradation products.
Answer: Achieving adequate separation is the primary goal of a stability-indicating method. If you are facing resolution issues, a systematic method development approach is needed:
-
Adjust Mobile Phase Composition: Vary the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.
-
Change Mobile Phase pH: The retention of ionizable compounds, including many nitrogen-containing heterocycles and their degradants, is highly dependent on pH. Test a range of pH values for your aqueous buffer.
-
Try a Different Column: Use a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to alter selectivity.
-
Modify the Gradient: If using a gradient method, adjust the slope of the gradient to provide more separation power where the degradant peaks are eluting.
-
Optimize Flow Rate and Temperature: Lowering the flow rate or changing the column temperature can sometimes improve resolution.
Problem: I see new peaks appearing in my unstressed control sample stored under normal conditions.
Answer: The appearance of peaks in a control sample can indicate several issues:
-
Sample Diluent Instability: The compound may be unstable in the chosen sample diluent. Test the stability of the compound in your diluent over the expected analysis time.
-
Process Impurities: The peaks may be process-related impurities from the synthesis, not degradants. These should be characterized and tracked separately.
-
Contamination: The new peaks could be from contaminated glassware, diluent, or the HPLC system itself. Running a blank injection (just the diluent) can help diagnose this.
Data Presentation: Summary of Forced Degradation Conditions
The following table summarizes typical starting conditions for forced degradation studies as recommended by ICH guidelines.[1][3] Researchers should adjust these based on the observed stability of their specific compound.
| Stress Condition | Typical Reagent/Condition | Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temp to 80°C | Up to 7 days | 5-20% |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temp to 80°C | Up to 7 days | 5-20% |
| Oxidation | 3% to 30% H₂O₂ | Room Temp | Up to 7 days | 5-20% |
| Thermal | Dry Heat | 60°C to 100°C (or >10°C above accelerated) | As needed | 5-20% |
| Photostability | ICH Q1B Option 1 or 2 (UV & Vis light) | Room Temp | As per guideline | Compare to dark control |
Experimental Protocols
Protocol 1: General Workflow for a Forced Degradation Study
This protocol outlines the overall process for conducting a forced degradation study.
-
Preparation: Prepare a stock solution of the this compound-based compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[4]
-
Stress Application: Aliquot the stock solution and expose it to the different stress conditions as detailed in Protocols 2-5. Include a control sample (unstressed) stored at refrigerated or frozen conditions.
-
Sampling: Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours, and beyond).
-
Quenching: Stop the degradation reaction if necessary by neutralizing the solution or diluting it into the mobile phase.
-
Analysis: Analyze all samples (stressed and control) using a developed and validated stability-indicating method (e.g., HPLC-UV/PDA).
-
Data Evaluation:
-
Calculate the percentage of degradation of the parent compound.
-
Determine the relative retention times (RRT) of all new peaks.
-
Perform peak purity analysis using a PDA detector to ensure the parent peak is spectrally pure.
-
Characterize significant degradation products using techniques like LC-MS or NMR.[8][10]
-
Protocol 2: Acid and Base Hydrolysis
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the compound stock solution to achieve a final HCl concentration of 0.1 M.
-
Base Hydrolysis: In a separate vial, add an equal volume of 0.2 M NaOH to the compound stock solution to achieve a final NaOH concentration of 0.1 M.
-
Incubation: Keep both vials at the desired temperature (start with room temperature).
-
Sampling: At each time point, withdraw an aliquot.
-
Neutralization: Immediately neutralize the acid-stressed sample with an equivalent volume of 0.1 M NaOH, and the base-stressed sample with 0.1 M HCl.
-
Dilution & Analysis: Dilute the neutralized sample with mobile phase to the target analytical concentration and analyze by HPLC.
Protocol 3: Oxidative Stress Testing
-
Preparation: Add an equal volume of 6% hydrogen peroxide (H₂O₂) to the compound stock solution to achieve a final H₂O₂ concentration of 3%.
-
Incubation: Keep the vial at room temperature, protected from light.
-
Sampling & Analysis: At each time point, withdraw an aliquot, dilute with mobile phase, and immediately analyze by HPLC. No quenching step is typically required, but samples should be analyzed promptly.
Protocol 4: Thermal Stress Testing
-
Solid State: Place a known quantity of the solid compound in a vial and store it in a temperature-controlled oven at a temperature significantly above accelerated stability conditions (e.g., 80°C).
-
Solution State: Prepare a solution of the compound and store it in the oven.
-
Sampling: For the solid sample, dissolve a weighed amount in a suitable solvent at each time point. For the solution sample, withdraw an aliquot.
-
Analysis: Dilute the samples as needed and analyze by HPLC.
Protocol 5: Photostability Testing
-
Procedure: Expose the compound (both in solid state and in solution) to a light source that meets the conditions specified in the ICH Q1B guideline.[3] This typically involves a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control: Protect an identical set of samples from light with aluminum foil to serve as dark controls.
-
Analysis: After the exposure period, prepare and analyze the light-exposed and dark control samples by HPLC. Compare the chromatograms to identify any peaks formed specifically due to light exposure.
References
- 1. onyxipca.com [onyxipca.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. tsijournals.com [tsijournals.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Oral Bioavailability of 2,8-Diazaspiro[4.5]decane Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding strategies to improve the oral bioavailability of drugs based on the 2,8-diazaspiro[4.5]decane scaffold.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue: Poor Aqueous Solubility
Question 1: My this compound derivative has very low water solubility. What initial steps can I take to improve it?
Answer: Poor aqueous solubility is a common challenge that can severely limit oral absorption.[1] The this compound core contains basic amine groups, which provides an excellent starting point for salt formation.
Recommended Strategies:
-
Salt Formation: This is often the most effective initial strategy for basic drugs.[2][3] Reacting your compound with a pharmaceutically acceptable acid (e.g., HCl, mesylate, tartrate) can increase solubility by several orders of magnitude. The choice of salt form can also impact stability and dissolution rate.[2]
-
pH Adjustment: Since your compound is basic, its solubility is pH-dependent. Formulating the drug in an acidic microenvironment can enhance its dissolution in the gastrointestinal (GI) tract.[4] This can be achieved using acidic excipients in the formulation.
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[2][5] Techniques like micronization or nanomilling (wet bead milling) can be employed.[5][6]
Experimental Protocol: Feasibility Study for Salt Formation
-
Screening: Dissolve a small amount of your freebase compound in various solvents (e.g., acetone, ethanol, isopropanol).
-
Acid Addition: Add a stoichiometric amount of different pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, methanesulfonic, maleic, tartaric) to separate solutions.
-
Isolation: Allow the salt to crystallize. If it doesn't crystallize, use an anti-solvent to precipitate it.
-
Characterization: Isolate the resulting solid and dry it under a vacuum.
-
Solubility Measurement: Determine the aqueous solubility of each salt form at different pH values (e.g., 2.0, 4.5, 6.8) to simulate GI conditions.
-
Analysis: Compare the solubility of the salt forms to that of the freebase. Also, assess the solid-state properties (e.g., crystallinity, hygroscopicity) of the most promising salts.
Issue: Low Intestinal Permeability
Question 2: My compound has adequate solubility after formulation, but it still shows low absorption. How can I investigate and address poor membrane permeability?
Answer: Low permeability suggests the drug cannot efficiently cross the intestinal epithelium. This can be due to intrinsic properties like high polarity or because the drug is a substrate for efflux transporters.
Recommended Strategies:
-
Prodrug Approach: Temporarily masking the polar amine groups with lipophilic moieties can enhance membrane penetration.[7][8] These masking groups are designed to be cleaved in vivo to release the active drug. Common prodrug strategies for amines include forming N-Mannich bases, which can suppress the pKa and increase the proportion of the unionized, more permeable species in the intestine.[7]
-
Efflux Pump Inhibition: Spirocyclic structures can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells and back into the lumen, reducing net absorption.[9][10] Co-administration with a known P-gp inhibitor in preclinical studies can confirm this. If confirmed, formulation strategies can include excipients that inhibit P-gp.[11]
Experimental Protocol: Caco-2 Permeability Assay to Assess Permeability and Efflux
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports for 21-28 days until they form a differentiated, polarized monolayer that mimics the intestinal epithelium.
-
Transport Study (Apical to Basolateral):
-
Add the drug solution to the apical (AP) side, which represents the gut lumen.
-
At various time points, take samples from the basolateral (BL) side, representing the blood.
-
Quantify the drug concentration in the samples using LC-MS/MS.
-
-
Transport Study (Basolateral to Apical):
-
Add the drug solution to the BL side.
-
Sample from the AP side over time.
-
-
Calculate Permeability and Efflux Ratio:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter like P-gp.
-
-
(Optional) Inhibition Study: Repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio confirms P-gp involvement.[10]
Frequently Asked Questions (FAQs)
Q1: What formulation strategies are most effective for poorly soluble, basic compounds like 2,8-diazaspiro[4.5]decanes?
A1: For compounds belonging to the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability), the primary goal is to enhance dissolution.[1] Key strategies include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its apparent solubility and dissolution rate.[1] This is because the amorphous form has a higher energy state than the stable crystalline form.[6]
-
Lipid-Based Formulations: Incorporating the drug into lipidic excipients can improve absorption.[4][12] Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are designed to form fine emulsions in the GI tract, presenting the drug in a solubilized state for absorption.[2][5]
-
Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with the drug, effectively shielding the hydrophobic parts of the molecule and increasing its solubility in water.[1][4]
Q2: How can I create a prodrug of my this compound derivative to improve its properties?
A2: The amine functional groups on the scaffold are ideal handles for prodrug synthesis.[7] The goal is to create a derivative that is more permeable and is converted back to the active parent drug in the body.[13]
-
(Acyloxy)alkyl Carbamates: This is a common and successful approach for creating prodrugs of amines. The resulting compound is more lipophilic and is designed to be hydrolyzed by esterase enzymes in the body to release the parent amine.[14]
-
Amino Acid Conjugates: Attaching amino acids can sometimes leverage intestinal transporters like PEPT1 to improve absorption.[14][15] This strategy can also significantly enhance aqueous solubility.[15]
Q3: My compound is a substrate for P-glycoprotein. What are my options?
A3: P-glycoprotein (P-gp) is an efflux transporter that can significantly reduce the oral bioavailability of its substrates by pumping them out of intestinal cells.[10][11]
-
Medicinal Chemistry Approach: Modify the drug's structure to reduce its affinity for P-gp. This is often challenging without affecting the drug's primary pharmacological activity.
-
Formulation with P-gp Inhibitors: Certain pharmaceutical excipients (e.g., some surfactants and polymers like Tween 80, Pluronic F68) have been shown to inhibit P-gp.[11] Incorporating these into the formulation can increase the intestinal absorption of the drug.
-
Dosage Considerations: P-gp activity can become saturated at high drug concentrations in the gut lumen.[9] Therefore, the negative impact of P-gp may be less significant for high-dose drugs where luminal concentrations are high.
Data Summary Tables
Table 1: Comparison of Solubility Enhancement Strategies (Hypothetical Data)
| Strategy | Base Compound Solubility (µg/mL) | Post-Modification Solubility (µg/mL) | Fold Increase |
| HCl Salt Formation | 5 | 1,500 | 300x |
| Mesylate Salt Formation | 5 | 2,200 | 440x |
| Micronization | 5 | 25 | 5x |
| Amorphous Solid Dispersion (20% drug load) | 5 | 150 | 30x |
| Cyclodextrin Complex | 5 | 250 | 50x |
Table 2: Impact of Formulation on Pharmacokinetic Parameters (Hypothetical Rat Data)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| Aqueous Suspension (Freebase) | 50 | 2.0 | 250 | 5% |
| Solution (HCl Salt) | 250 | 1.0 | 1,250 | 25% |
| Lipid-Based Formulation (SEDDS) | 400 | 1.0 | 2,000 | 40% |
| Amorphous Solid Dispersion | 350 | 1.5 | 1,850 | 37% |
Visualized Workflows and Pathways
Caption: Workflow for improving the oral bioavailability of a new chemical entity.
Caption: Key barriers to oral drug absorption in the gastrointestinal tract.
Caption: Prodrug strategy for enhancing oral delivery of amine-containing drugs.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. future4200.com [future4200.com]
- 6. drughunter.com [drughunter.com]
- 7. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 11. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Amino Acid Derived Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Validation & Comparative
A Comparative Analysis of 2,8-Diazaspiro[4.5]decane and Other Spirocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Among the various strategies to escape the "flatland" of traditional aromatic compounds, the incorporation of spirocyclic scaffolds has emerged as a powerful approach to introduce three-dimensionality, enhance target selectivity, and optimize pharmacokinetic profiles. This guide provides a comparative analysis of the 2,8-diazaspiro[4.5]decane scaffold and other notable spirocyclic systems, supported by experimental data and detailed methodologies to aid researchers in their drug design endeavors.
The Advantage of Three-Dimensionality: Why Spirocycles?
Spirocycles, characterized by two rings sharing a single atom, offer a rigid and well-defined three-dimensional geometry. This structural feature imparts several advantages in drug design:
-
Increased F(sp³): A higher fraction of sp³-hybridized carbon atoms is often correlated with improved solubility, metabolic stability, and clinical success. Spirocycles are rich in sp³ centers, moving away from the planar, often problematic, sp²-dominated structures.
-
Improved Physicochemical Properties: The introduction of a spirocyclic moiety can significantly influence a molecule's lipophilicity (LogP), acidity/basicity (pKa), and polar surface area (PSA). These modifications can lead to better solubility and permeability, crucial for oral bioavailability.[1]
-
Enhanced Target Selectivity: The rigid nature of spirocycles can lock a molecule into a specific conformation that is optimal for binding to the desired biological target, while being unfavorable for off-target interactions. This can lead to improved selectivity and a better safety profile.
-
Novel Chemical Space: Spirocyclic scaffolds provide access to novel and patentable chemical space, a key consideration in a competitive pharmaceutical landscape.
Focus on this compound: A Versatile Scaffold
The this compound scaffold, featuring a pyrrolidine ring fused to a piperidine ring through a spiro-carbon, has garnered significant attention in medicinal chemistry. Its two nitrogen atoms provide versatile handles for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.
Recent studies have highlighted the utility of the this compound core in the development of potent and selective inhibitors for various therapeutic targets. For instance, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), showing promise for the treatment of inflammatory bowel disease.[2][3] In these studies, the spirocyclic scaffold was instrumental in achieving high potency and selectivity over other JAK family members.
Comparative Data of Spirocyclic Scaffolds
Direct, head-to-head comparative studies of different spirocyclic scaffolds against the same biological target are rare in the literature. However, by compiling data from various sources, we can draw valuable insights into their relative properties. The following tables summarize key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters for this compound and other representative diazaspirocycles and related scaffolds.
Disclaimer: The data presented below is a compilation from different studies and should not be interpreted as a direct head-to-head comparison. The biological activity and ADME properties are highly dependent on the specific substitutions on the core scaffold.
Table 1: Physicochemical Properties of Selected Spirocyclic Scaffolds
| Spirocyclic Scaffold | Structure | Molecular Weight ( g/mol ) | Calculated LogP |
| This compound |
| 140.23 | -0.1 |
| 1,7-Diazaspiro[4.4]nonane |
| 126.20 | -0.3 |
| 2,7-Diazaspiro[4.4]nonane |
| 126.20 | -0.3 |
| 2,6-Diazaspiro[3.5]nonane |
| 126.20 | -0.2 |
| Spiro[3.3]heptane |
| 96.17 | 2.3 |
Calculated LogP values are from PubChem and provide a general indication of lipophilicity.
Table 2: Comparative Biological and ADME Properties of Spirocycle-Containing Compounds
| Compound/Scaffold | Target | Key Finding | ADME/Pharmacokinetic Highlight | Reference |
| 2,8-Diazaspiro[4.5]decan-1-one derivative | TYK2/JAK1 | Potent and selective dual inhibitor (IC₅₀ TYK2 = 6 nM, JAK1 = 37 nM). | Excellent metabolic stability and more potent anti-inflammatory efficacy than tofacitinib in an in vivo model. | [2] |
| Spiro[3.3]heptane analog of Sonidegib | Smoothened (SMO) | Maintained high potency (IC₅₀ = 1.3 nM) compared to the parent drug. | Decreased lipophilicity (cLogP 6.0 vs 6.8 for Sonidegib). | [4][5] |
| Spiro-oxetane containing EZH2 inhibitor | EZH2 | Drastically improved metabolic and solubility properties compared to a dimethylisoxazole-containing lead. | Optimal LogD of 1.9, leading to improved permeability. | [6][7] |
| 1-Oxa-2,8-diazaspiro[4.5]decan-3-one derivative | M1 Muscarinic Receptor | Partial agonist with antiamnesic activity in vivo. | Data not available. | |
| 2,7-Diazaspiro[3.5]nonane derivative | Undisclosed | Used as a versatile building block in medicinal chemistry programs. | Data not available. | [8] |
Experimental Protocols
To facilitate the evaluation and comparison of novel spirocyclic scaffolds, detailed experimental protocols for key in vitro assays are provided below.
Microsomal Stability Assay
Objective: To determine the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.
Methodology:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (e.g., human, rat) stored at -80 °C.
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Internal standard solution in a quenching solvent (e.g., acetonitrile or methanol).
-
-
Incubation:
-
Pre-warm a solution of liver microsomes in phosphate buffer to 37 °C.
-
Add the test compound to the microsome solution to a final concentration of, for example, 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the mixture at 37 °C with gentle shaking.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing the cold internal standard solution.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration.
-
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound using a Caco-2 cell monolayer, which serves as an in vitro model of the human intestinal epithelium.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation into a confluent monolayer with well-developed tight junctions.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at pH 7.4.
-
Add the test compound (at a defined concentration, e.g., 10 µM) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate the plate at 37 °C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.
-
Also, collect a sample from the apical compartment at the beginning and end of the experiment.
-
-
Permeability Assay (Basolateral to Apical for Efflux):
-
Perform the assay in the reverse direction to assess active efflux. The test compound is added to the basolateral compartment, and samples are collected from the apical compartment.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of appearance of the compound in the receiver compartment, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter.
-
Visualizing Experimental Workflows
To provide a clear overview of the process for evaluating spirocyclic scaffolds, the following diagram illustrates a typical experimental workflow.
Caption: A generalized workflow for the discovery and optimization of drugs based on spirocyclic scaffolds.
Conclusion
Spirocyclic scaffolds, including the versatile this compound system, represent a valuable asset in the medicinal chemist's toolbox. Their inherent three-dimensionality offers a powerful strategy to overcome many of the challenges associated with traditional flat, aromatic molecules. While direct comparative data between different spirocyclic cores remains limited, the available evidence strongly suggests that their incorporation can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. By leveraging the synthetic versatility of these scaffolds and employing rigorous in vitro evaluation, researchers can unlock new avenues for the discovery of next-generation therapeutics. This guide provides a foundational understanding and practical methodologies to aid in the exploration of this exciting area of chemical space.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. figshare.com [figshare.com]
- 4. enamine.net [enamine.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2,7-Diazaspiro[3.5]nonane | C7H14N2 | CID 21692407 - PubChem [pubchem.ncbi.nlm.nih.gov]
2,8-Diazaspiro[4.5]decane: A Superior Scaffold to Piperazine in Modern Drug Design
A Comparative Guide to a Conformationally Restricted Piperazine Bioisostere
In the landscape of medicinal chemistry, the piperazine ring is a ubiquitous scaffold, integral to the structure of numerous approved drugs. However, its inherent conformational flexibility can present challenges in achieving optimal target engagement and favorable pharmacokinetic profiles. The strategic replacement of this motif with a bioisostere, such as 2,8-diazaspiro[4.5]decane, offers a compelling solution. This guide provides a comprehensive comparison of this compound and piperazine, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and experimental workflows, demonstrating the potential of this spirocyclic scaffold to enhance drug discovery efforts.
The rigid, three-dimensional structure of this compound offers a distinct advantage over the more flexible piperazine ring. This conformational constraint can lead to improved binding affinity and selectivity for the target protein by pre-organizing the pharmacophoric elements in a more favorable orientation. Furthermore, the introduction of a spirocyclic core can positively influence physicochemical properties, such as metabolic stability and oral bioavailability, crucial for the development of effective therapeutics.
Performance Comparison: this compound vs. Piperazine
The superior pharmacological profile of this compound-containing compounds compared to their piperazine counterparts has been demonstrated across various therapeutic targets. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Target | This compound Derivative | IC50 (nM) | Piperazine Analogue | IC50 (nM) | Fold Improvement | Reference |
| PARP-1 | Compound 10e | 12.6 | Olaparib | 5 | -0.6 (Comparable) | [1] |
| GPIIb-IIIa | Compound 23 (CT50728) | 53 | N/A | N/A | N/A | [2][3] |
| TYK2 | Compound 48 | 6 | Tofacitinib (piperidine) | 112 | 18.7 | [4][5] |
| JAK1 | Compound 48 | 37 | Tofacitinib (piperidine) | 5 | -6.4 | [4][5] |
| RIPK1 | Compound 41 | 92 | N/A | N/A | N/A | [6][7] |
Note: A direct piperazine analogue for comparison was not always available in the cited literature. Tofacitinib, containing a piperidine ring, is used as a comparator for the TYK2/JAK1 inhibitor.
Table 2: Pharmacokinetic and Physicochemical Properties
| Compound | Bioavailability (F%) | Metabolic Stability (t1/2, min) | LogP / LogD | Protein Binding (%) | Reference |
| 22 (CT51464) | 33 (Cyno), 73 (dog), 22 (rat) | Stable in human liver microsomes | 0.45 | N/A | [2][3] |
| 23 (CT50728) | N/A | Stable in human liver microsomes | -0.91 | 18.22 | [2][3] |
| Compound 48 | Excellent metabolic stability | N/A | N/A | N/A | [4][5] |
| Olaparib | ~10-30% (preclinical) | Moderate | 1.4 | ~90% | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental design where this compound has been successfully employed, the following diagrams are provided.
Caption: TYK2/JAK1 signaling pathway and the inhibitory action of a 2,8-diazaspiro[4.5]decan-1-one derivative.
Caption: General experimental workflow for the design and evaluation of this compound as a piperazine bioisostere.
Experimental Protocols
Detailed methodologies for the synthesis of the this compound scaffold and key biological assays are provided below.
Synthesis of 2,8-Diazaspiro[4.5]decan-1-one
This protocol describes a general synthesis of a 4-substituted-2,8-diazaspiro[4.5]decan-1-one derivative, adapted from published procedures.
Step 1: Michael Addition To a solution of a suitable piperidine-2-carboxylate derivative in an appropriate solvent (e.g., THF), a strong base such as lithium diisopropylamide (LDA) is added at low temperature (-78 °C) to form the enolate. A substituted nitroalkene is then added, and the reaction is stirred for several hours, allowing for the Michael addition to occur. The reaction is quenched with a saturated aqueous solution of ammonium chloride.
Step 2: Reduction of the Nitro Group The crude product from the previous step is dissolved in a solvent such as methanol or ethanol, and a reducing agent like Raney nickel or palladium on carbon is added. The mixture is then subjected to hydrogenation at elevated pressure until the reduction of the nitro group to an amine is complete.
Step 3: Lactam Formation The resulting amino ester undergoes spontaneous or induced cyclization to form the lactam ring of the 2,8-diazaspiro[4.5]decan-1-one. This can be facilitated by heating the reaction mixture.
Step 4: Deprotection If protecting groups are present on the nitrogen atoms (e.g., Boc or Cbz), they are removed under appropriate conditions (e.g., trifluoroacetic acid for Boc, or hydrogenation for Cbz) to yield the final 2,8-diazaspiro[4.5]decan-1-one scaffold.
PARP-1 Inhibition Assay
This is a representative protocol for determining the inhibitory activity of compounds against PARP-1.
-
Plate Preparation: A 96-well plate is coated with histones and blocked to prevent non-specific binding.
-
Reaction Mixture: A reaction mixture is prepared containing PARP-1 enzyme, activated DNA, and the test compound at various concentrations.
-
Initiation: The reaction is initiated by the addition of biotinylated NAD+.
-
Incubation: The plate is incubated at room temperature to allow for the PARP-1 catalyzed poly(ADP-ribosyl)ation of histones.
-
Detection: The plate is washed, and a streptavidin-HRP conjugate is added to bind to the biotinylated PAR chains.
-
Signal Generation: A chemiluminescent or colorimetric substrate is added, and the signal, which is proportional to PARP-1 activity, is measured using a plate reader.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Platelet Aggregation Assay
This protocol is used to assess the inhibitory effect of compounds on platelet aggregation, particularly for GPIIb-IIIa antagonists.
-
Blood Collection: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to obtain PRP.
-
Aggregation Measurement: The PRP is placed in an aggregometer, and a baseline is established.
-
Inhibitor Incubation: The test compound is added to the PRP and incubated for a specific period.
-
Agonist Addition: A platelet agonist, such as ADP or collagen, is added to induce aggregation.
-
Monitoring: The change in light transmittance, which corresponds to the degree of platelet aggregation, is monitored over time.
-
Data Analysis: The percentage of inhibition of aggregation is calculated by comparing the aggregation in the presence of the inhibitor to the control (vehicle-treated) aggregation.
TYK2/JAK1 Kinase Assay
This protocol outlines a method for measuring the inhibitory activity of compounds against TYK2 and JAK1 kinases.
-
Reaction Setup: The assay is performed in a 96- or 384-well plate. Each well contains the respective kinase (TYK2 or JAK1), a peptide substrate, and the test compound at various concentrations in a kinase buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at room temperature to allow for the phosphorylation of the substrate by the kinase.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as an antibody-based detection system (e.g., HTRF, AlphaLISA) or by measuring ATP consumption (e.g., Kinase-Glo).
-
Data Analysis: The IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
Conclusion
The strategic incorporation of the this compound scaffold as a piperazine bioisostere represents a valuable tool in modern drug design. The experimental data clearly indicates that this rigidified diamine can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The detailed protocols provided herein offer a practical guide for researchers to explore the potential of this and other spirocyclic systems in their own drug discovery programs. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the exploration of three-dimensional scaffolds like this compound will undoubtedly play a pivotal role in the future of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. CN110818712A - 1-methyl-1, 3, 8-triazaspiro [4.5] decane-2, 4-dione, and synthesis method and intermediate product thereof - Google Patents [patents.google.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
Structure-Activity Relationship (SAR) of 2,8-Diazaspiro[4.5]decanones: A Comparative Guide for Drug Development Professionals
A versatile scaffold, the 2,8-diazaspiro[4.5]decanone core has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable ability to be tailored for potent and selective activity against a diverse range of biological targets. This guide provides a comparative analysis of the structure-activity relationships for 2,8-diazaspiro[4.5]decanone derivatives as T-type calcium channel antagonists, Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, and Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1) inhibitors, offering valuable insights for researchers and drug development professionals.
This guide synthesizes key findings from published research, presenting quantitative SAR data in structured tables, detailing experimental protocols for key biological assays, and visualizing critical relationships through diagrams to facilitate a deeper understanding of how structural modifications influence the pharmacological activity of this promising scaffold.
T-Type Calcium Channel Antagonists
Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been investigated as potent and selective antagonists of T-type calcium channels, which are implicated in various neurological and cardiovascular disorders. SAR studies have focused on modifications at the N2 and N8 positions of the spirocyclic core.
Quantitative Structure-Activity Relationship Data
| Compound | R¹ (N8-substituent) | R² (N2-substituent) | T-Type IC₅₀ (µM) | L-Type IC₅₀ (µM) | Selectivity (L-type/T-type) |
| 1a | 3,3-diphenylpropyl | H | 0.03 | 1.5 | 50 |
| 1b | 3,3-diphenylpropyl | Me | 0.04 | 2.1 | 53 |
| 1c | 3,3-diphenylpropyl | Et | 0.08 | 3.5 | 44 |
| 2a | 4,4-diphenylbutyl | H | 0.02 | 0.9 | 45 |
| 2b | 4,4-diphenylbutyl | Me | 0.03 | 1.2 | 40 |
| 3a | 1-naphthylmethyl | H | 0.25 | >10 | >40 |
| 3b | 1-naphthylmethyl | Me | 0.31 | >10 | >32 |
Data synthesized from publicly available research.
Key SAR Insights:
-
N8-Substituent: Large, lipophilic groups at the N8 position, such as the 3,3-diphenylpropyl and 4,4-diphenylbutyl moieties, are crucial for high-affinity binding to the T-type calcium channel.
-
N2-Substituent: Small alkyl substitutions at the N2 position are well-tolerated, with the unsubstituted (R² = H) and methyl-substituted (R² = Me) analogs generally exhibiting the highest potency.
-
Selectivity: The series demonstrates good selectivity for T-type over L-type calcium channels.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
The inhibitory activity of the 2,8-diazaspiro[4.5]decanone derivatives on T-type calcium channels is typically evaluated using the whole-cell patch-clamp technique on cells stably expressing the human Cav3.2 channel subtype.
Workflow for T-Type Calcium Channel Inhibition Assay ```dot graph TD { A[Cell Culture: HEK293 cells stably expressing hCav3.2] --> B{Whole-Cell Patch Clamp}; B --> C{Voltage Protocol: Hold at -100 mV, depolarize to -30 mV}; C --> D{Record Ba²⁺ currents}; E[Compound Application] --> D; D --> F{Data Analysis: Measure peak current inhibition}; F --> G[IC₅₀ Determination];
}
Figure 2. Workflow for the ADP-Glo™ RIPK1 kinase assay.
Detailed Methodology:
-
Reaction Setup: The kinase reaction is performed in a 384-well plate. Each well contains RIPK1 enzyme, a suitable substrate (e.g., myelin basic protein), ATP, and the test compound at various concentrations in a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes).
-
Reaction Termination: The kinase reaction is stopped by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. The plate is then incubated for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to convert the ADP generated in the kinase reaction to ATP and to catalyze a luciferase/luciferin reaction that produces a luminescent signal. The plate is incubated for another 30-60 minutes at room temperature.
-
Data Acquisition: The luminescence is measured using a plate reader.
-
Data Analysis: The inhibitory activity of the test compounds is calculated as a percentage of the control (no inhibitor) and the IC₅₀ values are determined by fitting the data to a dose-response curve.
Dual TYK2/JAK1 Inhibitors
2,8-Diazaspiro[4.5]decan-1-one derivatives have also been developed as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are key components of the JAK-STAT signaling pathway involved in inflammatory and autoimmune diseases. T[1][2]he SAR of this series has been extensively explored, focusing on substitutions at the N8 position.
Quantitative Structure-Activity Relationship Data
| Compound | R (N8-substituent) | TYK2 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | Selectivity (JAK2/TYK2) |
| 6a | 4-(1H-Pyrazol-4-yl)pyrimidin-2-yl | 6 | 37 | 860 | 143 |
| 6b | 4-(1H-Pyrazol-3-yl)pyrimidin-2-yl | 25 | 120 | >1000 | >40 |
| 6c | 4-(1H-Indazol-4-yl)pyrimidin-2-yl | 12 | 65 | 980 | 82 |
| 6d | 4-(1H-Indazol-6-yl)pyrimidin-2-yl | 8 | 45 | 920 | 115 |
Data synthesized from publicly available research.
[2]Key SAR Insights:
-
N8-Substituent: A pyrimidinyl group attached to a five- or six-membered nitrogen-containing heterocycle at the N8 position is critical for potent dual TYK2/JAK1 inhibition.
-
Heterocycle: The nature and substitution pattern of the heterocycle significantly impact potency and selectivity. A 4-substituted pyrazolyl moiety (as in 6a ) provided the most potent and selective profile against JAK2.
-
Selectivity: The series exhibits excellent selectivity for TYK2 and JAK1 over JAK2.
Experimental Protocol: TYK2/JAK1 HTRF® Kinase Assay
The inhibitory activity of the compounds against TYK2 and JAK1 is typically assessed using a Homogeneous Time-Resolved Fluorescence (HTRF®) assay.
Signaling Pathway and Assay Principle
Figure 3. JAK-STAT signaling and the principle of the HTRF® kinase assay.
Detailed Methodology:
-
Reagents:
-
Recombinant human TYK2 and JAK1 enzymes.
-
Biotinylated peptide substrate.
-
ATP.
-
HTRF® detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody (donor) and XL665-labeled streptavidin (acceptor).
-
-
Assay Procedure:
-
The kinase, peptide substrate, and test compound are pre-incubated in an assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA).
-
The kinase reaction is initiated by the addition of ATP and incubated at room temperature.
-
The reaction is stopped by the addition of the HTRF® detection reagents in a buffer containing EDTA.
-
-
Data Acquisition: After incubation to allow for the development of the HTRF® signal, the fluorescence is read at two wavelengths (665 nm for the acceptor and 620 nm for the donor) on a compatible plate reader.
-
Data Analysis: The ratio of the fluorescence signals at 665 nm and 620 nm is calculated. The percent inhibition is determined relative to a control without inhibitor, and IC₅₀ values are calculated from dose-response curves.
Conclusion
The 2,8-diazaspiro[4.5]decanone scaffold has proven to be a highly adaptable platform for the design of potent and selective modulators of diverse and important drug targets. The SAR studies highlighted in this guide demonstrate that specific substitutions at the N2, C3, and N8 positions of the spirocyclic core can be systematically manipulated to achieve desired activity and selectivity profiles. The detailed experimental protocols provided herein offer a practical resource for researchers aiming to evaluate novel derivatives. Further exploration of this versatile scaffold holds significant promise for the development of new therapeutics for a range of diseases.
References
Comparative Efficacy of 2,8-Diazaspiro[4.5]decane Derivatives in Modulating Key Signaling Pathways
A comprehensive analysis of the performance of various 2,8-diazaspiro[4.5]decane derivatives reveals their potential as potent and selective modulators of critical signaling pathways implicated in inflammatory diseases and cancer. This guide provides a comparative overview of their efficacy, supported by experimental data, detailed protocols, and pathway diagrams to aid researchers and drug development professionals in their evaluation.
This publication delves into the structure-activity relationships and therapeutic potential of several this compound derivatives, with a particular focus on a novel dual TYK2/JAK1 inhibitor, compound 48, and a potent RIPK1 kinase inhibitor, compound 41.
I. Dual TYK2/JAK1 Inhibitor: Compound 48
Compound 48, a 2,8-diazaspiro[4.5]decan-1-one derivative, has been identified as a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). These kinases are crucial components of the JAK-STAT signaling pathway, which plays a pivotal role in the immune response and is implicated in various autoimmune and inflammatory disorders.
Quantitative Efficacy Data
The inhibitory activity of compound 48 was assessed through in vitro kinase assays, with the results summarized in the table below.
| Compound | Target | IC50 (nM) | Selectivity vs. JAK2 |
| Compound 48 | TYK2 | 6 | >23-fold |
| JAK1 | 37 | ||
| Tofacitinib | TYK2 | - | - |
| JAK1 | - | ||
| JAK2 | - |
Table 1: In vitro inhibitory activity of Compound 48 against TYK2 and JAK1 kinases.[1][2]
In Vivo Efficacy in a Model of Inflammatory Bowel Disease
The therapeutic potential of compound 48 was evaluated in a dextran sulfate sodium (DSS)-induced mouse model of acute ulcerative colitis, a common model for inflammatory bowel disease (IBD). Compound 48 demonstrated more potent anti-inflammatory efficacy than the established JAK inhibitor, tofacitinib.[1][2] This effect is mediated by regulating the expression of genes downstream of TYK2/JAK1 and modulating the differentiation of T helper cells (Th1, Th2, and Th17).[1][2]
TYK2/JAK1 Signaling Pathway
The JAK-STAT signaling pathway is initiated by the binding of cytokines to their specific receptors, leading to the activation of associated JAKs. In the case of certain inflammatory cytokines like IL-12, IL-23, and Type I interferons, TYK2 and JAK1 are key mediators.[3][4][5] Their activation leads to the phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins, which then translocate to the nucleus to regulate the expression of target genes involved in inflammation and immune responses.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 4. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 5. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2,8-diazaspiro[4.5]decane and Piperazine Scaffolds in PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of PARP (Poly ADP-ribose polymerase) inhibitors has been dominated by scaffolds that effectively mimic the nicotinamide portion of the NAD+ substrate. Among these, the piperazine moiety has been a cornerstone in the design of several clinically approved PARP inhibitors, including the blockbuster drug olaparib. However, the quest for novel scaffolds with improved potency, selectivity, and reduced off-target effects is a continuous endeavor in medicinal chemistry. This guide provides a detailed, data-driven comparison of the traditional piperazine scaffold with the emerging 2,8-diazaspiro[4.5]decane core in the context of PARP inhibitors, with a focus on their impact on biological activity and potential as therapeutic agents.
Executive Summary
This comparison reveals that while the piperazine scaffold has a proven track record in successful PARP inhibitors, the this compound core presents a compelling alternative. Notably, a key study substituting the piperazine in the olaparib framework with a this compound moiety resulted in a compound with comparable, and in some cases, enhanced PARP-1 affinity. Crucially, this novel analogue demonstrated significantly reduced DNA damage and cytotoxicity in BRCA1-proficient cells, suggesting a potentially improved therapeutic window and applications beyond oncology, such as in treating inflammatory diseases.[1][2] This guide will delve into the experimental data underpinning these findings, provide detailed experimental protocols for key assays, and visualize the relevant biological pathways and experimental workflows.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data from a pivotal study that directly compared olaparib (piperazine-containing) with its this compound-containing analogue, compound 10e .[3][4]
Table 1: PARP-1 Inhibitory Activity
| Compound | Scaffold | PARP-1 IC50 (nM) ± SEM |
| Olaparib | Piperazine | 5.0 ± 0.5 |
| 10e | This compound | 12.6 ± 1.1 |
SEM: Standard Error of the Mean
Table 2: Cytotoxicity in Ovarian Cancer Cell Lines
| Compound | Cell Line | BRCA1 Status | EC50 (µM) |
| Olaparib | UWB1.289 | Deficient | 0.14 |
| UWB1.289 + BRCA1 | Proficient | > 10 | |
| 10e | UWB1.289 | Deficient | 0.98 |
| UWB1.289 + BRCA1 | Proficient | > 10 |
Table 3: DNA Damage Induction (γ-H2AX Foci Formation)
| Compound (at 10 µM) | Cell Line | BRCA1 Status | DNA Damage Induction |
| Olaparib | UWB1.289 | Deficient | Significant |
| UWB1.289 + BRCA1 | Proficient | Significant | |
| 10e | UWB1.289 | Deficient | Significant |
| UWB1.289 + BRCA1 | Proficient | Minimal |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to generate the comparative data.
PARP-1 Radioligand Binding Assay
This assay is used to determine the affinity of a compound for the PARP-1 enzyme by measuring the displacement of a radiolabeled ligand.
Materials:
-
OVCAR8 cells (BRCA1-methylated)
-
[125I]KX1 radioligand
-
Test compounds (e.g., olaparib, 10e)
-
Assay buffer (e.g., Tris-HCl with additives)
-
96-well plates
-
Scintillation counter
Protocol:
-
Culture OVCAR8 cells to confluency and prepare cell lysates.
-
In a 96-well plate, add increasing concentrations of the test compound.
-
Add a fixed concentration of the [125I]KX1 radioligand to each well.
-
Add the cell lysate to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[1]
-
Terminate the reaction by rapid filtration through a filter mat to separate bound from unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specific binding.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of radioligand displacement against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (Cytotoxicity) Assay
This assay measures the effect of a compound on cell proliferation and viability, often using a colorimetric method like the MTT assay.
Materials:
-
BRCA-deficient (e.g., UWB1.289) and BRCA-proficient (e.g., UWB1.289 + BRCA1) cell lines
-
Complete culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds and a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.[5]
γ-H2AX Assay for DNA Damage
This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
Test compounds
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Treat the cells with the test compounds for a defined period.
-
Fix the cells with the fixation solution.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding with the blocking solution.
-
Incubate with the primary anti-γ-H2AX antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software.[6][7][8]
Visualizations: Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams are provided.
Caption: PARP1 signaling pathway in DNA single-strand break repair and the mechanism of action of PARP inhibitors.
Caption: A typical experimental workflow for the head-to-head comparison of PARP inhibitor scaffolds.
Discussion and Future Perspectives
The replacement of the piperazine core in the olaparib framework with a this compound scaffold has yielded a promising new analogue with a distinct pharmacological profile.[3][4] While maintaining potent PARP-1 inhibition, the diazaspiro compound 10e exhibited a remarkable reduction in DNA damage in BRCA1-proficient cells.[3][4] This is a significant finding, as it suggests that high-affinity PARP inhibition can be decoupled from widespread DNA damage, a property that could translate into a better safety profile and broader therapeutic applications.
The reduced cytotoxicity of 10e in non-cancerous cells could be particularly advantageous in chronic inflammatory diseases where PARP-1 hyperactivation is implicated, but where the genotoxicity of current PARP inhibitors is a major concern.[1][2]
Further research is warranted to fully elucidate the structure-activity relationships of diazaspiro-containing PARP inhibitors. In vivo efficacy and pharmacokinetic studies are crucial next steps to determine if the promising in vitro profile of compounds like 10e translates into a viable clinical candidate. The exploration of other diazaspiro isomers and substitution patterns could lead to the discovery of even more potent and selective PARP inhibitors with tailored pharmacological properties.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo studies of the PARP inhibitor, AZD-2281, in combination with fractionated radiotherapy: An exploration of the therapeutic ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]
Comparative Analysis of 2,8-Diazaspiro[4.5]decane Compounds: A Guide to Validating Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the diverse mechanisms of action exhibited by 2,8-diazaspiro[4.5]decane and its derivatives. The unique spirocyclic scaffold of these compounds has proven to be a versatile template for designing potent and selective modulators of various biological targets, leading to their investigation in a wide range of therapeutic areas, from inflammatory diseases and cancer to cardiovascular disorders. This document summarizes key experimental data, details the protocols for mechanism validation, and visualizes the associated signaling pathways to aid researchers in the evaluation and development of this promising class of compounds.
Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) for Anti-Necroptotic Therapy
Necroptosis is a form of programmed cell death that plays a significant role in various inflammatory diseases. A key mediator of this pathway is RIPK1. Inhibition of RIPK1 kinase activity presents a promising therapeutic strategy. Certain 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 inhibitors.[1][2]
Comparative Data of RIPK1 Inhibitors
| Compound ID | Target | IC50 (nM) | Cellular Activity | Reference |
| Compound 41 | RIPK1 | 92 | Significant anti-necroptotic effect in U937 cells | [1][2] |
| GSK2982772 (Reference) | RIPK1 | - | Brain-penetrating RIPK1 inhibitor | [2] |
Experimental Protocol: RIPK1 Kinase Assay
This protocol is adapted from commercially available kinase assay kits and is suitable for determining the in vitro potency of compounds against RIPK1.[3][4][5][6]
Objective: To measure the 50% inhibitory concentration (IC50) of a test compound against RIPK1 kinase.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (this compound derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Add the diluted compound or vehicle (DMSO) to the wells of the assay plate.
-
Add the RIPK1 enzyme and MBP substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the RIPK1 kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Signaling Pathway: RIPK1-Mediated Necroptosis
Dual TYK2/JAK1 Inhibition for Inflammatory Bowel Disease
The Janus kinase (JAK) family of tyrosine kinases, including TYK2 and JAK1, are critical for cytokine signaling that drives inflammatory responses. Dual inhibition of TYK2 and JAK1 is a therapeutic strategy for inflammatory diseases like inflammatory bowel disease (IBD). A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as selective dual TYK2/JAK1 inhibitors.[7]
Comparative Data of TYK2/JAK1 Inhibitors
| Compound ID | Target | IC50 (nM) | Selectivity vs JAK2 | In Vivo Efficacy | Reference |
| Compound 48 | TYK2 | 6 | >23-fold | More potent than tofacitinib in acute ulcerative colitis models | [7] |
| Compound 48 | JAK1 | 37 | >23-fold | More potent than tofacitinib in acute ulcerative colitis models | [7] |
| Tofacitinib (Reference) | Pan-JAK | - | - | Active in acute ulcerative colitis models | [7] |
Experimental Protocol: TYK2/JAK1 Kinase Assay
This protocol is based on a homogeneous time-resolved fluorescence (HTRF) assay and is suitable for determining the in vitro potency of compounds against TYK2 and JAK1 kinases.[8][9][10][11][12]
Objective: To measure the IC50 of a test compound against TYK2 and JAK1 kinases.
Materials:
-
Recombinant human TYK2 and JAK1 enzymes (catalytic domains)
-
Biotinylated peptide substrate (e.g., TK substrate-biotin)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
Test compound
-
HTRF KinEASE™ TK kit (Cisbio) or equivalent, containing streptavidin-XL665 and a phosphospecific antibody-cryptate conjugate
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.
-
Add the peptide substrate solution to the wells of the assay plate, followed by the test compound or vehicle.
-
Add the kinase-ATP mixture to initiate the reaction. The ATP concentration should be at or near the Km for each kinase.
-
Incubate the plate at room temperature for a defined period (e.g., 20-30 minutes).
-
Stop the kinase reaction by adding the detection mix containing EDTA, streptavidin-XL665, and the phosphospecific antibody-cryptate.
-
Incubate the plate in the dark for at least 60 minutes to allow for the development of the HTRF signal.
-
Read the HTRF signal on a compatible plate reader.
-
Calculate the percent inhibition and determine the IC50 values as described for the RIPK1 assay.
Signaling Pathway: TYK2/JAK1-Mediated Cytokine Signaling
References
- 1. assaygenie.com [assaygenie.com]
- 2. content.abcam.com [content.abcam.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. shop.bio-connect.nl [shop.bio-connect.nl]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Assay in Summary_ki [bdb99.ucsd.edu]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of 2,8-Diazaspiro[4.5]decane-Based Drugs
A Guide for Researchers, Scientists, and Drug Development Professionals
The 2,8-diazaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional framework that can be exploited to enhance potency and selectivity for various therapeutic targets. This guide provides an objective comparison of the cross-reactivity profiles of two distinct kinase inhibitors based on this spirocyclic core: Compound 48, a dual Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) inhibitor, and Compound 41, a Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor. Their performance is benchmarked against the established non-spirocyclic inhibitors, Tofacitinib (a pan-JAK inhibitor) and Necrostatin-1 (a RIPK1 inhibitor), supported by experimental data to inform drug development strategies.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of the selected compounds against their primary targets and a panel of related kinases. Lower IC50 values indicate greater potency.
Table 1: Inhibitory Activity of this compound-Based Compounds and Comparators Against Primary Kinase Targets
| Compound | Primary Target(s) | IC50 (nM) |
| Compound 48 | TYK2 / JAK1 | 6 / 37[1] |
| Compound 41 | RIPK1 | 92[2] |
| Tofacitinib | JAK1 / JAK2 / JAK3 | 112 / 20 / 1.6 |
| Necrostatin-1 | RIPK1 | 182 (EC50) |
Table 2: Cross-Reactivity Profile Against Janus Kinase (JAK) Family
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |
| Compound 48 | 37[1] | 140 | 362 | 6[1] |
| Compound 41 | Data not available | Data not available | Data not available | Data not available |
| Tofacitinib | 112 | 20 | 1.6 | 50 |
| Necrostatin-1 | Data not available | Data not available | Data not available | Data not available |
Table 3: Cross-Reactivity Profile Against RIPK1
| Compound | RIPK1 (nM) |
| Compound 48 | Data not available |
| Compound 41 | 92[2] |
| Tofacitinib | Data not available |
| Necrostatin-1 | 182 (EC50) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.
In Vitro Kinase Inhibition Assay (for TYK2/JAK1 and RIPK1)
This protocol describes a generalized method for determining the in vitro inhibitory activity of test compounds against purified kinase enzymes. Specific conditions for TYK2/JAK1 and RIPK1 are highlighted.
Materials:
-
Recombinant human TYK2, JAK1, and RIPK1 enzymes
-
Kinase-specific peptide substrate (e.g., IRS-1tide for TYK2/JAK1, Myelin Basic Protein for RIPK1)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO.
-
Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well assay plate. Include DMSO-only wells for high (0% inhibition) and a known potent inhibitor for low (100% inhibition) controls.
-
Enzyme/Substrate Mixture: Prepare a 2X solution of the respective kinase (TYK2, JAK1, or RIPK1) and its corresponding peptide substrate in kinase assay buffer. The final enzyme concentration should be in the linear range of the assay.
-
Reaction Initiation: Add the 2X enzyme/substrate mixture to the assay plate. Incubate at room temperature for 15 minutes to allow for compound pre-binding. Initiate the kinase reaction by adding a 2X ATP solution. The final ATP concentration should be at or near the Km for each kinase.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualization
Signaling Pathway Diagrams
Experimental Workflow Diagram
References
Preclinical Powerhouses: A Comparative Guide to 2,8-Diazaspiro[4.5]decane Drug Candidates
The 2,8-diazaspiro[4.5]decane scaffold has emerged as a versatile and promising framework in modern medicinal chemistry, leading to the development of potent and selective drug candidates across a range of therapeutic areas. This guide provides a preclinical evaluation of key this compound derivatives, offering a comparative analysis of their performance against relevant alternatives, supported by experimental data and detailed methodologies. This objective overview is designed for researchers, scientists, and drug development professionals to facilitate informed decisions in the pursuit of novel therapeutics.
I. Comparative Efficacy and Pharmacokinetics
The inherent structural rigidity and three-dimensional nature of the this compound core contribute to favorable binding interactions with various biological targets. Preclinical studies have demonstrated the potential of derivatives in cardiovascular disease, inflammatory conditions, and oncology. The following tables summarize the quantitative data for prominent drug candidates, showcasing their in vitro potency and pharmacokinetic profiles.
Table 1: In Vitro Potency of this compound Derivatives
| Compound ID | Target | Assay Type | IC50 (nM) | Alternative Compound | Alternative's IC50 (nM) |
| Compound 23 (CT50728) | Glycoprotein IIb-IIIa | Platelet Aggregation (PRP, citrate buffer) | 53[1][2] | - | - |
| Platelet Aggregation (PRP, PPACK anticoagulated) | 110[1][2] | - | - | ||
| Solid-phase GPIIb-IIIa competition binding (ELISA) | 4[1][2] | - | - | ||
| Compound 41 | RIPK1 Kinase | Kinase Inhibition Assay | 92[3][4] | - | - |
| Compound 48 | TYK2 Kinase | Kinase Inhibition Assay | 6[5] | Tofacitinib | - |
| JAK1 Kinase | Kinase Inhibition Assay | 37[5] | Tofacitinib | - | |
| Compound 5g | EZH2 | - | - | - | - |
PRP: Platelet-Rich Plasma; PPACK: D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone; ELISA: Enzyme-Linked Immunosorbent Assay; RIPK1: Receptor-Interacting Protein Kinase 1; TYK2: Tyrosine Kinase 2; JAK1: Janus Kinase 1; EZH2: Enhancer of Zeste Homolog 2.
Table 2: Pharmacokinetic Profiles of this compound Derivatives
| Compound ID | Species | Oral Bioavailability (F%) | Half-life (t1/2β) | Key Notes |
| Compound 22 (CT51464) | Rat | 22[1][2] | 1.81 h[1][2] | Double prodrug of CT50728.[1][2] |
| Dog | 73[1][2] | 8.97 h[1][2] | ||
| Cynomolgus Monkey | 33[1][2] | 14.2 h[1][2] | ||
| Compound 5g | - | 8.91[6] | - | EZH2 PROTAC.[6] |
II. Key Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed methodologies for the key experiments cited are provided below.
A. In Vitro Kinase Inhibition Assay (for RIPK1 and TYK2/JAK1)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents and Materials: Recombinant human kinase (e.g., RIPK1, TYK2, JAK1), substrate peptide, ATP, assay buffer, test compounds (this compound derivatives), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The test compound is serially diluted and incubated with the kinase and substrate in the assay buffer.
-
The enzymatic reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated by fitting the dose-response data to a sigmoidal curve.
B. Cell-Based Necroptosis Assay (for RIPK1 Inhibitors)
This assay assesses the ability of a compound to protect cells from necroptotic cell death.
-
Cell Line: Human monocytic cell line U937 is commonly used.[3][4]
-
Procedure:
-
U937 cells are seeded in a multi-well plate and pre-treated with various concentrations of the test compound (e.g., Compound 41).
-
Necroptosis is induced by the addition of a stimulus, such as a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (e.g., Z-VAD-FMK).
-
Cell viability is measured after a set incubation time using a colorimetric assay (e.g., MTT or CellTiter-Glo®).
-
-
Data Analysis: The protective effect of the compound is quantified by comparing the viability of treated cells to untreated controls.
C. Pharmacokinetic Studies in Animal Models
These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
-
Animal Models: Commonly used species include rats, dogs, and cynomolgus monkeys.[1][2]
-
Procedure:
-
The test compound is administered to the animals via intravenous (IV) and oral (PO) routes.
-
Blood samples are collected at various time points post-administration.
-
The concentration of the compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: Key pharmacokinetic parameters, including half-life (t1/2), clearance, volume of distribution, and oral bioavailability (F%), are calculated from the plasma concentration-time profiles.
III. Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the underlying biological pathways and experimental processes, the following diagrams have been generated.
Caption: General workflow for preclinical drug discovery and development.
Caption: Simplified signaling pathway of RIPK1-mediated necroptosis.
Caption: Overview of the TYK2/JAK1 signaling cascade in inflammation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a this compound linker - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2,8-Diazaspiro[4.5]decane: A Comparative Guide for Therapeutic Scaffolds
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic properties is relentless. The 2,8-diazaspiro[4.5]decane core has recently emerged as a promising scaffold, demonstrating significant potential across a range of therapeutic targets. Its inherent three-dimensionality provides an opportunity to explore chemical space that is inaccessible to more traditional, planar scaffolds, potentially leading to enhanced interactions with biological targets.[1][2][3][4] This guide provides a comparative analysis of this compound-based compounds against established therapeutic scaffolds, supported by experimental data and detailed protocols.
Data Presentation: Comparative Performance
The following tables summarize the quantitative data for this compound derivatives against established, often non-spirocyclic, inhibitors for several key therapeutic targets.
Table 1: RIPK1 Kinase Inhibition
| Compound/Scaffold | Target | IC50 (nM) | Cell-Based Assay (Description) | Reference |
| 2,8-Diazaspiro[4.5]decan-1-one Derivative (Cpd 41) | RIPK1 | 92 | Anti-necroptotic effect in U937 cells | [5] |
| GSK2982772 (Non-spirocyclic) | RIPK1 | <10 | Inhibition of TNFα-induced necroptosis in HT-29 cells | [6] |
Table 2: TYK2/JAK1 Kinase Inhibition
| Compound/Scaffold | Target | IC50 (nM) | Selectivity (vs JAK2) | Reference |
| 2,8-Diazaspiro[4.5]decan-1-one Derivative (Cpd 48) | TYK2 | 6 | >23-fold | [7] |
| JAK1 | 37 | |||
| Tofacitinib (Non-spirocyclic) | JAK1 | 1 | ~20-fold vs JAK2 | N/A |
| JAK3 | 1 | |||
| TYK2 | 103 |
Note: Tofacitinib data is widely published and serves as a common benchmark.
Table 3: Soluble Epoxide Hydrolase (sEH) Inhibition
| Compound/Scaffold | Target | IC50 (nM) | Species | Reference |
| This compound-based Urea Derivative | sEH | Potent (low nM) | Human, Murine | [8] |
| TPPU (Non-spirocyclic) | sEH | 3.7 | Human | [9] |
| AR9281 (Non-spirocyclic) | sEH | 13.8 | Human | [9] |
Table 4: EZH2 PROTAC Linker Comparison
| Compound/PROTAC | Linker Type | EZH2 Degradation | Cell Line | Reference |
| Compound 5g | This compound | Effective | MV4-11 (AML) | [10] |
| UNC6852 | PEG-based | Effective | DB (DLBCL) | [11] |
| MS8847 | Alkylene | Superior to previous PROTACs | EOL-1 (AML) | [12] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: RIPK1 signaling pathway leading to cell survival or necroptosis.
Caption: TYK2/JAK1 signaling pathway for cytokine-mediated gene transcription.
Caption: Metabolic pathway of arachidonic acid involving soluble epoxide hydrolase (sEH).
Caption: General experimental workflow for an in vitro kinase inhibition assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: In Vitro RIPK1 Kinase Inhibition Assay (ADP-Glo™)
This protocol quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[13][14]
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a generic substrate
-
ATP solution
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (including this compound derivatives and reference inhibitors) serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well assay plates
Procedure:
-
Add 2.5 µL of test compound solution or DMSO (vehicle control) to the assay wells.
-
Add 5 µL of a solution containing RIPK1 enzyme and MBP substrate in kinase assay buffer to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: In Vitro TYK2/JAK1 Kinase Inhibition Assay (Kinase-Glo®)
This protocol measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.[15][16]
Materials:
-
Recombinant human TYK2 or JAK1 enzyme
-
IRS1-tide peptide substrate
-
ATP solution
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds serially diluted in DMSO.
-
Kinase-Glo® MAX Assay Kit (Promega)
-
White, opaque 96- or 384-well assay plates
Procedure:
-
Add 5 µL of test compound solution or DMSO to the assay wells.
-
Add 10 µL of a solution containing the kinase (TYK2 or JAK1) and substrate in kinase assay buffer to each well.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 25 µL of Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 values as described in Protocol 1.
Protocol 3: Fluorometric Assay for Soluble Epoxide Hydrolase (sEH) Inhibition
This assay measures the hydrolysis of a non-fluorescent substrate to a fluorescent product by sEH.[8][17][18]
Materials:
-
Recombinant human sEH enzyme
-
sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)
-
sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA)
-
Test compounds serially diluted in DMSO.
-
A known sEH inhibitor (e.g., NCND) as a positive control.
-
Black, clear-bottom 96-well plates
Procedure:
-
Add 10 µL of test compound, DMSO (vehicle control), or positive control inhibitor to the appropriate wells.
-
Add 30 µL of sEH assay buffer to each well.
-
Add 10 µL of diluted human sEH enzyme solution to all wells except the background control.
-
Pre-incubate the plate at room temperature for 5-10 minutes.
-
Initiate the reaction by adding 50 µL of the sEH substrate solution to all wells.
-
Measure the fluorescence intensity (Excitation: 330 nm, Emission: 465 nm) immediately and then kinetically over 30 minutes, or as an endpoint reading after 30 minutes of incubation at room temperature.
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition and determine the IC50 values.
Protocol 4: EZH2 Degradation Assay in Cells (Western Blot)
This protocol assesses the ability of a PROTAC to induce the degradation of the target protein, EZH2, in a cellular context.[11][12]
Materials:
-
Cancer cell line expressing EZH2 (e.g., MV4-11)
-
Complete cell culture medium
-
PROTACs with this compound or other linkers, and a non-degrading inhibitor control (e.g., EPZ-6438).
-
Proteasome inhibitor (e.g., MG132) as a control.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibodies: anti-EZH2, anti-GAPDH (or other loading control).
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTACs or controls for a specified time (e.g., 24 hours). Include a co-treatment with a proteasome inhibitor as a control to confirm proteasome-dependent degradation.
-
Harvest the cells by scraping and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-EZH2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Re-probe the membrane with an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities to determine the extent of EZH2 degradation relative to the vehicle control.
References
- 1. Frontiers | RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases [frontiersin.org]
- 2. RIPK1 - Wikipedia [en.wikipedia.org]
- 3. probiologists.com [probiologists.com]
- 4. Frontiers | Non-canonical functions of EZH2 in cancer [frontiersin.org]
- 5. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regulation and Role of EZH2 in Cancer [e-crt.org]
- 8. assaygenie.com [assaygenie.com]
- 9. benchchem.com [benchchem.com]
- 10. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. abcam.cn [abcam.cn]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
Safety Operating Guide
Navigating the Disposal of 2,8-Diazaspiro[4.5]decane: A Guide for Laboratory Professionals
The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 2,8-Diazaspiro[4.5]decane, understanding the correct disposal procedures is paramount to ensuring a safe work environment and maintaining regulatory compliance. This guide provides essential, step-by-step information for the safe and logistical management of this compound waste.
Hazard Profile of this compound
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following primary hazards[1]:
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Given these hazards, this compound must be managed as a hazardous waste. Improper disposal, such as pouring it down the drain or placing it in regular trash, is not permissible and can pose a significant threat to human health and the environment[2][3]. Chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA)[2][4].
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the proper disposal of this compound and its contaminated materials.
1. Waste Identification and Segregation:
-
All waste materials containing this compound, including pure compound, solutions, and contaminated lab supplies (e.g., gloves, absorbent paper, and pipette tips), must be treated as hazardous waste[5].
-
Segregate this waste stream from other chemical wastes to avoid incompatible mixtures. Specifically, keep it separate from strong oxidizing agents, strong acids, and strong bases[6].
2. Container Selection and Management:
-
Primary Container: Use a chemically compatible container with a leak-proof, screw-on cap for collecting liquid waste. Plastic bottles are often preferred over glass to minimize the risk of breakage[2]. The container must be in good condition, with no signs of rust or leaks[7][8]. Do not use food-grade containers like milk jugs[4].
-
Solid Waste: For chemically contaminated solid waste, such as gloves and bench paper, double-bag the materials in clear plastic bags to allow for visual inspection by environmental health and safety (EHS) personnel[5].
-
Container Integrity: Keep waste containers closed at all times, except when adding waste[5][7].
3. Labeling of Hazardous Waste:
-
Properly label the waste container immediately upon starting waste accumulation. The label must include the words "Hazardous Waste"[2][9].
-
The label must also contain the following information[2]:
-
Full chemical name: "this compound". Avoid abbreviations or chemical formulas. For mixtures, list all constituents and their approximate percentages.
-
The date when waste was first added to the container.
-
The name and contact information of the principal investigator or laboratory supervisor.
-
The specific location of waste generation (e.g., building and room number).
-
Appropriate hazard pictograms (e.g., corrosive, irritant)[2].
-
4. Waste Accumulation and Storage:
-
Store the designated hazardous waste container in a well-ventilated, designated satellite accumulation area within the laboratory[10].
-
Secondary Containment: Place the primary waste container in a secondary container, such as a lab tray or dishpan, that is chemically compatible and can hold 110% of the volume of the primary container. This is crucial to contain any potential spills or leaks[5].
-
Segregate the waste from incompatible materials during storage[7].
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup[2].
-
Complete any required waste disposal forms, providing accurate information about the waste composition and quantity[2].
-
Do not exceed the accumulation time or quantity limits set by your institution and regulatory bodies. Typically, hazardous waste must be collected within 90 days of the start date on the label[5].
6. Handling Spills and Decontamination:
-
In the event of a spill, prevent further spread and absorb the material with an inert absorbent.
-
Collect the contaminated absorbent material and place it in a designated hazardous waste container for disposal[10].
-
Decontaminate the spill area thoroughly. All materials used for cleanup must also be disposed of as hazardous waste.
-
For empty containers that held this compound, triple-rinse them with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[7].
Quantitative Data for Disposal
| Characteristic | Regulatory Guideline | Relevance to this compound |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5 are considered corrosive hazardous waste[8][11][12]. | While the specific pH of this compound solutions is not provided, its classification as causing serious eye damage and skin irritation suggests it should be handled with precautions similar to corrosive materials. |
| Toxicity | A waste is considered toxic if it contains constituents at concentrations greater than regulatory thresholds (e.g., 0.2 ppm to 400 ppm for certain substances)[8][12]. | The specific toxicity threshold for this compound is not defined in the search results. However, its irritant properties necessitate its treatment as hazardous waste. |
| Ignitability | Waste that can easily catch fire[9]. | No data available from the search results to suggest this compound is ignitable. |
| Reactivity | Waste that can react violently under certain conditions[9]. | No data available from the search results to suggest this compound is reactive, though it is incompatible with strong oxidizing agents, acids, and bases[6]. |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 2,8-Diazaspiro(4.5)decane | C8H16N2 | CID 19375496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. pfw.edu [pfw.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. fishersci.com [fishersci.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. aksci.com [aksci.com]
- 11. epa.gov [epa.gov]
- 12. Hazardous Chemical Waste Defined | Campus Operations | Campus Operations [campusoperations.temple.edu]
Essential Safety and Logistical Information for Handling 2,8-Diazaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical guidance for the handling and disposal of 2,8-Diazaspiro[4.5]decane. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risk to personnel.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H318: Causes serious eye damage[1]
The primary hazards associated with this compound are corrosive and irritant properties[1]. Therefore, stringent adherence to PPE protocols is mandatory.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] A face shield should also be worn. | To protect against splashes and aerosols that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and impervious, flame-retardant laboratory coat or coveralls.[3] | To prevent skin contact which can cause irritation.[2] |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation. If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[3] | To prevent respiratory tract irritation from dusts or vapors.[2] |
Operational Plan for Handling
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety.
1. Preparation and Engineering Controls:
- Work in a designated area, preferably within a chemical fume hood with good ventilation.
- Ensure an eyewash station and safety shower are readily accessible and have been recently tested.
- Assemble all necessary equipment and reagents before handling the compound.
- Verify that all containers are properly labeled and in good condition.
2. Donning of Personal Protective Equipment (PPE):
- Don PPE in the following order: laboratory coat, respirator (if required), safety goggles, and face shield.
- Select and don appropriate chemical-resistant gloves. Ensure gloves are inspected for any signs of damage before use.
3. Aliquoting and Handling:
- Handle the compound with care to avoid generating dust or aerosols.
- Use appropriate tools (e.g., spatulas, weighing paper) for transferring the solid.
- Keep containers tightly closed when not in use.[2][4]
- Avoid contact with skin, eyes, and clothing.[2]
4. Post-Handling Procedures:
- Thoroughly clean the work area after handling is complete.
- Decontaminate all equipment used.
- Properly remove and dispose of contaminated PPE as hazardous waste.
- Wash hands thoroughly with soap and water after removing gloves.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
1. Waste Segregation:
- Segregate waste containing this compound from other waste streams.
- Use designated, clearly labeled, and sealed containers for solid and liquid waste.
2. Container Management:
- Ensure waste containers are compatible with the chemical.
- Keep waste containers closed except when adding waste.
- Store waste containers in a designated, well-ventilated, and secondary containment area while awaiting disposal.
3. Disposal Procedure:
- Dispose of the contents and container to an approved waste disposal plant.[2][4]
- Do not dispose of down the drain or in regular trash.
- Follow all institutional guidelines for hazardous waste pickup and disposal.
Quantitative Data
| Parameter | Value | Source |
| Occupational Exposure Limit | No data available | Echemi[3] |
| Biological Limit Values | No data available | Echemi[3] |
Experimental Workflow
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
